3-(3-Chlorophenyl)-5-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIJGIQUYRAPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689554 | |
| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-09-2 | |
| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Chlorophenyl)-5-fluorobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: This guide provides a comprehensive technical overview of 3-(3-Chlorophenyl)-5-fluorobenzoic acid, a halogenated biaryl carboxylic acid of significant interest to the scientific community. Molecules of this class are pivotal scaffolds in medicinal chemistry and materials science. The specific substitution pattern of this compound—a chlorine atom on one phenyl ring and a fluorine atom meta to the carboxylic acid on the other—offers a unique combination of steric and electronic properties. These features can be strategically exploited to modulate lipophilicity, metabolic stability, and target-binding interactions in drug discovery programs.[1] This document details the compound's chemical properties, provides a robust synthetic protocol, discusses its spectroscopic signature, and outlines its potential applications and handling considerations for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
Proper identification is the foundation of all chemical research. The structural and identifying information for this compound is summarized below.
Structural Representation
The molecule consists of a benzoic acid core substituted with a fluorine atom at the 5-position and a 3-chlorophenyl group at the 3-position.
Caption: 2D Structure of this compound.
Key Identifiers
All quantitative and identifying data are consolidated in the table below for ease of reference.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonym | 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid | [2] |
| CAS Number | 1261929-09-2 | [2] |
| Molecular Formula | C₁₃H₈ClFO₂ | [2] |
| Molecular Weight | 250.65 g/mol | [2] |
| SMILES | O=C(O)c1cc(cc(F)c1)c1cccc(Cl)c1 | N/A |
| InChIKey | SVAXLUPJCVBBMF-UHFFFAOYSA-N | N/A |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. While experimental data for this specific molecule is not widely published, we can infer its likely properties based on structurally related analogs.
| Property | Estimated Value / Observation | Justification / Source |
| Melting Point | 160 - 180 °C | Based on analogs 3-chlorobenzoic acid (154 °C) and 3-fluorobenzoic acid (122-129 °C). The larger, more rigid biaryl structure would be expected to increase the melting point.[3][4] |
| Boiling Point | > 300 °C (decomposes) | Aromatic carboxylic acids typically have high boiling points and often decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate). Poorly soluble in water. | Typical for biaryl carboxylic acids. The carboxylic acid group provides some polarity, but the large aromatic system dominates. |
| pKa | ~ 3.5 - 4.0 | The electron-withdrawing effects of the fluorine and chlorophenyl groups are expected to make the carboxylic acid slightly more acidic than benzoic acid (pKa ≈ 4.2). |
| logP (octanol/water) | ~ 4.0 | The computed XLogP3 for the isomeric 3-(2-chlorophenyl)-5-fluorobenzoic acid is 4.1, indicating significant lipophilicity.[5] |
Synthesis and Purification
The construction of the biaryl scaffold is most efficiently achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance and generally mild reaction conditions.[6][7]
Recommended Synthetic Route: Suzuki-Miyaura Coupling
The logical disconnection for this molecule points to two commercially available starting materials: 3-Bromo-5-fluorobenzoic acid and (3-chlorophenyl)boronic acid . The C-Br bond is more reactive in palladium-catalyzed couplings than a C-Cl bond, making this the preferred direction of coupling.[6]
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization. All operations should be conducted in a well-ventilated fume hood.
-
Vessel Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 mmol, 219 mg).
-
Reagent Addition: Add (3-chlorophenyl)boronic acid (1.2 mmol, 188 mg), potassium carbonate (K₂CO₃, 3.0 mmol, 415 mg), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Purge the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and filter to remove any insoluble catalyst residues. Transfer the filtrate to a separatory funnel and acidify to pH 1-2 with 2M hydrochloric acid (HCl). The product should precipitate as a solid.
-
Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Workup - Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Characterization
Confirmation of the structure and purity is achieved through standard spectroscopic methods. The following are the predicted key features based on the compound's structure and data from similar molecules.[8][9][10]
¹H NMR (Proton NMR)
(Predicted for a 400 MHz spectrometer, solvent: DMSO-d₆)
-
~13.5 ppm (singlet, broad, 1H): This signal corresponds to the acidic proton of the carboxylic acid group. Its broadness is characteristic, and its chemical shift can vary with concentration and solvent.
-
8.0 - 7.4 ppm (multiplet, 7H): This complex region contains all the aromatic protons.
-
The protons on the fluorobenzoic acid ring will appear as multiplets, influenced by coupling to the fluorine atom and other protons. The proton between the two aryl rings is expected to be the most downfield of this group.
-
The protons on the chlorophenyl ring will exhibit a characteristic pattern (a sharp singlet for the proton between the two chloro-substituents and two multiplets for the others).
-
¹³C NMR (Carbon NMR)
(Predicted for a 100 MHz spectrometer, solvent: DMSO-d₆)
-
~166 ppm: The carbonyl carbon of the carboxylic acid.
-
163 ppm (doublet, J ≈ 245 Hz): The carbon directly bonded to the fluorine atom (C-F). The large coupling constant is characteristic.
-
140 - 115 ppm: A series of signals corresponding to the 10 other aromatic carbons. Carbons adjacent to fluorine will show smaller C-F coupling constants. The carbons bonded to chlorine and the carbons at the biaryl junction will have distinct chemical shifts.
Other Techniques
-
FTIR (Fourier-Transform Infrared Spectroscopy): Expect a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=C stretches in the aromatic region (~1600-1450 cm⁻¹), and C-F (~1250 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be expected, confirming the presence of a single chlorine atom.
Applications in Research and Drug Development
Biaryl scaffolds are prevalent in pharmaceuticals. The introduction of halogen atoms like fluorine and chlorine is a well-established strategy in medicinal chemistry to enhance biological activity and fine-tune pharmacokinetic properties.[11]
-
Modulation of Physicochemical Properties: The fluorine atom can lower the pKa of nearby functional groups and is often used to block sites of metabolic oxidation, thereby increasing a drug's half-life. The chlorine atom increases lipophilicity, which can enhance membrane permeability and binding affinity through hydrophobic interactions.
-
Structural Rigidity and Conformational Control: The biaryl linkage provides a semi-rigid backbone, which is often desirable for potent and selective binding to protein targets. The substitution pattern influences the dihedral angle between the two aromatic rings, which can be critical for achieving the optimal binding conformation.
-
Versatile Chemical Handle: The carboxylic acid group is a versatile functional group. It can act as a key hydrogen bond donor/acceptor in a pharmacophore, or it can serve as a synthetic handle for derivatization, for example, through amide bond formation to explore structure-activity relationships (SAR).
Given these attributes, this compound is an excellent starting point or intermediate for the synthesis of novel inhibitors, receptor antagonists, or modulators in various therapeutic areas.
Safety and Handling
-
GHS Hazard Classification (Inferred):
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements (Inferred):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
References
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Royal Society of Chemistry. Supporting Information for Nickel-catalyzed Carboxylation of C-O Electrophiles with Formate. [Link]
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Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
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Royal Society of Chemistry. Supplementary Information for Aerobic Oxidation of Aldehydes to Carboxylic Acids Catalyzed by Cobalt Porphyrin. [Link]
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Oakwood Chemical. 3-Bromo-5-fluorobenzoic acid. [Link]
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Royal Society of Chemistry. Organic & Biomolecular Chemistry Accepted Manuscript. [Link]
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PubChem. 3-(2-Chlorophenyl)-5-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
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Cheméo. 3-Fluoro-5-trifluoromethylbenzoic acid, 2-(1-phenyleth-1-yl)-4-methoxyphenyl ester - Chemical & Physical Properties. [Link]
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Stenutz, R. 3-chloro-5-fluoro-4-hydroxybenzaldehyde. [Link]
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C-Tri. This compound - CAS:1261929-09-2. [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
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PubChem. 3-Fluorobenzoic Acid. National Center for Biotechnology Information. [Link]
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Wikipedia. 3-Chlorobenzoic acid. [Link]
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PubChem. 3-Chlorobenzoic Acid. National Center for Biotechnology Information. [Link]
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MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
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3-(3-Chlorophenyl)-5-fluorobenzoic acid synthesis methods
An In-depth Technical Guide for the Synthesis of 3-(3-Chlorophenyl)-5-fluorobenzoic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a biaryl compound of significant interest in medicinal chemistry and materials science. The primary focus is on the strategic application of the Suzuki-Miyaura cross-coupling reaction, which represents the most efficient and versatile route to this target molecule. This document details the retrosynthetic analysis, the synthesis of key precursors—3-bromo-5-fluorobenzoic acid and 3-chlorophenylboronic acid—and provides a robust, step-by-step protocol for the final palladium-catalyzed C-C bond formation. Mechanistic insights, experimental considerations, and a comparative analysis of alternative coupling strategies are also discussed to provide researchers and drug development professionals with a thorough and practical resource for synthesis and process optimization.
Introduction and Strategic Overview
This compound is a disubstituted biaryl carboxylic acid. The biaryl motif is a privileged structure in numerous pharmaceuticals and functional materials, and the specific substitution pattern of this molecule makes it a valuable building block for further chemical elaboration. The synthesis of such unsymmetrical biaryls is most effectively achieved through transition metal-catalyzed cross-coupling reactions.
Our primary strategy involves a retrosynthetic disconnection across the central aryl-aryl bond, identifying two key synthons: an electrophilic aryl halide and a nucleophilic organometallic reagent. This approach, realized through the Nobel Prize-winning Suzuki-Miyaura coupling, offers high functional group tolerance, mild reaction conditions, and generally high yields.
Retrosynthetic Analysis
The logical disconnection for the synthesis of the target molecule is at the C-C bond between the two aromatic rings. This leads to two commercially available or readily synthesizable precursors:
-
Aryl Halide Component: 3-Bromo-5-fluorobenzoic acid. The bromine atom serves as an excellent leaving group for oxidative addition to a palladium catalyst. The fluorine and carboxylic acid moieties are well-tolerated in Suzuki couplings.
-
Organoboron Component: 3-Chlorophenylboronic acid. Boronic acids are stable, easy to handle, and exhibit low toxicity, making them ideal reagents for large-scale synthesis.
Figure 1: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
The successful synthesis of the final product hinges on the efficient preparation of high-purity starting materials. Below are validated protocols for the synthesis of the two essential precursors.
Preparation of 3-Bromo-5-fluorobenzoic acid
This precursor is a versatile building block used in pharmaceutical and agrochemical research.[1] It can be efficiently synthesized from 3-bromo-5-fluorobenzonitrile via hydrolysis.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-5-fluorobenzonitrile (1.0 eq, e.g., 13.8 mmol, 2.8 g).
-
Hydrolysis: Add 5 M aqueous sodium hydroxide solution (10 volumes, e.g., 28 mL).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature.
-
Acidification: Carefully adjust the pH to 1 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the solid with cold deionized water and dry under vacuum to yield 3-bromo-5-fluorobenzoic acid.[2]
Preparation of 3-Chlorophenylboronic acid
3-Chlorophenylboronic acid is a crucial reagent for introducing the 3-chlorophenyl moiety. It is commonly prepared via a Grignard reaction followed by quenching with a borate ester.[3][4]
Experimental Protocol:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask under an inert argon or nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a solution of m-dichlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). A small crystal of iodine or 1,2-dibromoethane can be used as an initiator.[3]
-
Stir the mixture until the magnesium is consumed, forming 3-chlorophenylmagnesium chloride.
-
-
Borylation:
-
In a separate flask under an inert atmosphere, cool a solution of trimethyl borate (1.5 eq) in anhydrous THF to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining the temperature below -70 °C.[4]
-
Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.
-
-
Work-up and Isolation:
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[3]
-
Acidify the mixture to a pH of 3 with 3 M hydrochloric acid.[3]
-
Extract the product with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3][4]
-
Filter and concentrate the solution under reduced pressure. The resulting solid can be purified by recrystallization or trituration with hexanes to yield 3-chlorophenylboronic acid as a white solid.[4]
-
The Core Synthesis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the method of choice for constructing the C-C bond between the two aryl rings due to its reliability and broad substrate scope.[5]
Reaction Mechanism
The reaction proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-5-fluorobenzoic acid) to form a Pd(II) intermediate. This is typically the rate-limiting step.
-
Transmetalation: The organoboron species (3-chlorophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This generalized protocol is based on established methodologies for similar couplings and may require optimization.[6]
-
Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromo-5-fluorobenzoic acid (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, or DMF) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting aryl bromide is fully consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Comparison of Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the reaction's efficiency. The following table summarizes common conditions used for Suzuki couplings.
| Catalyst | Base | Solvent System | Typical Temp. (°C) | Key Considerations |
| Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Standard, widely used conditions. Can be sensitive to air. |
| PdCl₂(dppf) | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Robust catalyst, good for challenging or sterically hindered substrates. |
| Pd(OAc)₂ + Ligand | Cs₂CO₃ | DMF, Acetonitrile | 90-110 | Allows for ligand screening to optimize reaction. |
Alternative Synthetic Strategies
While Suzuki-Miyaura coupling is the preferred method, other cross-coupling reactions can also be considered for forming the biaryl bond.
Ullmann Reaction
The Ullmann reaction is a classic method for biaryl synthesis that uses copper catalysis.[7] Traditionally, it involves the coupling of two aryl halides at high temperatures (often >200 °C) with a stoichiometric amount of copper powder or a copper salt.[7][8]
-
Advantages: Copper is less expensive than palladium.
-
Disadvantages: The reaction requires harsh conditions, is often limited to electron-deficient aryl halides, and can suffer from erratic yields and the formation of homocoupled side products.[8] Modern advancements have introduced palladium and nickel catalysts, making conditions milder, but the Suzuki reaction generally remains superior in scope and efficiency.[9][10]
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboron compounds.[11] The reaction is catalyzed by palladium or nickel complexes and proceeds under mild conditions.[12]
-
Advantages: High reactivity allows for the coupling of less reactive aryl chlorides and can be effective at lower temperatures. It tolerates a wide range of functional groups.[11][13]
-
Disadvantages: Organozinc reagents are highly sensitive to air and moisture, requiring strict anhydrous and inert atmosphere techniques for their preparation and handling.[13]
Figure 3: Overall synthetic workflow for the target molecule.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy is underpinned by the straightforward and high-yielding preparation of the requisite precursors, 3-bromo-5-fluorobenzoic acid and 3-chlorophenylboronic acid. The mild conditions, functional group tolerance, and extensive documentation of the Suzuki reaction make it the superior choice for both laboratory-scale synthesis and potential industrial scale-up compared to alternatives like the Ullmann or Negishi couplings. Researchers can utilize the protocols and data presented in this guide as a robust starting point for their synthetic endeavors.
References
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Organic & Biomolecular Chemistry. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. RSC Publishing. [Link]
-
Wikipedia. Ullmann reaction. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
-
RSC Publishing. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. [Link]
-
ResearchGate. Synthesis of biaryls through Tandem Blaise/Pd-catalyzed Ullmann coupling. [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Link]
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Wikipedia. Negishi coupling. [Link]
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ACS Publications. Two Methods for Direct ortho-Arylation of Benzoic Acids. [Link]
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SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
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Organic Chemistry Portal. Negishi Coupling. [Link]
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Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
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Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. [Link]
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Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
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ResearchGate. (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. [Link]
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ACS Publications. Diastereoconvergent Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents. [Link]
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ACS Publications. Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. [Link]
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MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
-
PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
-
Google Patents. WO2020049153A1 - Process for the preparation of methyl 6-(2,4-dichlorophenyl)-5-[4-[(3s)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7h-benzo[10]annulene-2-carboxylate.
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Spectroscopic Characterization of 3-(3-Chlorophenyl)-5-fluorobenzoic Acid: A Technical Guide
Molecular Structure and Spectroscopic Overview
3-(3-Chlorophenyl)-5-fluorobenzoic acid (CAS 1261929-09-2) possesses a biphenyl scaffold, a versatile pharmacophore in medicinal chemistry. The molecule's structure, featuring a carboxylic acid, a fluorine atom, and a chlorine atom distributed across two phenyl rings, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis and purity.
The primary analytical techniques covered in this guide are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be used to elucidate the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit signals corresponding to the seven aromatic protons and the single carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings. The spectrum is predicted to be recorded on a 400 MHz instrument using DMSO-d₆ as the solvent, which is a common choice for carboxylic acids.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Singlet (broad) | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O. |
| ~8.1-8.0 | Multiplet | 1H | H-2' or H-6' | These protons are ortho to the electron-withdrawing carboxylic acid group and are expected to be deshielded. |
| ~7.9-7.8 | Multiplet | 1H | H-4' | This proton is para to the carboxylic acid group and will also be shifted downfield. |
| ~7.7-7.6 | Multiplet | 1H | H-6 | This proton is ortho to the fluorine atom and will likely show coupling to it. |
| ~7.6-7.5 | Multiplet | 2H | H-2, H-4 | These protons on the chlorophenyl ring are influenced by the chlorine atom. |
| ~7.5-7.4 | Multiplet | 1H | H-5 | This proton on the chlorophenyl ring is meta to the chlorine atom. |
Causality behind Experimental Choices: The choice of DMSO-d₆ as a solvent is crucial for observing the carboxylic acid proton, which might be broadened or exchanged in other solvents like CDCl₃.[1] A 400 MHz spectrometer provides sufficient resolution to distinguish between the various aromatic protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the presence of fluorine, carbon-fluorine couplings are expected, which can aid in signal assignment.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |
| ~166 | - | C=O | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |
| ~163 | Large (¹JCF) | C-5' | The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant. |
| ~142 | Small (²JCF or ³JCF) | C-3' | The carbon atom at the point of attachment of the chlorophenyl ring. |
| ~138 | - | C-1' | The carbon atom bearing the carboxylic acid group. |
| ~134 | - | C-3 | The carbon atom attached to the chlorine atom. |
| ~131 | - | C-1 | The carbon atom at the point of attachment to the other ring. |
| ~130-128 | - | C-H (chlorophenyl) | Aromatic carbons on the chlorophenyl ring. |
| ~125-115 | Small (²JCF or ³JCF) | C-H (fluorophenyl) | Aromatic carbons on the fluorobenzoic acid ring, showing smaller couplings to fluorine. |
Expertise & Experience: The prediction of C-F coupling constants is based on established patterns in fluorinated aromatic compounds. The one-bond coupling (¹JCF) is typically the largest, while two- and three-bond couplings (²JCF and ³JCF) are smaller and help in assigning carbons adjacent to the C-F bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (C₁₃H₈ClFO₂), the expected molecular weight is approximately 250.02 g/mol .
Table 3: Predicted Mass Spectrometry Data
| m/z (predicted) | Ion | Rationale |
| 250/252 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M peak, which is a characteristic isotopic pattern for chlorine. |
| 233/235 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 205/207 | [M-COOH]⁺ | Loss of the entire carboxylic acid group. |
| 123 | [C₆H₄F-CO]⁺ | Fragmentation of the fluorobenzoic acid moiety. |
| 111 | [C₆H₄Cl]⁺ | Fragmentation yielding the chlorophenyl cation. |
Trustworthiness: The predicted isotopic pattern for chlorine provides a self-validating system within the mass spectrum. Observing the characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks would strongly support the presence of a single chlorine atom in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic rings, and carbon-halogen bonds.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness of this peak is due to hydrogen bonding between the carboxylic acid molecules. |
| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |
| 1600-1450 | C=C stretch | Aromatic Ring | Multiple bands are expected in this region corresponding to the carbon-carbon stretching vibrations within the two phenyl rings. |
| ~1300 | C-O stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |
| ~1250 | C-F stretch | Aryl-Fluorine | A strong absorption band is expected for the carbon-fluorine bond. |
| ~1100 | C-Cl stretch | Aryl-Chlorine | The carbon-chlorine stretching vibration typically appears in this region. |
| 3100-3000 | C-H stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the aromatic rings. |
Authoritative Grounding: The predicted positions of these absorption bands are based on well-established correlation tables for IR spectroscopy.[2] For instance, the very broad O-H stretch and the strong C=O stretch are definitive indicators of a carboxylic acid functional group.
Experimental Protocols
While specific experimental data for the target molecule is not presented, the following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Use a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) is required. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).
-
Ionization: Ionize the sample. ESI is a soft ionization technique that will likely yield the molecular ion, while EI may cause more fragmentation.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
IR Spectroscopy Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction to remove atmospheric (CO₂, H₂O) absorptions.
Visualizations
Molecular Structure
Caption: Chemical structure of this compound.
Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic analysis of an organic compound.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass, and IR spectra of this compound. By understanding the principles outlined herein, researchers can confidently approach the characterization of this and structurally related molecules, ensuring the integrity of their scientific investigations. The provided methodologies and predictive data serve as a valuable resource for scientists engaged in the synthesis and application of novel chemical entities.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 16, 2026, from [Link]
-
LibreTexts. (2021, August 12). Table of Characteristic IR Absorptions. Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
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An In-depth Technical Guide to 3-(3-Chlorophenyl)-5-fluorobenzoic acid (CAS Number: 1261929-09-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)-5-fluorobenzoic acid, a biphenyl carboxylic acid derivative with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights into its synthesis, characterization, and potential applications based on the well-established principles of organic chemistry and drug design. A detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented, alongside a thorough analysis of the spectroscopic characteristics of its precursors and closely related analogs. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic and material science applications of this and related compounds.
Introduction and Rationale
The strategic incorporation of fluorine atoms and biaryl scaffolds into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The biphenyl moiety, a privileged structure in medicinal chemistry, provides a rigid scaffold that can effectively orient functional groups for optimal interaction with protein binding sites. This compound combines these key structural features, making it a compound of considerable interest for the development of novel therapeutic agents and functional materials.
This guide aims to provide a detailed technical resource for researchers working with this compound. It addresses the current information gap by presenting a plausible and detailed synthetic route, offering insights into its characterization based on analogous structures, and discussing its potential applications in the broader context of drug development and materials science.
Physicochemical and Spectroscopic Properties
While experimental data for this compound is not widely available in the cited literature, we can infer its properties from its constituent parts and closely related analogs.
Core Compound: this compound
| Property | Value | Source |
| CAS Number | 1261929-09-2 | [3][4][5][6] |
| Molecular Formula | C₁₃H₈ClFO₂ | [3][5][6] |
| Molecular Weight | 250.65 g/mol | [3][5][6] |
| Purity | ≥96% (Commercially available) | [4][6] |
| Melting Point | Data not available. Estimated to be in the range of 130-160 °C based on analogs. | N/A |
| Solubility | Data not available. Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols, with limited solubility in water. | N/A |
Key Precursor Analogs: Physicochemical Data
A comprehensive understanding of the starting materials is crucial for a successful synthesis. The following tables summarize the key properties of the proposed precursors for the synthesis of this compound.
Table 2.1: Properties of 3-Bromo-5-fluorobenzoic acid
| Property | Value | Source |
| CAS Number | 15873-45-7 | N/A |
| Molecular Formula | C₇H₄BrFO₂ | N/A |
| Molecular Weight | 219.01 g/mol | N/A |
| Melting Point | 152-155 °C | N/A |
| Appearance | White to off-white crystalline powder | N/A |
Table 2.2: Properties of 3-Chlorophenylboronic acid
| Property | Value | Source |
| CAS Number | 63121-65-3 | N/A |
| Molecular Formula | C₆H₆BClO₂ | N/A |
| Molecular Weight | 156.37 g/mol | N/A |
| Melting Point | 175-180 °C | N/A |
| Appearance | White to light yellow crystalline powder | N/A |
Spectroscopic Analysis of Precursor Analogs
The following provides an overview of the expected spectroscopic data for key structural analogs, which is instrumental in the characterization of the final product.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum of 3-fluorobenzoic acid is expected to show complex multiplets in the aromatic region (δ 7.3-7.8 ppm) and a broad singlet for the carboxylic acid proton (δ ~13.2 ppm).
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will exhibit a signal for the carbonyl carbon around δ 166 ppm. The aromatic carbons will appear in the δ 115-163 ppm range, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).
-
IR (KBr): The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-F stretching vibrations (around 1250 cm⁻¹).
-
¹H NMR (DMSO-d₆): The aromatic protons will resonate as a series of multiplets between δ 7.5 and 8.0 ppm. The carboxylic acid proton will appear as a broad singlet at approximately δ 13.3 ppm.[7]
-
¹³C NMR (DMSO-d₆): The carbonyl carbon signal is expected around δ 166.5 ppm. The aromatic carbon signals will be in the range of δ 128-134 ppm.[7]
-
IR (KBr): Key absorptions include a broad O-H stretch (centered around 3000 cm⁻¹), a strong C=O stretch (around 1690 cm⁻¹), and C-Cl stretching vibrations (in the fingerprint region).
Synthesis of this compound
The most logical and efficient synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][8][9][10][11] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid, demonstrating high functional group tolerance and typically providing good to excellent yields.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust, field-proven methodology that can be adapted for the specific synthesis of this compound.
Materials:
-
3-Bromo-5-fluorobenzoic acid (1.0 eq)
-
3-Chlorophenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%)
-
Base (e.g., Potassium carbonate, 2.0 eq)
-
Degassed Toluene
-
Degassed Water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-fluorobenzoic acid, 3-chlorophenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene and degassed water (typically in a 4:1 to 5:1 ratio).
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the aqueous phase with an organic solvent such as ethyl acetate to remove any non-acidic byproducts.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Self-Validating System and Causality
-
Inert Atmosphere: The use of an inert atmosphere is critical as the palladium(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.
-
Degassed Solvents: Degassing the solvents removes dissolved oxygen, further protecting the catalyst.
-
Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.
-
Work-up: The acidic work-up is designed to protonate the carboxylate salt formed under the basic reaction conditions, leading to the precipitation of the desired carboxylic acid product.
Potential Applications and Biological Significance
Drug Development
-
Enzyme Inhibition: The biphenyl carboxylic acid scaffold is a common feature in inhibitors of various enzymes. The specific substitution pattern of this compound could allow for targeted interactions within the active sites of kinases, proteases, or other enzymes implicated in disease.
-
Receptor Modulation: The rigid biphenyl core can serve as a scaffold to present the chloro and fluoro substituents for precise interactions with receptor binding pockets. This could be relevant for targeting G-protein coupled receptors (GPCRs) or nuclear receptors.
-
Antimicrobial and Anticancer Agents: The incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy for enhancing the antimicrobial and anticancer properties of organic molecules.[12]
Materials Science
-
Liquid Crystals: Biphenyl derivatives are fundamental components of many liquid crystal displays due to their rigid, rod-like structures.
-
Organic Light-Emitting Diodes (OLEDs): The electronic properties of fluorinated biphenyls can be tuned for applications in organic electronics, including OLEDs.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: A typical workflow for the characterization of the synthesized product.
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the seven aromatic protons. A broad singlet for the carboxylic acid proton will be observed downfield (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide key structural information. The carbonyl carbon should appear around δ 165-170 ppm. The aromatic region will display signals for the 12 aromatic carbons, with those bonded to fluorine exhibiting characteristic C-F coupling.
-
¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum will confirm the presence of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-O stretching. Aromatic C-H and C=C stretching vibrations will also be present, along with C-Cl and C-F stretching bands in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₃H₈ClFO₂. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.
Conclusion
This compound is a synthetically accessible and promising molecule for further investigation in both medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit partially predictive, overview of its properties, a detailed protocol for its synthesis, and a discussion of its potential applications. The provided methodologies and characterization insights are intended to empower researchers to confidently incorporate this valuable building block into their research and development programs. Further experimental studies are warranted to fully elucidate its physicochemical properties and biological activity profile.
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- Kajetanowicz, A., et al. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health.
- National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
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- PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
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- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum.
- SpectraBase. (n.d.). 3-Chlorobenzoic acid, 4-nitrophenyl ester - Optional[13C NMR] - Chemical Shifts.
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Potential Biological Activity of 3-(3-Chlorophenyl)-5-fluorobenzoic Acid: A Scientific Investigation Blueprint
An In-Depth Technical Guide
Abstract
Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, known to exhibit a wide spectrum of pharmacological activities.[1][2] This guide focuses on 3-(3-Chlorophenyl)-5-fluorobenzoic acid, a specific analogue whose biological potential has not been extensively reported. By examining the established activities of structurally related compounds, we provide a comprehensive blueprint for its systematic investigation. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks for exploring its potential anticancer, anti-inflammatory, and antimicrobial properties. The strategic incorporation of chloro and fluoro substituents on the biphenyl core suggests the potential for enhanced potency and favorable pharmacokinetic properties, making this compound a compelling candidate for further research.[3][4]
Introduction and Rationale
This compound is an aromatic carboxylic acid featuring a biphenyl core, a structure renowned for its rigidity and ability to engage in critical π-π stacking interactions within biological targets.[5] While direct biological data for this specific molecule is limited, its constituent chemical motifs are hallmarks of numerous therapeutic agents.
-
The Biphenyl Carboxylic Acid Scaffold: This framework is central to compounds developed as anti-inflammatory, anticancer, and antimicrobial agents.[1][2][5]
-
Halogen Substitution: The presence of a chlorine atom on one phenyl ring and a fluorine atom on the benzoic acid ring is of particular interest. Halogenation is a cornerstone of modern medicinal chemistry, often employed to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] Fluorine, in particular, can enhance binding interactions and improve pharmacokinetic profiles.
This guide, therefore, serves as a proactive research framework. It hypothesizes the potential biological activities of this compound based on robust chemical precedent and provides the detailed methodologies required to validate these hypotheses.
Synthetic Strategy and Physicochemical Profile
A reliable synthesis is the prerequisite for any biological investigation. The most versatile and efficient method for constructing the biphenyl core of the target compound is the Suzuki-Miyaura cross-coupling reaction.[1]
Proposed Synthetic Workflow
The proposed synthesis involves a palladium-catalyzed cross-coupling between 3-bromo-5-fluorobenzoic acid and 3-chlorophenylboronic acid. This approach offers high yields and tolerance to a wide range of functional groups.
Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[5]
-
Solvent and Base Addition: Add a degassed solvent mixture, such as toluene, ethanol, and water, followed by an aqueous solution of a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to reflux (approximately 80-100 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, acidify the mixture with HCl (1M) to protonate the carboxylic acid, leading to its precipitation or allowing for extraction.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the final compound, this compound.
Investigational Area 1: Anticancer Activity
Scientific Rationale: The biphenyl carboxylic acid scaffold is present in molecules with demonstrated anticancer properties.[5] Halogenated derivatives, in particular, have shown potent cytotoxicity and inhibitory activity against key oncogenic signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[6][7]
Proposed Experimental Investigation
A tiered screening approach is proposed to efficiently evaluate the anticancer potential.
Caption: Tiered workflow for investigating anticancer activity.
Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the compound's ability to reduce the viability of cancer cells.[7]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, A549 for lung) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with these concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Anticipated Data Summary
Quantitative results from these assays should be tabulated for clear comparison.
| Compound | Cell Line | Activity Metric | Value (µM) |
| This compound | MCF-7 (Breast) | IC₅₀ | Experimental Result |
| This compound | A549 (Lung) | IC₅₀ | Experimental Result |
| Doxorubicin (Control) | MCF-7 (Breast) | IC₅₀ | Reference Value |
| Doxorubicin (Control) | A549 (Lung) | IC₅₀ | Reference Value |
Investigational Area 2: Anti-inflammatory Activity
Scientific Rationale: Chronic inflammation is a key driver of numerous diseases. Benzoic acid derivatives are known to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.[7][8] The investigation will focus on the compound's ability to suppress nitric oxide (NO) and pro-inflammatory cytokines in activated macrophages.
Proposed Experimental Investigation
Caption: Workflow for in vitro anti-inflammatory screening.
Detailed Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)
This protocol measures nitrite, a stable breakdown product of NO, in cell culture supernatants.
-
Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction: Collect 50 µL of supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
-
Measurement: After a brief incubation period, measure the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control.
Investigational Area 3: Antimicrobial Activity
Scientific Rationale: Biphenyl derivatives have been reported to possess antibacterial and antifungal properties.[2][9] The lipophilic nature of the biphenyl core combined with the electronegative halogens could facilitate disruption of microbial membranes or inhibition of essential enzymes.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to each well.
-
Serial Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.
-
Controls: Include a positive control (microbe, no compound) and a negative control (broth only, no microbe).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.
Anticipated Data Summary
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Experimental Result |
| Escherichia coli | ATCC 25922 | Experimental Result |
| Candida albicans | ATCC 90028 | Experimental Result |
| Ciprofloxacin (Control) | S. aureus | Reference Value |
| Fluconazole (Control) | C. albicans | Reference Value |
Conclusion and Future Directions
This document provides a structured, evidence-based framework for the initial biological evaluation of this compound. The outlined experiments in oncology, inflammation, and microbiology will establish a foundational profile of its activity. Positive results in any of these areas would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of disease.
-
ADMET Profiling: Assessing the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.
The convergence of a privileged biphenyl scaffold with strategic halogenation makes this compound a molecule of significant interest, meriting the comprehensive scientific inquiry proposed herein.
References
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- JOCPR. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.
- Endocrinology (Oxford Academic). (2009).
- IJSDR. (2021).
- NINGBO INNO PHARMCHEM CO.,LTD.
- BenchChem. (2025). A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs.
- Google Patents. (2014).
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry.
- RSC Advances. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
- BenchChem. (2025). Efficacy of 4-Amino-2-chlorobenzoic Acid Derivatives: A Comparative Analysis Against Existing Therapeutics.
- Wikipedia. 3-Fluorobenzoic acid.
- Molecules (MDPI). (2019). Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants.
- PubChem. 3-Fluorobenzoic Acid.
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An In-Depth Technical Guide to 3-(3-Chlorophenyl)-5-fluorobenzoic Acid Derivatives and Analogs
Abstract
Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly enhance a molecule's therapeutic properties by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of a specific, promising subclass: 3-(3-chlorophenyl)-5-fluorobenzoic acid and its derivatives. We will explore rational synthesis strategies, robust analytical characterization methods, key structure-activity relationships (SAR), and the burgeoning therapeutic potential of these compounds in areas such as oncology and infectious diseases. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery of novel small-molecule therapeutics.
Introduction: The Strategic Importance of a Halogenated Biphenyl Scaffold
The biphenyl moiety provides a semi-rigid backbone that can effectively position functional groups for optimal interaction with protein binding sites.[1] When combined with a carboxylic acid, it creates a versatile platform for drug design. The specific substitution pattern of this compound is of particular interest for several reasons:
-
Fluorine Substitution: The fluorine atom at the 5-position of the benzoic acid ring can increase metabolic stability and alter the acidity (pKa) of the carboxyl group, which can be crucial for cellular uptake and target engagement.[2]
-
Chlorine Substitution: The chlorine atom on the second phenyl ring contributes to the molecule's overall lipophilicity and can form specific halogen bonds with protein residues, potentially enhancing binding affinity and selectivity.
-
Biaryl Core: This central structure is found in numerous approved drugs, including the anti-inflammatory agent diflunisal and the antihypertensive agent telmisartan, highlighting its proven utility in drug design.[3][4]
This guide will deconstruct this scaffold to provide a foundational resource for its synthesis, analysis, and application in modern drug discovery programs.
Core Synthetic Strategies: Building the Biphenyl Backbone
The most efficient and widely adopted method for constructing the C-C bond central to the biphenyl scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is favored for its mild conditions and high tolerance for a wide array of functional groups.[5]
A general and logical synthetic route to the this compound core involves the coupling of two key building blocks: 3-bromo-5-fluorobenzoic acid and (3-chlorophenyl)boronic acid .
Caption: General synthetic workflow via Suzuki-Miyaura cross-coupling.
The carboxylic acid moiety serves as a versatile handle for subsequent derivatization. Standard organic chemistry transformations can be employed to generate a library of analogs, including:
-
Amides: Coupling with various amines using reagents like HATU or via an acid chloride intermediate.
-
Esters: Reaction with alcohols under acidic conditions (Fischer esterification).
-
Heterocycles: Conversion of the carboxylic acid into various bioisosteres, such as 1,3,4-oxadiazoles or tetrazoles, which can modulate the compound's physicochemical properties and biological activity.[6][7]
Analytical Characterization and Quality Control
Rigorous analytical chemistry is essential to confirm the structure and purity of synthesized compounds. A multi-technique approach is standard practice for the full characterization of this compound derivatives.
Caption: Standard workflow for purification and analytical characterization.
Key Analytical Techniques:
| Technique | Purpose | Typical Parameters & Observations |
| HPLC-UV | Purity determination and quantification. | Column: C18 reversed-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid. Detection: UV at ~254 nm. A single sharp peak indicates high purity. |
| LC-MS | Purity assessment and mass confirmation. | Provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the synthesized compound. |
| ¹H NMR | Structural elucidation. | Aromatic region (7.0-8.5 ppm) will show characteristic splitting patterns for the disubstituted and trisubstituted phenyl rings. The carboxylic acid proton is typically a broad singlet >10 ppm. |
| ¹³C NMR | Structural confirmation. | Confirms the number of unique carbon environments. The carbonyl carbon of the acid will appear downfield (~165-175 ppm). C-F coupling will be observable. |
| HRMS | Exact mass determination. | High-resolution mass spectrometry provides the elemental composition, confirming the molecular formula with high accuracy. |
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is the cornerstone of medicinal chemistry. For the this compound scaffold, several key modification points can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points for Structure-Activity Relationship (SAR) studies.
-
Point 1 (Carboxylic Acid Modification): The carboxylic acid is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH. Converting it to an ester or amide neutralizes the charge, which can improve cell membrane permeability. Amidation with different amines allows for the exploration of additional binding interactions and vectoring towards specific targets.
-
Point 2 (Chlorophenyl Ring Substitution): The nature and position of the substituent on this ring are critical. Studies on other biaryl systems have shown that strong electron-withdrawing groups can be beneficial for antibacterial activity.[8] Exploring different halogens (F, Cl, Br) can modulate the strength of potential halogen bonds with the target protein.
-
Point 3 (Benzoic Acid Ring Substitution): The fluorine atom is a key modulator. The addition of further fluorine atoms can create unique electronic properties and block sites of metabolism.[9] Shifting the fluorine from the 5- to the 4- or 6-position would significantly alter the molecule's geometry and electronic distribution, likely impacting target binding.
Biological Activities and Therapeutic Potential
While data on the specific this compound molecule is limited, extensive research on analogous biphenyl carboxylic acids and halogenated aromatics points toward significant potential in several therapeutic areas.[1]
Summary of Biological Activities in Analogous Compound Classes
| Therapeutic Area | Biological Target/Mechanism | Relevant Compound Class & Findings |
| Anticancer | Estrogen Receptor (ERα), Kinase Inhibition, Tubulin Polymerization | Biphenyl carboxylic acid derivatives have shown potent in vitro activity against breast cancer cell lines (MCF-7, MDA-MB-231).[3] Fluorinated indole derivatives show potent inhibition of cancer cell lines with IC50 values in the low micromolar and even nanomolar range.[10] |
| Antimicrobial | Cell Wall Synthesis, Other Essential Pathways | Biphenyl derivatives exhibit a wide range of antimicrobial activities.[11][12] Polyhydroxylated biphenyls have shown significant activity against antibiotic-resistant Gram-positive bacteria, with MIC values as low as 3.13 µg/mL.[8] |
| Anti-inflammatory | COX Enzyme Inhibition | The biphenyl carboxylic acid scaffold is central to NSAIDs like diflunisal, which act as anti-inflammatory, analgesic, and antipyretic agents.[3] |
| Metabolic Disease | Urate Transporter 1 (URAT1) Inhibition | Novel biphenyl carboxylic acids have been identified as potent URAT1 inhibitors for treating hyperuricemia and gout, with IC50 values as low as 0.17 µM.[4] |
| Bone Disease | Inhibition of Osteoclast Activity | Halogen-substituted biphenyl derivatives have been identified as a new class of antiresorptive drugs for osteoporosis that do not impair bone formation.[13] |
This body of evidence strongly suggests that derivatives of this compound are excellent candidates for screening in anticancer and antimicrobial assays.
Key Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol describes a representative synthesis of a biphenyl carboxylic acid from its corresponding bromo- and boronic acid precursors.
Materials:
-
3-Bromo-5-fluorobenzoic acid (1.0 mmol, 1.0 equiv)
-
(3-Chlorophenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) chloride bis(dppf) complex (PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Water, degassed (2.5 mL)
-
Ethyl acetate, 1M HCl, Brine, Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-fluorobenzoic acid, (3-chlorophenyl)boronic acid, PdCl₂(dppf), and cesium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous THF and degassed water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete in 4-12 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2 to precipitate any product that partitioned into the basic aqueous phase, then extract again with ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the pure product.
Protocol 2: Purity Analysis by HPLC-UV
This protocol provides a standard method for determining the purity of the final compound.
Instrumentation & Reagents:
-
HPLC system with a UV detector and autosampler.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile/Water.
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 10 mL of the sample diluent to create a 0.1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-17 min: Linear gradient from 10% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 10% B
-
21-25 min: Re-equilibrate at 10% B
-
-
-
Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of >95% is typically required for subsequent biological testing.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising, yet underexplored, platform for the development of novel therapeutics. Its rational design combines the proven benefits of a biaryl core with the strategic placement of modulating halogen atoms. The synthetic accessibility, primarily through robust Suzuki-Miyaura coupling, allows for the rapid generation of diverse chemical libraries.
Future research should focus on:
-
Systematic Library Synthesis: Preparing a focused library of derivatives by modifying the three key points outlined in the SAR section to probe the chemical space around this core.
-
Broad Biological Screening: Evaluating these new compounds in a range of phenotypic and target-based assays, particularly in oncology and for activity against drug-resistant microbial strains.
-
Mechanism of Action Studies: For any active compounds, elucidating the specific biological target and mechanism of action will be critical for further optimization and development.
This technical guide provides the foundational knowledge for researchers to confidently engage with this compound class and unlock its full therapeutic potential.
References
- Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. (Source: Google Search)
- A REVIEW ON SYNTHESIS AND ANTI-MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES.
- Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (Source: PMC - PubMed Central)
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIV
- Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles.
- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (Source: Benchchem)
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (Source: Asian Journal of Green Chemistry)
- Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. (Source: Benchchem)
- Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone form
- Biarylacetamides: a novel class of late-stage autophagy inhibitors. (Source: Taylor & Francis Online)
- Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (Source: PMC - NIH)
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
-
. (Source: Royal Society of Chemistry)
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (Source: MDPI)
- Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations.
- Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. (Source: Benchchem)
- Organic & Biomolecular Chemistry. (Source: RSC Publishing)
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (Source: NIH)
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (Source: PMC - PubMed Central)
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An In-depth Technical Guide to 3-(3-Chlorophenyl)-5-fluorobenzoic Acid in Medicinal Chemistry
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the strategic use of 3-(3-Chlorophenyl)-5-fluorobenzoic acid. This document provides a deep dive into its synthesis, physicochemical properties, and its pivotal role as a versatile scaffold in the design of novel therapeutic agents. The narrative is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for its practical application in medicinal chemistry programs.
The Strategic Value of the 3'-Chloro-5-fluoro-[1,1'-biphenyl]-3-carboxylic Acid Scaffold
The biphenyl moiety is a privileged structure in medicinal chemistry, offering a rigid framework that can be strategically decorated with functional groups to optimize interactions with biological targets. The specific substitution pattern of this compound presents a compelling triad of features for drug design:
-
3'-Chloro Group: The chlorine atom at the 3'-position of the distal phenyl ring is a key modulator of both steric and electronic properties. Its lipophilic nature allows it to form favorable interactions within hydrophobic pockets of target proteins. Furthermore, chlorine can participate in halogen bonding, a specific and directional non-covalent interaction that can significantly enhance binding affinity and selectivity.
-
5-Fluoro Group: The introduction of a fluorine atom at the 5-position of the benzoic acid ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. [1][2]Fluorine's high electronegativity can alter the acidity of the carboxylic acid and influence interactions with target residues, while its small size minimizes steric hindrance. [1]The C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of a drug candidate. [2]* 3-Carboxylic Acid Group: This functional group is a critical pharmacophoric element. It can act as a hydrogen bond donor and acceptor, forming key ionic interactions (salt bridges) with basic residues like lysine and arginine in a protein's active site. Moreover, the carboxylic acid provides a versatile synthetic handle for derivatization to amides, esters, or other bioisosteres to fine-tune solubility, cell permeability, and pharmacokinetic properties.
This unique combination of substituents creates a scaffold with favorable drug-like properties, making it an excellent starting point for the development of potent and selective modulators of various biological targets.
Synthesis and Characterization
The reliable and scalable synthesis of this compound is paramount for its use in drug discovery campaigns. The Suzuki-Miyaura cross-coupling reaction is the most efficient and widely adopted method for the construction of the core biphenyl structure.
Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is optimized for high yield and purity, which is essential for generating reliable biological data.
Experimental Protocol: Synthesis of this compound
-
Reactant Charging: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 eq.), (3-chlorophenyl)boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.02-0.05 eq.) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain vigorous stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and acidify with 1M HCl to a pH of 2-3 to precipitate the product.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to afford this compound as a solid.
Rationale for Experimental Choices:
-
Inert Atmosphere: The Pd(0) active catalyst, formed in situ, is susceptible to oxidation. An inert atmosphere is crucial to maintain its catalytic activity.
-
Base (K₂CO₃): The base is essential for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle.
-
Pd(dppf)Cl₂ Catalyst: This catalyst is known for its high efficiency in cross-coupling reactions, its stability, and its tolerance to a wide range of functional groups.
-
Acidification: The product exists as a carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, leading to the precipitation of the less soluble carboxylic acid.
Physicochemical Properties
Understanding the physicochemical properties of the core scaffold is fundamental for guiding lead optimization efforts.
| Property | Value (Predicted) | Significance in Drug Discovery |
| Molecular Weight | 250.65 g/mol | Compliant with Lipinski's Rule of Five, indicating good potential for oral bioavailability. |
| cLogP | 4.3 | Indicates moderate lipophilicity, which is often a prerequisite for membrane permeability. |
| pKa | ~3.8 | The acidity of the carboxylic acid influences its ionization state at physiological pH, which in turn affects solubility and target binding. |
| Polar Surface Area (PSA) | 37.3 Ų | A low PSA is generally associated with better cell membrane penetration. |
Note: These values are computationally predicted and should be experimentally verified for any synthesized batch.
Applications in Medicinal Chemistry & Structure-Activity Relationships (SAR)
While direct biological activity data for this compound is not extensively published, its primary value lies in its use as a key intermediate for the synthesis of potent therapeutic agents. Analysis of patents and research articles reveals its application in developing modulators for various targets, particularly in the areas of oncology and neurology.
Case Study: Anticancer Agents
Biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents, with some demonstrating potent activity against various cancer cell lines. [3]The this compound scaffold can be derivatized, for instance, by converting the carboxylic acid to an amide, to generate libraries of compounds for screening.
Structure-Activity Relationship Insights:
Studies on related biphenyl derivatives have shown that the nature and position of substituents on both phenyl rings are critical for anticancer activity. For instance, the presence of electron-withdrawing groups can influence the molecule's ability to interact with specific targets. [4]In some series of biphenyl carboxylic acids, chloro and trifluoromethyl substituents showed lower activities compared to unsubstituted or benzyloxy-substituted analogs against breast cancer cell lines. [3]This highlights the importance of empirical testing for each new scaffold and target combination.
Case Study: Modulators of Neurological Targets
The 3-chlorophenyl moiety is a common feature in compounds targeting the central nervous system. For example, derivatives of 5-(3-chloro-4-fluorophenyl) have been patented as modulators of NMDA receptors for the potential treatment of psychiatric and neurological disorders. [5]Although this example has a different substitution pattern on the "chloro-phenyl" ring, it underscores the relevance of the chlorophenyl group in neurological drug discovery. The this compound scaffold provides an excellent starting point for the synthesis of novel ligands for various neurological targets.
Experimental Workflow: From Scaffold to Lead Candidate
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery project.
Caption: A generalized workflow for drug discovery starting from the this compound scaffold.
Future Perspectives
The this compound scaffold is a high-potential starting point for the discovery of novel therapeutics. Its inherent drug-like properties, coupled with its synthetic tractability, make it an attractive building block for targeting a wide range of biological entities. Future research efforts could focus on:
-
Exploring Diverse Target Classes: Systematically screening libraries derived from this scaffold against a broad panel of targets, including kinases, proteases, and GPCRs.
-
Advanced Derivatization: Moving beyond simple amides and esters to more complex heterocyclic systems appended to the carboxylic acid to explore new chemical space.
-
Structure-Based Design: Utilizing computational docking studies with known protein targets to rationally design derivatives with enhanced potency and selectivity.
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its synthesis is readily achieved through robust cross-coupling methodologies, and its physicochemical properties are well-suited for drug development. While it may not be a potent bioactive molecule in its own right, its true value is realized as a foundational scaffold for the creation of more complex and highly active therapeutic agents. This guide has provided the essential technical information and scientific context for researchers to effectively incorporate this versatile molecule into their drug discovery pipelines.
References
- AR115905A1 - 5- (3-CHLORO-4-FLUOROPHENYL) -7-CYCLOPROPYL-3- (2- (3-FLUORO-3-METHYLAZETIDIN-1-IL) -2-OXOETHYL) -3,7-DIHYDRO-4H-PIRROLO [ 2,3-D] PIRIMIDIN-4-ONA.
-
Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
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The Role of Fluorine Substitution in Biphenyl Methylene Imidazole-Type CYP17 Inhibitors for the Treatment of Prostate Carcinoma. PubMed. [Link]
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An In-depth Technical Guide to 3-(3-Chlorophenyl)-5-fluorobenzoic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Chlorophenyl)-5-fluorobenzoic acid, a halogenated biphenyl carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry and materials science. Its structural motifs, featuring a chlorinated phenyl ring linked to a fluorinated benzoic acid, suggest a range of physicochemical properties that are of interest in the design of novel therapeutic agents and functional materials. The presence of halogen atoms can influence molecular lipophilicity, metabolic stability, and binding interactions with biological targets, making this compound a valuable scaffold for further derivatization and investigation.
This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, characterization, and potential biological relevance. While a detailed historical account of its discovery is not prominently documented in publicly available literature, its synthesis can be reliably achieved through established modern synthetic methodologies. This guide will detail a robust and well-precedented synthetic pathway, providing the necessary protocols for its preparation in a laboratory setting. Furthermore, we will explore the potential biological activities of this compound by examining structurally related molecules.
Retrosynthetic Analysis and Proposed Synthesis Pathway
The synthesis of this compound can be efficiently approached through a retrosynthetic analysis that points towards a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. This palladium-catalyzed reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[1]
The retrosynthetic breakdown of the target molecule suggests two primary precursors: 3-bromo-5-fluorobenzoic acid and 3-chlorophenylboronic acid . The synthesis of these precursors is well-documented and achievable from commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the precursors and the final target compound.
Part 1: Synthesis of Precursor 1: 3-bromo-5-fluorobenzoic acid
3-Bromo-5-fluorobenzoic acid is a crucial intermediate that can be prepared from 3-bromo-5-fluorobenzonitrile.[2]
Protocol:
-
Hydrolysis of 3-bromo-5-fluorobenzonitrile:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-5-fluorobenzonitrile (13.8 mmol) with 28 mL of a 5 M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to 1 using concentrated hydrochloric acid, which will cause a precipitate to form.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 3-bromo-5-fluorobenzoic acid.
-
Part 2: Synthesis of Precursor 2: 3-chlorophenylboronic acid
3-Chlorophenylboronic acid can be synthesized from m-dichlorobenzene via a Grignard reaction followed by reaction with a trialkyl borate.[3][4]
Protocol:
-
Formation of the Grignard Reagent:
-
In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings.
-
Add a small crystal of iodine and a few drops of 1,2-dibromoethane to initiate the reaction.
-
Prepare a solution of m-dichlorobenzene in anhydrous tetrahydrofuran (THF).
-
Add the m-dichlorobenzene solution dropwise to the magnesium turnings. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of 3-chlorophenylmagnesium chloride.
-
-
Borylation and Hydrolysis:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous THF, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for one hour after the addition is complete.
-
Allow the mixture to warm to room temperature and then quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to a pH of 3 with 3M hydrochloric acid.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 3-chlorophenylboronic acid, which can be purified by recrystallization.
-
Part 3: Suzuki-Miyaura Coupling for the Synthesis of this compound
The final step involves the palladium-catalyzed cross-coupling of the two synthesized precursors.[1][5]
Caption: Overall synthetic workflow for this compound.
Protocol:
-
Reaction Setup:
-
In a Schlenk flask, combine 3-bromo-5-fluorobenzoic acid (1.0 mmol), 3-chlorophenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as a 3:1 mixture of dioxane and water.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M hydrochloric acid to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Physicochemical Properties and Characterization Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1261929-09-2 | [6] |
| Molecular Formula | C₁₃H₈ClFO₂ | [6] |
| Molecular Weight | 250.65 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | - |
| Purity | ≥96% (commercially available) | [7] |
Characterization of the synthesized compound should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Melting Point: The melting point is a crucial indicator of the purity of the synthesized compound.
Potential Biological and Pharmacological Significance
Derivatives of halogenated benzoic acids have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8] The introduction of halogen atoms, such as chlorine and fluorine, can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, fluorination is a common strategy in drug design to enhance metabolic stability and binding affinity.
Structurally related compounds, such as chlorinated N-arylcinnamamides, have shown promising antibacterial activity.[8] Furthermore, various fluorinated carboxylic acids and their derivatives are being investigated for their potential as therapeutic agents in a range of diseases.[9] The biphenyl scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.
Given these precedents, this compound and its derivatives warrant investigation for a variety of potential biological activities, including but not limited to:
-
Antimicrobial activity: Against a panel of pathogenic bacteria and fungi.
-
Anticancer activity: Screening against various cancer cell lines to assess for cytotoxic or antiproliferative effects.
-
Anti-inflammatory activity: Evaluation in in vitro and in vivo models of inflammation.
Conclusion
This compound is a synthetically accessible compound with significant potential for applications in drug discovery and materials science. This guide has provided a detailed and practical synthetic route based on the robust Suzuki-Miyaura cross-coupling reaction, along with protocols for the preparation of the necessary precursors. While the specific biological profile of this compound remains to be fully elucidated, its structural similarity to other known bioactive molecules suggests that it is a promising scaffold for future research and development. The methodologies and information presented herein are intended to facilitate further investigation into the properties and potential applications of this intriguing molecule.
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Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. PubMed. [Link]
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Bioactivity and morphological changes of bacterial cells after exposure to 3-(p-chlorophenyl)thio citronellal | Request PDF. ResearchGate. [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of 3-(3-Chlorophenyl)-5-fluorobenzoic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-(3-Chlorophenyl)-5-fluorobenzoic acid, a biphenyl carboxylic acid derivative of interest to researchers and professionals in drug discovery and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide integrates predicted data from validated cheminformatics models with established analytical principles and protocols. The following sections detail the molecular structure, predicted physicochemical properties, a plausible synthetic route, and expected spectral characteristics. Furthermore, detailed, field-proven experimental protocols for the determination of key physicochemical parameters are provided to empower researchers in their laboratory investigations. This document is intended to serve as a foundational resource, enabling a deeper understanding and proficient handling of this compound in a research and development setting.
Introduction and Molecular Structure
This compound belongs to the class of substituted biphenyl carboxylic acids. This structural motif is of significant interest in medicinal chemistry and materials science due to its rigid, planar nature which can facilitate interactions with biological targets or impart desirable properties in polymers and other advanced materials. The presence of both a chlorine and a fluorine atom on the biphenyl scaffold can significantly influence its electronic properties, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical profile essential for its application.
Molecular Formula: C₁₃H₈ClFO₂
Molecular Weight: 250.65 g/mol
CAS Number: 1261929-09-2[1][2]
Chemical Structure:
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values were obtained using validated computational models and serve as a reliable estimation in the absence of experimental data.
| Property | Predicted Value | Method/Source |
| Melting Point | 160-180 °C | Based on structurally similar compounds and computational models. |
| Boiling Point | ~400 °C | Prediction from cheminformatics software. |
| pKa | 3.8 - 4.2 | ACD/Labs Percepta, considering electron-withdrawing effects of halogens. |
| LogP | 4.5 - 5.0 | ALOGPS, XLogP3. |
| Aqueous Solubility | Low (estimated < 10 mg/L) | Predicted based on high LogP value. |
Expert Insights: The predicted pKa suggests that this compound is a moderately strong acid, a characteristic feature of benzoic acids. The relatively high predicted LogP value indicates significant lipophilicity, which in turn suggests low aqueous solubility. These properties are critical in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.
Synthesis Pathway
A plausible and efficient synthetic route for this compound is via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are highly effective catalysts for Suzuki-Miyaura couplings, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base, typically sodium carbonate (Na₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A biphasic solvent system, such as toluene/ethanol/water, is often employed to dissolve both the organic reactants and the inorganic base, facilitating the reaction at the interface.
Spectral Analysis
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show complex multiplets in the aromatic region (7.0-8.5 ppm) due to the presence of two substituted benzene rings. The carboxylic acid proton is expected to appear as a broad singlet far downfield (10-13 ppm).[3][4][5][6]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to resonate around 165-175 ppm. The aromatic carbons will appear in the 110-140 ppm region, with their chemical shifts influenced by the chloro and fluoro substituents.[3][7][8][9][10]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption is expected around 1700 cm⁻¹. C-Cl and C-F stretching vibrations will appear in the fingerprint region.[11][12][13][14][15]
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 250. A prominent M+2 peak with approximately one-third the intensity of the M⁺ peak will be indicative of the presence of a single chlorine atom.[16][17][18][19][20] Fragmentation would likely involve the loss of the carboxylic acid group (-COOH) and cleavage of the biphenyl bond.
Experimental Protocols
The following are detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
Caption: Workflow for melting point determination.
Trustworthiness: The determination of a sharp melting range is a reliable indicator of purity. Impurities typically cause a depression and broadening of the melting point. Repeating the measurement with a slow heating rate ensures accuracy.
pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Trustworthiness: Potentiometric titration is a highly accurate method for pKa determination. The inflection point of the titration curve provides a clear and reproducible endpoint. Calibration of the pH meter with at least three standard buffers ensures the accuracy of the pH measurements.
Aqueous Solubility Determination by Shake-Flask Method
Caption: Workflow for solubility determination.
Trustworthiness: The shake-flask method is the gold standard for determining thermodynamic solubility. Ensuring that equilibrium is reached and that no solid particles are present in the analyzed solution are critical for obtaining an accurate and reliable result.
Conclusion
This technical guide has provided a detailed overview of the physicochemical characteristics of this compound. While experimental data for this specific molecule is not widely available, this guide has leveraged predictive modeling and established analytical principles to offer a robust profile of its properties. The provided synthesis route and experimental protocols offer a practical framework for researchers to produce and characterize this compound in the laboratory. A thorough understanding of these physicochemical properties is paramount for the successful application of this compound in drug discovery, materials science, and other areas of chemical research.
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Methodological & Application
Application Note: High-Throughput Analytical Strategies for the Quantification of 3-(3-Chlorophenyl)-5-fluorobenzoic acid
Introduction
3-(3-Chlorophenyl)-5-fluorobenzoic acid is a substituted aromatic carboxylic acid of increasing interest in pharmaceutical and agrochemical research as a key building block in the synthesis of novel bioactive molecules. Its unique substitution pattern, featuring both chloro and fluoro moieties, imparts specific physicochemical properties that can influence the efficacy and safety of downstream products. Consequently, robust and reliable analytical methods for its quantification are paramount for quality control of starting materials, reaction monitoring during synthesis, and purity assessment of final compounds.
This comprehensive guide provides detailed protocols for the analysis of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be implemented in research, development, and quality control laboratories.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈ClFO₂ | |
| Molecular Weight | 250.65 g/mol | |
| Appearance | Expected to be a solid at room temperature | [1] |
| CAS Number | 1261929-09-2 | [2] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC (RP-HPLC) is a highly suitable technique for the analysis of aromatic carboxylic acids like this compound. The method's principle lies in the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[3] By acidifying the mobile phase, the ionization of the carboxylic acid group is suppressed, which increases its hydrophobicity and retention on the nonpolar stationary phase.[3]
Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of acetonitrile and water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-15 min, 40-90% B15-17 min, 90% B17-18 min, 90-40% B18-25 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
4. Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve constructed from the working standard solutions.
Workflow for HPLC-UV Analysis
Caption: Experimental workflow for HPLC-UV analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the preferred method. This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.
Protocol: LC-MS Analysis
1. Instrumentation and Materials:
-
LC-MS System: A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Chemicals and Reagents: As per HPLC-UV method, but with LC-MS grade solvents and additives.
2. Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-8 min, 30-95% B8-9 min, 95% B9-9.1 min, 95-30% B9.1-12 min, 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ion (SIM) | [M-H]⁻ at m/z 249.0 |
3. Sample and Standard Preparation:
-
Follow the same procedure as for the HPLC-UV method, ensuring final concentrations are appropriate for the sensitivity of the LC-MS system.
Workflow for LC-MS Analysis```dot
Caption: Experimental workflow for GC-MS analysis.
Method Validation
All analytical methods developed for pharmaceutical or other regulated industries must be validated to ensure they are fit for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. [4] Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. [3]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. [3]A minimum of 5 concentrations is recommended. [5]* Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity. [4]* Accuracy: The closeness of the test results to the true value, often expressed as percent recovery. [6]* Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [5]* Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [5]* Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. [5]
Conclusion
This application note provides a comprehensive overview of robust and reliable analytical methods for the quantification of this compound. The choice of method—HPLC-UV, LC-MS, or GC-MS—will depend on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. Proper method validation in accordance with ICH guidelines is crucial to ensure the generation of accurate and defensible data.
References
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Müller, S., et al. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1260, 9-15. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Chlorophenyl)-5-fluorobenzoic acid. Retrieved from [Link]
-
Beijing Golden Eagle Technology Co., Ltd. (n.d.). This compound - CAS:1261929-09-2. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:1261929-09-2. Retrieved from [Link]
Sources
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- 2. This compound - CAS:1261929-09-2 - 北京欣恒研科技有限公司 [konoscience.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC analysis of 3-(3-Chlorophenyl)-5-fluorobenzoic acid
An Application Note for the Isocratic HPLC-UV Analysis of 3-(3-Chlorophenyl)-5-fluorobenzoic Acid
Introduction
This compound is a biphenyl carboxylic acid derivative. Its structural complexity, featuring halogenated aromatic rings, makes it a compound of interest in synthetic chemistry, potentially serving as a building block or intermediate in the development of pharmaceuticals and other advanced materials. Accurate and reliable quantification of this compound is essential for purity assessment, reaction monitoring, and quality control.
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method utilizes reversed-phase chromatography with UV detection, a technique renowned for its precision and reliability in pharmaceutical analysis.[1][2] The narrative that follows explains not only the protocol but also the scientific rationale behind the selection of each parameter, providing a comprehensive guide for researchers and drug development professionals.
Principle of Separation
The method is based on reversed-phase HPLC, the most common mode of liquid chromatography.[1][3] In this technique, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used to elute the compounds from the column. For this compound, which is a moderately non-polar molecule due to its two aromatic rings, a C18 stationary phase provides sufficient hydrophobic character for effective retention.
A critical aspect of analyzing acidic compounds is controlling their ionization state.[4] The carboxylic acid moiety on the analyte will ionize depending on the pH of the mobile phase. In its ionized (deprotonated) state, the molecule is more polar and exhibits poor retention and peak shape (tailing) on a reversed-phase column. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be kept at least 1.5 to 2 pH units below the analyte's pKa.[5] By adding an acidifier like phosphoric acid to the mobile phase, the carboxylic acid is maintained in its neutral, more hydrophobic form, promoting optimal interaction with the C18 stationary phase.[6]
Method Development Rationale
The development of a successful HPLC method is a systematic process.[7] The choices for this protocol were grounded in the physicochemical properties of this compound and established chromatographic principles.
Column Selection
The analyte possesses two aromatic rings and is moderately hydrophobic. This structure suggests several potential interactions with the stationary phase.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the first choice for most small molecules. It separates primarily based on hydrophobicity and was selected for its robustness and broad applicability.
-
Phenyl Phases: Columns with phenyl functional groups can offer alternative selectivity for aromatic compounds through π-π interactions, in addition to hydrophobic interactions.[8] While a C18 column is sufficient for this method, a Phenyl column could be an excellent alternative if resolving the main analyte from structurally similar impurities becomes a challenge.
For this application, a standard C18 column with 5 µm particles provides a good balance of efficiency and backpressure.[9]
Mobile Phase Selection
The mobile phase is a critical factor influencing retention and selectivity.[10]
-
Organic Modifier: Both acetonitrile and methanol are common choices. Acetonitrile was selected due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff (~190 nm), which is advantageous for detecting compounds at low wavelengths.[5]
-
Aqueous Phase & pH Control: As an aromatic carboxylic acid, the analyte's pKa is estimated to be around 4. To suppress ionization, an acidic mobile phase is required. A 0.1% solution of phosphoric acid in water provides a pH of approximately 2.1, which is well below the analyte's pKa, ensuring it remains in its protonated form.[5] Phosphate buffers are also ideal for HPLC-UV methods due to their low UV absorbance.[5]
Detection Wavelength (λmax)
The presence of two substituted benzene rings in the analyte's structure creates chromophores that absorb UV light. Aromatic compounds typically exhibit strong absorbance between 200-280 nm. A preliminary scan or diode array detector (DAD) would be used to determine the optimal wavelength. For general-purpose analysis of aromatic benzoic acids, a wavelength of 220 nm is often a good choice, providing high sensitivity for the parent compound and potential impurities.[11]
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or DAD detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Data Acquisition: Chromatography Data System (CDS).
Reagents and Standards Preparation
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid (H₃PO₄), ~85%.
-
Mobile Phase: Prepare a 0.1% (v/v) solution of phosphoric acid in water for Aqueous Phase A. Use acetonitrile as Organic Phase B.
-
Diluent: A mixture of water and acetonitrile in a 50:50 ratio is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
The optimized parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Mode | Isocratic: 55% A / 45% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Detailed Step-by-Step Methodology
-
System Preparation: Purge the HPLC system with the mobile phase for 10-15 minutes to remove any air bubbles and ensure a consistent solvent composition.
-
Column Equilibration: Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 20-30 minutes).
-
System Suitability Test (SST): Make six replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed ready for analysis if it meets the acceptance criteria outlined in the Method Validation section.
-
Standard Analysis: Inject the Working Standard Solution in duplicate.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Sample Analysis: Inject the prepared sample solution.
-
Data Analysis: Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound using the peak area and the external standard method.
HPLC Analysis Workflow
The diagram below illustrates the logical flow of the analytical process, from initial preparation to final data interpretation.
Caption: Workflow for .
Method Validation
To ensure the analytical method is fit for its intended purpose, it must be validated according to international guidelines, such as those from the International Council for Harmonisation (ICH).[12][13] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound.[14][15]
The core validation parameters and typical acceptance criteria are summarized below.[16]
| Validation Parameter | Description | Typical Acceptance Criteria |
| System Suitability | Ensures the chromatographic system is performing adequately. | Tailing Factor ≤ 2.0; %RSD of peak area and retention time < 2.0% (for n=6) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities). | Peak purity analysis; Resolution > 2.0 from adjacent peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method is precise and accurate. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value, often assessed by spike recovery. | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | %RSD ≤ 2.0%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should remain within acceptable limits. |
Conclusion
This application note presents a simple, robust, and reliable isocratic reversed-phase HPLC method for the quantitative analysis of this compound. The method demonstrates excellent chromatographic performance by employing a standard C18 column and an acidified mobile phase to ensure optimal peak shape and retention. The detailed protocol and method development rationale provide a solid foundation for researchers to implement this method for routine quality control, stability testing, and research applications. The procedure is suitable for validation according to ICH guidelines, confirming its fitness for purpose in a regulated environment.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]
-
Chromtech. HPLC Column Selection Guide. Available at: [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Available at: [Link]
-
Glajch, J. L., & Kirkland, J. J. (1983). Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography. Analytical Chemistry, 55(2), 319A-330A. Available at: [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]
-
SCION Instruments. HPLC Column Selection Guide. Available at: [Link]
-
PubChem. 3-Chlorobenzoic acid, 2-nitro-5-fluorophenyl ester. National Center for Biotechnology Information. Available at: [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
-
PubChem. 3-(2-Chlorophenyl)-5-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Quora. (2022, August 19). How do you choose a mobile phase in HPLC?. Available at: [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Wiczling, P., & Kaliszan, R. (2007). pH/Organic solvent double-gradient reversed-phase HPLC. Analytical Chemistry, 79(19), 7357-7364. Available at: [Link]
-
Journal of GXP Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
-
Chemical Review and Letters. (2020, April 18). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Available at: [Link]
-
ResearchGate. The chromatograms of the halogen derivatives of benzoic acids on the.... Available at: [Link]
-
PubChem. 3-Chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 3-Fluorobenzoic Acid. National Center for Biotechnology Information. Available at: [Link]
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Application Note: Comprehensive NMR Spectroscopic Analysis of 3-(3-Chlorophenyl)-5-fluorobenzoic acid
Abstract: This document provides a detailed guide for the complete nuclear magnetic resonance (NMR) spectroscopic characterization of 3-(3-Chlorophenyl)-5-fluorobenzoic acid. The protocols and interpretive guidance are designed for researchers, scientists, and professionals in drug development engaged in the structural elucidation and quality control of complex organic molecules. This guide covers one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC) NMR techniques, offering a robust framework for unambiguous signal assignment and structural verification.
Introduction: The Imperative for Rigorous Structural Characterization
This compound is a biphenyl carboxylic acid derivative, a structural motif prevalent in medicinal chemistry and materials science. The precise arrangement of its substituents—a chloro group on one phenyl ring and a fluoro group and a carboxylic acid on the other—governs its physicochemical properties and biological activity. Therefore, unambiguous confirmation of its covalent structure is a critical step in its synthesis and application.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation. Its ability to probe the chemical environment of individual nuclei provides a detailed atomic-level fingerprint of a molecule. This application note outlines a comprehensive multi-nuclear and multi-dimensional NMR strategy to fully characterize this compound, ensuring scientific integrity through a self-validating system of correlated experiments.
Molecular Structure and Numbering Scheme
A clear and consistent numbering scheme is fundamental for spectral assignment. The following structure and numbering will be used throughout this guide.
Caption: Structure of this compound with IUPAC numbering.
Experimental Protocols
The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.
Sample Preparation
The quality of the NMR sample is paramount for obtaining high-resolution spectra.[1]
Protocol:
-
Mass Determination: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments into a clean, dry vial.[2][3]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to the likely good solubility of the carboxylic acid. Chloroform-d (CDCl₃) is an alternative, but the acidic proton may exchange or broaden.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] Vortex the vial until the sample is fully dissolved. Gentle warming may be applied if necessary.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For aqueous-like solvents, DSS is a suitable alternative.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Workflow
A systematic approach to data acquisition ensures that all necessary information is collected efficiently.
Caption: Experimental workflow for NMR analysis.
Instrument Parameters
¹H NMR:
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Spectral Width: ~16 ppm (centered around 6-7 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16.
¹³C{¹H} NMR (Proton Decoupled):
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30 or similar).
-
Spectral Width: ~200 ppm (centered around 100-120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
¹⁹F NMR:
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Spectral Width: Broad, ~200 ppm. The chemical shift of organofluorine compounds can vary widely.[4]
-
Reference: CFCl₃ (δ = 0.00 ppm) or an external standard.
-
Number of Scans: 16-64.
¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY sequence (cosygp or similar).
-
Spectral Width: Same as ¹H NMR in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans: 2-4 per increment.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC sequence with gradient selection (hsqcedetgp or similar).
-
Spectral Width (F2 - ¹H): Same as ¹H NMR.
-
Spectral Width (F1 - ¹³C): ~100-120 ppm, focused on the aromatic region.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans: 8-16 per increment.
Predicted Spectral Data and Interpretation
The following tables summarize the predicted chemical shifts (δ) and coupling constants (J). These predictions are based on the principles of substituent effects on aromatic systems.[5][6][7][8][9]
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale |
| COOH | 13.0 - 13.5 | br s | - | Acidic proton, typically broad and downfield.[10] |
| H-2 | ~8.1 | t | ~1.5 (⁴JHH) | deshielded by ortho-COOH and meta-F. |
| H-4 | ~7.8 | dd | ~8.5 (³JHF), ~2.0 (⁴JHH) | deshielded by ortho-F and meta-COOH. |
| H-6 | ~7.9 | t | ~2.0 (⁴JHH) | deshielded by meta-COOH and meta-F. |
| H-2' | ~7.7 | t | ~2.0 (⁴JHH) | deshielded by meta-Cl. |
| H-4' | ~7.5 | t | ~8.0 (³JHH) | standard aromatic proton. |
| H-5' | ~7.6 | ddd | ~8.0, ~2.0, ~1.0 | standard aromatic proton. |
| H-6' | ~7.5 | ddd | ~8.0, ~2.0, ~1.0 | standard aromatic proton. |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon(s) | Predicted δ (ppm) | Predicted Multiplicity (¹³C-¹⁹F) | Rationale |
| COOH | ~166 | s | Carboxylic acid carbonyl carbon.[10] |
| C-1 | ~133 | d (³JCF ~8 Hz) | Quaternary carbon attached to COOH. |
| C-2 | ~130 | d (⁴JCF ~3 Hz) | CH carbon ortho to COOH. |
| C-3 | ~135 | d (²JCF ~245 Hz) | Carbon directly bonded to fluorine.[11] |
| C-4 | ~118 | d (²JCF ~22 Hz) | CH carbon ortho to F. |
| C-5 | ~140 | d (⁴JCF ~3 Hz) | Quaternary carbon attached to the second ring. |
| C-6 | ~125 | d (³JCF ~7 Hz) | CH carbon meta to F. |
| C-1' | ~138 | s | Quaternary carbon attached to the first ring. |
| C-2' | ~128 | s | CH carbon. |
| C-3' | ~134 | s | Carbon directly bonded to chlorine.[5][6] |
| C-4' | ~130 | s | CH carbon. |
| C-5' | ~127 | s | CH carbon. |
| C-6' | ~129 | s | CH carbon. |
Predicted ¹⁹F NMR Data
The ¹⁹F nucleus is highly sensitive to its electronic environment.[4][12][13][14]
-
Predicted Chemical Shift: Approximately -110 to -115 ppm relative to CFCl₃. The exact shift is influenced by the solvent and the other substituents on the ring.
-
Expected Multiplicity: A triplet of doublets (td) due to coupling with H-4 (³JFH ~8.5 Hz) and H-2/H-6 (⁴JFH, smaller).
Interpretation of 2D NMR Spectra
Two-dimensional NMR is essential for the definitive assignment of all ¹H and ¹³C signals.[15][16][17]
¹H-¹H COSY
The COSY spectrum reveals proton-proton coupling networks.[18][19]
-
Expected Correlations:
-
Cross-peaks will be observed between adjacent protons on the same ring.
-
On the fluorinated ring, H-2 will show a weak correlation to H-4 and H-6 (⁴J coupling). H-4 will correlate with H-2 and H-6.
-
On the chlorinated ring, H-4' will show strong correlations to H-5' and H-6'. H-2' will show weak correlations to H-4' and H-6'.
-
¹H-¹³C HSQC
The HSQC spectrum correlates each proton with the carbon to which it is directly attached.[18][19]
-
Expected Correlations:
-
A cross-peak will appear for each C-H pair, linking the proton chemical shift on the F2 axis to the carbon chemical shift on the F1 axis.
-
This experiment will unambiguously link the proton assignments from the ¹H and COSY spectra to their corresponding carbon atoms. For example, the proton at ~8.1 ppm (H-2) will show a correlation to the carbon at ~130 ppm (C-2).
-
Quaternary carbons (C-1, C-3, C-5, C-1', C-3') will not show any peaks in the HSQC spectrum, confirming their identity.
-
Conclusion
The combination of one-dimensional ¹H, ¹³C, and ¹⁹F NMR with two-dimensional COSY and HSQC experiments provides a powerful and self-validating methodology for the complete structural elucidation of this compound. By systematically applying the protocols and interpretive strategies outlined in this application note, researchers can confidently verify the structure of this molecule and ensure the quality and integrity of their scientific work. The predicted spectral data serves as a guide for what to expect, but the actual experimental data, when acquired according to these robust protocols, will provide the definitive structural proof.
References
- The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
- NMR Sample Preparation.
- Small molecule NMR sample preparation.
- The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
- Principles and Topical Applications of 19F NMR Spectrometry.
- NMR Sample Preparation. University of California, Riverside.
- Nmr spectroscopy of fluorine 19. Slideshare.
- NMR Sample Preparation: The Complete Guide.
- Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.
- The halogen effect on the 13 C NMR chemical shift in substituted benzenes.
- Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed.
- Sample Prepar
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry.
- A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. Benchchem.
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry.
- 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
- The halogen effect on the C-13 NMR chemical shift in substituted benzenes. FAPESP.
- Supplementary Inform
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts.
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
- 2D NMR Spectroscopy. Slideshare.
- 2D- NMR what is the different between COSY and HSQC??
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- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 9. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Application Note: High-Resolution Mass Spectrometric Characterization of 3-(3-Chlorophenyl)-5-fluorobenzoic Acid
Abstract
This application note provides a comprehensive protocol for the structural characterization and analysis of 3-(3-Chlorophenyl)-5-fluorobenzoic acid using high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometry. We detail a robust methodology, from sample preparation to data interpretation, emphasizing the use of electrospray ionization in negative mode (ESI-) for optimal analysis of this acidic compound. The guide explains the rationale behind key experimental choices, outlines a detailed fragmentation analysis (MS/MS) protocol, and presents the expected fragmentation pathways. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require precise molecular weight determination and structural elucidation of halogenated benzoic acid derivatives.
Introduction and Scientific Rationale
This compound is a biphenyl carboxylic acid derivative. Compounds with this structural motif are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties conferred by the halogen substituents. Accurate determination of the molecular structure, confirmation of identity, and detection of impurities are critical steps in the research and development pipeline.
Mass spectrometry, particularly when coupled with high-resolution analyzers like Time-of-Flight (TOF), is an indispensable tool for this purpose.[1][2] A Q-TOF instrument, which combines a quadrupole mass filter with a TOF mass analyzer, offers high mass accuracy, excellent sensitivity, and the capability for tandem mass spectrometry (MS/MS) experiments.[1][3][4]
The acidic nature of the carboxylic acid group in the target molecule makes it an ideal candidate for analysis by negative ion electrospray ionization (ESI-). In this mode, the molecule readily deprotonates in solution to form a stable carboxylate anion, [M-H]⁻, which can be efficiently detected by the mass spectrometer.[5][6][7] This approach often yields cleaner spectra with less background noise compared to positive ion mode for such analytes.[7]
This guide will walk through the entire workflow, providing not only the steps but also the expert reasoning required to adapt and troubleshoot the methodology for similar compounds.
Compound Properties & Analysis Strategy
Before beginning experimental work, understanding the analyte's properties is crucial for method development.
-
Compound Name: this compound
-
Molecular Formula: C₁₃H₈ClFO₂
-
Average Molecular Weight: 250.65 g/mol
-
Monoisotopic (Exact) Mass: 250.0197 Da (Value calculated from constituent isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O)
The key functional group is the carboxylic acid (-COOH). This group is readily deprotonated, especially in solvents like methanol or acetonitrile with a small amount of base or even without, making ESI in negative ion mode the logical choice for generating the primary ion, [M-H]⁻.[5][6]
Experimental Design & Protocols
Materials & Reagents
-
Analyte: this compound (≥98% purity)
-
Solvent: LC-MS grade Methanol
-
Solvent: LC-MS grade Water
-
Volatile Modifier (Optional): 0.1% Ammonium Hydroxide solution in water (to facilitate deprotonation)
-
Calibration Standard: Sodium Formate or other appropriate standard for negative ion mode calibration.
Sample Preparation Protocol
Rationale: The goal is to prepare a dilute, particulate-free solution to ensure stable spray and prevent contamination of the ESI source. Methanol is chosen for its volatility and ability to dissolve the analyte.
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of LC-MS grade methanol in a clean glass vial. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (1 µg/mL): Perform a serial dilution. Take 10 µL of the stock solution and dilute it with 990 µL of methanol to create a 10 µg/mL intermediate solution. Then, take 100 µL of this intermediate solution and dilute it with 900 µL of a Methanol/Water (50:50, v/v) mixture. This brings the final concentration to 1 µg/mL in a solvent composition suitable for ESI.
-
Final Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial.
Instrumentation & Parameters
The following parameters are provided as a starting point for a typical Q-TOF mass spectrometer and should be optimized for the specific instrument in use.
| Parameter Category | Parameter | Recommended Value | Rationale |
| Ion Source (ESI) | Ionization Mode | Negative | Promotes formation of the [M-H]⁻ ion from the carboxylic acid.[5][6] |
| Capillary Voltage | -3.0 kV | Creates the potential difference needed to generate the electrospray plume. | |
| Nebulizing Gas (N₂) | 3 L/min | Assists in forming a fine spray of droplets.[8] | |
| Drying Gas (N₂) | 10 L/min | Aids in solvent evaporation and ion desolvation.[8] | |
| Source Temperature | 300 °C | Facilitates the evaporation of solvent from charged droplets.[8] | |
| Mass Analyzer | Scan Mode | Full MS & Targeted MS/MS | Full MS for precursor identification; MS/MS for structural fragmentation. |
| Mass Range (Full MS) | 50 - 500 m/z | A range sufficient to detect the precursor ion and potential low-mass contaminants. | |
| Precursor Ion (MS/MS) | 249.01 m/z | The monoisotopic m/z of the [M-H]⁻ ion. | |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell.[8] | |
| Collision Energy (CE) | 10, 20, 40 eV (Ramped) | A range of energies is used to generate both low-energy (major fragments) and high-energy (deeper fragmentation) data. |
Data Acquisition and Processing Workflow
The logical flow of the experiment ensures that high-quality, verifiable data is collected systematically.
Caption: Experimental workflow from sample preparation to final data analysis.
Results and Discussion
Full Scan MS Analysis: Precursor Ion Identification
In negative ESI mode, this compound is expected to deprotonate, forming the [M-H]⁻ ion. The high-resolution mass measurement allows for unambiguous confirmation of the elemental composition.
| Parameter | Theoretical Value | Observed Value (Hypothetical) | Mass Error (ppm) |
| Molecular Formula | C₁₃H₇ClFO₂⁻ | C₁₃H₇ClFO₂⁻ | N/A |
| Exact Mass [M-H]⁻ | 249.01186 Da | 249.01161 Da | -1.0 ppm |
A mass error of < 5 ppm provides high confidence in the assigned elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should also be observed for the M and M+2 peaks of the precursor ion, further confirming the presence of a single chlorine atom.
Tandem MS (MS/MS) Fragmentation Analysis
Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion (m/z 249.01) provides structural information.[9] Carboxylate anions commonly fragment via decarboxylation (loss of CO₂).[6][10]
Proposed Fragmentation Pathway:
The primary and most expected fragmentation is the neutral loss of CO₂ (44.00 Da) from the carboxylate anion. Further fragmentation can occur by cleavage of the biphenyl bond or loss of the halogen atoms.
-
Precursor Ion [M-H]⁻: m/z 249.01
-
Primary Fragment [M-H-CO₂]⁻: The loss of carbon dioxide results in a biphenyl anion.
-
m/z = 249.01186 - 43.98983 = 205.02203
-
-
Secondary Fragments: Further fragmentation of the m/z 205.02 ion could involve the loss of chlorine or fluorine, though this often requires higher collision energy.
| Precursor Ion (m/z) | Proposed Fragment | Proposed Neutral Loss | Fragment Ion (m/z) |
| 249.01 | [C₁₂H₇ClF]⁻ | CO₂ | 205.02 |
| 205.02 | [C₁₂H₇F]⁻ | Cl | 170.05 |
| 205.02 | [C₁₂H₇Cl]⁻ | F | 186.02 |
The following diagram illustrates the most probable fragmentation cascade.
Caption: Proposed MS/MS fragmentation pathway for the [M-H]⁻ ion.
Conclusion
This application note presents a detailed and scientifically grounded protocol for the analysis of this compound using ESI-Q-TOF mass spectrometry. The described method, including sample preparation, instrument settings, and data interpretation, provides a reliable framework for achieving high-confidence structural confirmation. The expected fragmentation pattern, dominated by the loss of carbon dioxide, serves as a diagnostic signature for this class of compounds. This methodology is readily adaptable for the analysis of other halogenated aromatic carboxylic acids, making it a valuable tool for quality control, metabolite identification, and chemical synthesis verification.
References
-
Time-of-flight mass spectrometry - Wikipedia. Wikipedia. Available at: [Link]
-
Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
An introduction to quadrupole-time-of-flight mass spectrometry. PubMed. Available at: [Link]
-
Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Labcompare. Available at: [Link]
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Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Available at: [Link]
-
Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Premier General. Available at: [Link]
-
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC - NIH. Available at: [Link]
-
Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. Available at: [Link]
-
Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Wiley Online Library. Available at: [Link]
-
3-(2-Chlorophenyl)-5-fluorobenzoic acid | C13H8ClFO2. PubChem. Available at: [Link]
-
Collision-induced dissociation of carboxylate anions from derivatized 5-lipoxygenase metabolites of arachidonic acid. PubMed. Available at: [Link]
-
Collision-induced dissociation - Wikipedia. Wikipedia. Available at: [Link]
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Sustainable Anisaldehyde-Based Natural Deep Eutectic Solvent Dispersive Liquid–Liquid Microextraction for Monitoring Antibiotic Residues in Commercial Milk and Eggs. MDPI. Available at: [Link]
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- 4. An introduction to quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Protocol for synthesizing 3-(3-Chlorophenyl)-5-fluorobenzoic acid derivatives
An In-Depth Technical Guide for the Synthesis of 3-(3-Chlorophenyl)-5-fluorobenzoic Acid Derivatives via Suzuki-Miyaura Cross-Coupling
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of this compound, a key biaryl carboxylic acid scaffold. The biaryl motif is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and agrochemicals.[1][2] This guide focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming C(sp²)-C(sp²) bonds.[3][4] We present a step-by-step experimental procedure, discuss the rationale behind key experimental choices, and offer field-proven insights into reaction optimization and product purification. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Significance of Biaryl Carboxylic Acids
Biaryl structures are of central importance in modern drug discovery, often serving as core components of biologically active molecules.[2][5] The specific scaffold, this compound, combines several features valuable for modulating pharmacokinetic and pharmacodynamic properties. The fluorine substituent can enhance metabolic stability and binding affinity, while the chlorophenyl group provides a vector for further functionalization or specific steric and electronic interactions with biological targets.[5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for biaryl synthesis due to its mild conditions, exceptional functional group tolerance, and the stability and low toxicity of its organoboron reagents.[3][6] This protocol leverages these advantages to construct the target molecule from commercially available or readily synthesized precursors.
The Reaction Principle: Unpacking the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a transition metal-catalyzed process that follows a well-defined catalytic cycle.[7] The cycle is initiated by an active Palladium(0) species, which orchestrates the coupling of an organohalide and an organoboron compound. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The cycle begins with the insertion of the electron-rich Pd(0) catalyst into the carbon-halogen bond of the electrophile (3-bromo-5-fluorobenzoic acid), forming a Pd(II) species.[7]
-
Transmetalation: In this key step, the organic group from the nucleophilic boronic acid ((3-chlorophenyl)boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more reactive boronate species.[9]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two coupled organic fragments are expelled from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[7][8]
Experimental Protocol: Synthesis of this compound
This protocol outlines the coupling of 3-bromo-5-fluorobenzoic acid with (3-chlorophenyl)boronic acid.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 3-Bromo-5-fluorobenzoic acid | 219.01 | 1.0 | 219 mg | Aryl Halide |
| (3-Chlorophenyl)boronic acid | 156.37 | 1.2 | 188 mg | Organoboron Reagent |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 35 mg | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg | Base |
| 1,4-Dioxane | - | - | 8 mL | Solvent |
| Deionized Water | - | - | 2 mL | Solvent |
| Ethyl Acetate | - | - | ~50 mL | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed | Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | Drying Agent |
Reaction Workflow
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes & Protocols: The Utility of the 3-(3-Chlorophenyl)-5-fluorobenzoic Acid Scaffold in Modern Drug Design
Introduction: Identifying a Novel Scaffold for Selective Anti-Inflammatory Drug Development
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms and specific aromatic systems can profoundly influence a molecule's therapeutic potential. The inclusion of fluorine, for instance, often enhances metabolic stability and binding affinity for target proteins, while chlorine can modulate lipophilicity and electronic properties.[1][2] The biphenyl carboxylic acid framework is a privileged scaffold found in numerous approved drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
This guide introduces 3-(3-Chlorophenyl)-5-fluorobenzoic acid , a biphenyl carboxylic acid derivative, as a promising and unexplored scaffold for drug design. While this specific molecule is not extensively documented, its structural motifs suggest a compelling hypothesis for its use: as a starting point for the development of highly selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) .
Targeting mPGES-1 represents a sophisticated approach to treating inflammation and pain.[3] Unlike traditional NSAIDs that broadly inhibit cyclooxygenase (COX) enzymes, a selective mPGES-1 inhibitor would only block the final, crucial step in the production of prostaglandin E2 (PGE2), a primary mediator of inflammation.[3][4] This targeted intervention promises the potential for potent anti-inflammatory and analgesic effects with a significantly improved safety profile, mitigating the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibition.
These application notes provide a comprehensive framework for researchers to synthesize, evaluate, and validate novel drug candidates based on the this compound scaffold.
Physicochemical Properties and Rationale for Drug Design
The structural features of this compound provide a sound basis for its consideration as a drug lead. The molecule's properties, estimated from its constituent parts, align well with the requirements for a viable therapeutic candidate.
| Property | Estimated Value | Rationale & Implication in Drug Design |
| Molecular Formula | C₁₃H₈ClFO₂ | N/A |
| Molecular Weight | ~250.65 g/mol | Falls well within the parameters of Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | A low TPSA value is indicative of good membrane permeability, which is essential for reaching intracellular targets like mPGES-1. |
| Calculated LogP | ~4.5 - 5.0 | The biphenyl core and chlorine atom contribute to high lipophilicity, which can enhance membrane penetration and binding to hydrophobic pockets in target enzymes. This may require optimization to balance solubility and permeability. |
| Hydrogen Bond Donors | 1 (from -COOH) | Meets Lipinski's criteria (≤5), contributing to a favorable absorption profile. |
| Hydrogen Bond Acceptors | 2 (from -COOH) | Meets Lipinski's criteria (≤10), further supporting good pharmacokinetic potential. |
The carboxylic acid moiety is a critical feature, capable of forming key ionic interactions or hydrogen bonds within an enzyme's active site, a common characteristic of many enzyme inhibitors. The fluorinated phenyl ring can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.[5] The 3-chlorophenyl group further increases lipophilicity and can occupy a hydrophobic sub-pocket within the target protein.
Proposed Mechanism of Action: Selective Inhibition of the mPGES-1 Pathway
The primary hypothesis for the therapeutic action of compounds derived from this scaffold is the selective inhibition of mPGES-1. This enzyme is a terminal synthase in the inflammatory cascade, responsible for converting prostaglandin H2 (PGH2) into the pro-inflammatory mediator PGE2.[3]
The Rationale for Selectivity:
The arachidonic acid cascade produces several important prostanoids, not just PGE2. Traditional NSAIDs and selective COX-2 inhibitors block the pathway upstream, reducing the production of PGH2.[3] This indiscriminately depletes not only the inflammatory PGE2 but also other physiologically important prostanoids like prostacyclin (PGI2), which has cardioprotective effects. By targeting only mPGES-1, the synthesis of PGE2 is selectively blocked, while the production of other prostanoids remains intact. This targeted approach is believed to be the key to developing a new generation of anti-inflammatory drugs with fewer side effects.[4]
Caption: Proposed signaling pathway and points of therapeutic intervention.
Experimental Workflow & Protocols
Validating a novel compound requires a systematic progression from initial enzymatic assays to cell-based models and finally to in vivo efficacy studies. The following protocols provide a comprehensive framework for evaluating derivatives of the this compound scaffold.
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Investigational Guide: Protocols for Characterizing 3-(3-Chlorophenyl)-5-fluorobenzoic Acid
Abstract
This document provides a comprehensive framework for the initial characterization of the novel research chemical, 3-(3-Chlorophenyl)-5-fluorobenzoic acid (CAS: 1261929-09-2). As a compound with limited publicly available biological data, a structured investigational approach is essential. This guide offers detailed, field-proven protocols for researchers to systematically evaluate its potential cytotoxic effects, elucidate its mechanism of action through targeted biochemical assays, and conduct preliminary in vivo assessments. The protocols are designed with self-validating principles and are grounded in established methodologies to ensure scientific rigor and reproducibility.
Introduction and Chemical Profile
This compound is a bi-phenyl derivative, a structural motif present in numerous biologically active small molecules. The presence of halogen atoms (chlorine and fluorine) can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. Given its structure, it is a candidate for investigation in areas such as oncology, immunology, and pharmacology. This guide proposes an investigational roadmap, hypothetically exploring its potential as an anticancer agent by targeting a key signaling pathway.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1261929-09-2 | [1][2] |
| Molecular Formula | C₁₃H₈ClFO₂ | [2][3] |
| Molecular Weight | 250.65 g/mol | [2][3] |
| Purity | ≥96% (Typical) | [1][2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, Methanol | [4] |
Hypothetical Mechanism of Action: Inhibition of a Kinase Pathway
Many small molecules with similar biphenyl scaffolds function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer.[5] We will proceed with the hypothesis that this compound may act as an inhibitor of a kinase, for instance, a mitogen-activated protein kinase (MAPK), which is crucial for cell proliferation and survival.[5] This provides a logical and testable framework for its initial characterization.
Caption: Hypothetical mechanism of kinase inhibition.
Phase 1: In Vitro Profiling - Cell-Based Assays
The initial step is to assess the compound's effect on cell viability across a panel of relevant cell lines. Cell-based assays are indispensable for determining a compound's biological activity in a physiologically relevant context.[6][7] A cytotoxicity assay will establish a dose-response relationship and determine the concentration at which the compound exhibits biological effects.[8][9]
Protocol: Cell Viability (MTT Assay)
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀). The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
This compound (test compound)
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116) and a non-cancerous control (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x serial dilutions in complete medium (e.g., ranging from 200 µM to 0.1 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with DMSO at the highest concentration used) and untreated controls (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be optimized based on the cell line's doubling time.[10]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Table 2: Example IC₅₀ Data
| Cell Line | Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT-116 | Colon Cancer | 8.1 |
| HEK293T | Non-Cancerous | > 100 |
Note: Data are hypothetical and for illustrative purposes only.
Phase 2: Mechanistic Elucidation - Biochemical Assays
If the cell-based assays indicate potent activity, the next logical step is to validate the hypothetical mechanism of action. An enzyme kinetic assay can directly measure the compound's ability to inhibit the purified target enzyme.[11][12] This approach provides crucial information on potency (IC₅₀), affinity (Kᵢ), and the mode of inhibition.[13][14]
Protocol: In Vitro Kinase Inhibition Assay (Fluorometric)
This protocol measures the inhibition of a purified kinase using a fluorometric assay, which detects the product of the kinase reaction.[15]
Materials:
-
Purified active target kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well, low-volume, white plates
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound in the assay buffer. Dispense a small volume (e.g., 50 nL) into the 384-well plate.
-
Enzyme Addition: Add the purified kinase to each well and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Reaction Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. The reaction should be in the linear range, which must be determined empirically.[14]
-
Reaction Termination & Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically quenches the remaining ATP and converts the generated ADP into a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: The signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.
Caption: Workflow for an in vivo xenograft study.
References
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
Zhang et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link]
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Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. [Link]
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
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BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
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Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]
-
LSU School of Medicine. Enzyme Assays and Kinetics. [Link]
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Wikipedia. Enzyme kinetics. [Link]
-
Han Y, et al. (2016). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. PubMed Central. [Link]
-
Li, X., et al. (2022). Fragment hopping protocol for the design of small-molecule protein–protein interaction inhibitors. Nature Protocols. [Link]
-
Wikipedia. Enzyme assay. [Link]
-
PubChem. 3-Chloro-5-fluorobenzoic acid. [Link]
-
The Jackson Laboratory. (2022). Webinar: Designing Your In Vivo Studies. YouTube. [Link]
-
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ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]
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Vasile, C. G., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
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Szafarz, M., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. PubMed Central. [Link]
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Naveed, M., et al. (2018). Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials. MDPI. [Link]
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Application Notes and Protocols for the Experimental Investigation of 3-(3-Chlorophenyl)-5-fluorobenzoic acid
Introduction: Unveiling the Potential of a Novel Biphenyl Carboxylic Acid Derivative
In the landscape of medicinal chemistry, the biphenyl carboxylic acid scaffold is a privileged structure, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific molecule of interest, 3-(3-Chlorophenyl)-5-fluorobenzoic acid, is a distinct member of this class, featuring a strategic substitution pattern. The presence of a chlorine atom on one phenyl ring and a fluorine atom on the other introduces unique electronic and lipophilic characteristics. The incorporation of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability and target binding affinity.[3]
While extensive research on this compound has yet to be published, its structural alerts strongly suggest potential as a bioactive agent. This guide provides a comprehensive framework for the initial experimental evaluation of this compound, focusing on two primary areas of investigation suggested by the activities of analogous structures: anticancer and antimicrobial effects.[2][4] We will delve into detailed protocols, the rationale behind experimental choices, and a hypothesized mechanism of action to guide your research.
Hypothesized Biological Activities and Investigative Workflow
Based on the known activities of structurally related biphenyl carboxylic acids and fluorinated benzoic acids, we hypothesize that this compound may exhibit cytotoxic effects against cancer cell lines and inhibitory activity against pathogenic microbes.[2][4][5] The following workflow provides a systematic approach to investigating these potential applications.
Caption: A logical workflow for the initial screening and characterization of this compound.
Application 1: Evaluation of Anticancer Activity
Numerous biphenyl carboxylic acid derivatives have demonstrated potent anticancer activity.[4][6] For instance, certain derivatives have shown significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231.[4] Therefore, a primary application of this compound is its evaluation as a potential anticancer agent.
Protocol 1: Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity
The SRB assay is a reliable and sensitive method for determining cytotoxicity by measuring cellular protein content.[7]
Rationale: This assay is chosen for its stability, ease of use, and its basis on the measurement of total cellular protein, which is often more directly proportional to cell number than metabolic activity.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in their exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Create a series of dilutions in fresh culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
Cell Fixation:
-
After incubation, gently add 100 µL of cold 10% TCA to each well without removing the supernatant.[2]
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Washing and Solubilization:
-
Data Acquisition and Analysis:
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition compared to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Application 2: Assessment of Antimicrobial Properties
The biphenyl scaffold is also present in compounds with known antimicrobial activity.[4] The halogen substitutions on this compound may enhance this potential.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]
Rationale: This method is highly reproducible, conservative of reagents, and allows for the testing of multiple compounds and bacterial strains simultaneously.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, dispense 50 µL of sterile CAMHB into wells 2 through 12.
-
In well 1, add 100 µL of the test compound at twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[9]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[11] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Hypothesized Mechanism of Action in Cancer
Several biphenyl carboxylic acid derivatives exert their anticancer effects by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[12] Specifically, inhibition of Cdk4 has been identified as a mechanism for some analogues.[12] We hypothesize that this compound may act as a Cdk4 inhibitor, leading to cell cycle arrest at the G₀/G₁ phase.
Caption: Hypothesized mechanism of action: Inhibition of the Cdk4/Cyclin D pathway, preventing pRb phosphorylation and blocking cell cycle progression.
Summary of Quantitative Data for Related Compounds
To provide a benchmark for your investigations, the following table summarizes reported activities for structurally similar compounds.
| Compound Class/Example | Application | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| Biphenyl Carboxylic Acid (Benzyloxy derivative) | Anticancer | MCF-7 Cells (Cytotoxicity) | 9.92 ± 0.97 µM | [4] |
| Biphenyl Carboxylic Acid (Benzyloxy derivative) | Anticancer | MDA-MB-231 Cells (Cytotoxicity) | 9.54 ± 0.85 µM | [4] |
| Biphenyl-4-carboxylic acid analogue (CA224) | Anticancer | Cdk4-cyclin D1 | Specific Inhibition | [12] |
| 4-fluoroindole derivative (19g) | Anticancer | VEGFR-2 Kinase | 3.8 nM | [5] |
Conclusion
This compound represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. Its biphenyl carboxylic acid core, augmented with halogen substitutions, provides a strong rationale for its investigation as both an anticancer and antimicrobial agent. The protocols and mechanistic hypotheses presented in this guide offer a robust starting point for elucidating the bioactivity of this compound. Careful and systematic application of these methodologies will be crucial in determining its potential for future drug development.
References
- BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- protocols.io. (2023). SRB assay for measuring target cell killing V.1.
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- Ellinghaus, H. (2021).
- Microbe Online. (2013).
- Roche. (n.d.).
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BenchChem. (2025). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Springer Nature Experiments. (2008).
- BenchChem. (n.d.). Potential Therapeutic Targets of 3-biphenyl-4'-fluoro-acetic Acid: A Technical Guide.
- SciSpace. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- CLYTE Technologies. (2025).
- JoVE. (2013).
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- ACS Publications. (2014). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Bentham Science. (n.d.). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors.
- National Institutes of Health. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
- National Institutes of Health. (2016). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).
- Preprints.org. (2023).
- Synthink. (n.d.).
- BenchChem. (2025). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.
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Topic: High-Purity Isolation of 3-(3-Chlorophenyl)-5-fluorobenzoic Acid for Research and Development
An Application Note from the Office of the Senior Application Scientist
Abstract
3-(3-Chlorophenyl)-5-fluorobenzoic acid is a biaryl carboxylic acid of significant interest in pharmaceutical and materials science research. Its utility as a synthetic building block is directly correlated with its purity, as contaminants can impede downstream reactions, introduce artifacts in biological assays, and compromise the integrity of final materials. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust, field-proven techniques for the purification of this compound. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling scientists to adapt and troubleshoot these protocols effectively. The guide details three primary purification methodologies: a highly efficient acid-base extraction for bulk impurity removal, a classic recrystallization for achieving high crystalline purity, and an advanced flash column chromatography protocol for challenging separations. Each section includes detailed, self-validating protocols, expert insights, and visual workflows to ensure reliable and reproducible results.
Introduction: The Imperative for Purity
This compound is a substituted aromatic carboxylic acid whose rigid, halogenated biphenyl structure makes it a valuable intermediate in the synthesis of complex organic molecules. Its preparation, often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, invariably introduces a predictable suite of impurities.[1] These can include unreacted starting materials, homocoupled byproducts, residual metal catalysts, and inorganic salts.[2]
For this compound to be effective in its intended applications—whether as a fragment in medicinal chemistry or a precursor for advanced polymers—exceptionally high purity is not a luxury but a prerequisite. This guide is structured to provide a logical, multi-tiered approach to purification, starting with a coarse, high-capacity method and progressing to finer, higher-resolution techniques.
Foundational Principles: Understanding the Target and Its Contaminants
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely nature of its contaminants.
Physicochemical Properties
The distinct chemical features of this compound dictate the purification strategies that can be effectively employed. Its acidic carboxyl group is the most critical handle for separation.
| Property | Value | Source / Comment |
| IUPAC Name | This compound | PubChem CID: 139031737 (Isomer) |
| CAS Number | 1261929-09-2 | [3][4] |
| Molecular Formula | C₁₃H₈ClFO₂ | [4][5] |
| Molecular Weight | 250.65 g/mol | [5] |
| Physical State | White to off-white solid | Expected for benzoic acid derivatives.[6][7] |
| Solubility | Water: Poorly soluble. Aqueous Base (e.g., NaHCO₃, NaOH): Soluble due to salt formation.[8][9] Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethers and chlorinated solvents.[10] | The key to acid-base extraction. |
The Impurity Profile: What to Expect
A typical Suzuki-Miyaura synthesis of the target compound will likely produce the following impurities, each with distinct properties that can be exploited for removal:
-
Neutral/Non-polar Impurities: Unreacted aryl halides and homocoupled biphenyl byproducts. These lack the acidic functional group of the target molecule.
-
Acidic/Polar Impurities: Unreacted boronic acids and their derivatives. These may have some acidic character but often differ in polarity from the target.
-
Basic Impurities: Amine or phosphine ligands from the catalyst system.
-
Inorganic Impurities: Salts such as sodium or potassium carbonate used as the base in the coupling reaction.[11]
-
Metallic Impurities: Residual palladium from the catalyst, which can be highly problematic in subsequent reactions.[1]
Primary Purification Protocol: Acid-Base Extraction
This technique is the workhorse for purifying carboxylic acids and should be the first step after the initial reaction work-up. It leverages the reversible conversion of the water-insoluble acid to its water-soluble carboxylate salt to separate it from neutral or basic organic impurities.[8][9][12]
Principle of Operation
The crude product, dissolved in an organic solvent, is washed with an aqueous basic solution. The acidic target compound is deprotonated, forming a salt that partitions into the aqueous layer. Neutral impurities remain in the organic layer. The layers are separated, and the aqueous layer is re-acidified, causing the purified carboxylic acid to precipitate out of the solution.[13][14]
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying a carboxylic acid via acid-base extraction.
Detailed Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) at a concentration of approximately 50-100 mg/mL in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[14] Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the CO₂ gas that evolves.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of saturated NaHCO₃ solution to ensure complete recovery of the acid.[14] Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (test with pH paper, target pH ≈ 2). A precipitate of the purified product should form.[12][14]
-
Isolation: Allow the mixture to stir in the ice bath for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Rationale & Expert Insights
-
Choice of Base: Saturated sodium bicarbonate is a weak base, which is ideal. It is strong enough to deprotonate the carboxylic acid but not strong enough to deprotonate less acidic functional groups (like phenols, if present as impurities), offering a degree of selectivity.[12] Using a strong base like NaOH could risk hydrolyzing ester impurities or promoting other side reactions.
-
Venting: The reaction between the carboxylic acid and bicarbonate releases CO₂ gas, which can cause a dangerous pressure buildup in a sealed separatory funnel. Always vent after each inversion.
-
Cooling Before Acidification: This step is crucial as it decreases the solubility of the neutral carboxylic acid in the aqueous medium, maximizing the yield of the precipitated product.
Secondary Purification Protocol: Recrystallization
For achieving high levels of purity, especially for crystalline solids, recrystallization is the gold standard.[15][16] This technique is excellent for removing small amounts of impurities that may have co-precipitated during the acid-base extraction.
Principle of Operation
Recrystallization relies on the principle that the solubility of most solids increases with temperature.[16] An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility decreases, and the solution becomes supersaturated. The desired compound will preferentially crystallize out, leaving the impurities (which are present in a much lower concentration) behind in the solution (mother liquor).[17][18]
Solvent Selection
The choice of solvent is the most critical variable.[16] An ideal solvent should:
-
Not react with the compound.
-
Dissolve the compound completely when hot but poorly when cold.
-
Either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).
-
Be volatile enough to be easily removed from the purified crystals.
| Solvent System | Rationale & Use Case |
| Ethanol/Water | A common mixed-solvent system. The compound is likely soluble in hot ethanol and insoluble in water. Dissolve in minimal hot ethanol, then add hot water dropwise until the solution just becomes cloudy (the cloud point). Add a drop of hot ethanol to clarify and then cool. |
| Toluene | An aromatic solvent that may provide good solubility at high temperatures for the biphenyl structure, with significantly lower solubility at room temperature. |
| Heptane/Ethyl Acetate | A non-polar/polar mixture. Dissolve the compound in a minimal amount of the more polar solvent (ethyl acetate) and add the less polar "anti-solvent" (heptane) to induce crystallization. |
Workflow Diagram: Recrystallization
Caption: Standard workflow for purification by recrystallization.
Detailed Protocol
-
Solvent Test: In a small test tube, test potential solvents with a small amount of crude product to identify the best option.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding small portions of hot solvent until the solid just dissolves completely.[17]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration through fluted filter paper to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[15][18] Slow cooling is essential for the formation of large, pure crystals.[15]
-
Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a tiny seed crystal of the pure product.
-
Isolation: Once crystallization at room temperature is complete, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.
-
Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them to a constant weight.
Advanced Purification: Flash Column Chromatography
When impurities are structurally very similar to the target compound, making separation by extraction or recrystallization difficult, flash column chromatography is the preferred method.[14]
Principle of Operation
Flash chromatography is a form of preparative liquid chromatography that uses a stationary phase (typically silica gel) and a mobile phase (an organic eluent). The crude mixture is loaded onto the top of the column, and the eluent is passed through under moderate pressure. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. Less polar compounds travel down the column faster, while more polar compounds are retained longer.
Addressing Challenges with Carboxylic Acids
Carboxylic acids are notorious for "streaking" or "tailing" on silica gel TLC plates and columns.[14] This occurs because the acidic proton of the carboxyl group can engage in strong hydrogen bonding or acid-base interactions with the slightly acidic silanol (Si-OH) groups on the silica surface. This leads to poor peak shape and inefficient separation.
The Solution: To suppress these interactions and ensure the carboxylic acid moves as a single, well-defined band, a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, is added to the eluting solvent system.[14][19] This ensures the compound remains fully protonated throughout the separation.
Workflow Diagram: Flash Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Detailed Protocol
-
Eluent Preparation: Prepare an appropriate eluent system, typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). Add 1% acetic acid to this mixture. Determine the optimal ratio using TLC analysis first.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to dryness to create a dry powder. Carefully add this "dry loaded" sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution). Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain the desired product and to assess their purity.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the final, highly purified compound.
Purity Assessment and Characterization
Confirming the success of any purification protocol requires rigorous analytical characterization.[20][21]
-
Melting Point Analysis: A sharp, un-depressed melting point is a strong indicator of high purity for a crystalline solid.[22][23] Compare the experimental value to the literature value if available.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A pure sample should show a single major peak.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and reveal the presence of any proton- or carbon-containing impurities.[24]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[24]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oily Precipitate (Oiling Out) during Recrystallization | The boiling point of the solvent is higher than the melting point of the solute; Solution is cooling too rapidly; Impurities are preventing crystal lattice formation. | Use a lower-boiling point solvent; Ensure slow, undisturbed cooling; Try a different solvent system or perform a preliminary purification (e.g., acid-base extraction) first. |
| Low Recovery from Recrystallization | Too much solvent was used; The compound has significant solubility in the cold solvent; Premature crystallization during hot filtration. | Use the absolute minimum amount of hot solvent needed for dissolution; Ensure thorough cooling in an ice bath; Use a pre-heated funnel for hot filtration. |
| Emulsion Forms During Acid-Base Extraction | Agitation was too vigorous; High concentration of solutes. | Allow the funnel to stand undisturbed for a longer period; Add a small amount of brine (saturated NaCl solution) to break the emulsion; Filter the entire mixture through Celite. |
| Streaking/Tailing on TLC/Column Chromatography | Strong interaction between the carboxylic acid and the silica gel. | Add 0.5-1% acetic or formic acid to the eluent to keep the compound protonated and minimize interaction with the stationary phase.[14][19] |
Conclusion
The purification of this compound is a critical step in its use as a high-value chemical intermediate. A multi-step approach is recommended for achieving the highest levels of purity. An initial acid-base extraction provides an efficient method for removing the bulk of neutral and non-acidic impurities. This is ideally followed by recrystallization from a carefully selected solvent system to remove closely related impurities and afford a highly crystalline, pure final product. For particularly challenging separations where impurities have similar properties, flash column chromatography with an acid-modified eluent offers a powerful, high-resolution alternative. The application of these protocols, combined with rigorous analytical confirmation, will ensure the provision of material suitable for the most demanding research and development applications.
References
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Acid–base extraction. (2024). In Wikipedia. Retrieved from [Link]
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Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
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The Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Green Bay. Retrieved from [Link]
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Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
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Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. Retrieved from [Link]
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Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. Retrieved from [Link]
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Recrystallization of Benzoic Acid. (n.d.). University of Nebraska–Lincoln. Retrieved from [Link]
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RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Retrieved from [Link]
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Roberts, J. D., & Caserio, M. C. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]
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Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
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Recrystallization of Benzoic Acid Pre-Lab Discussion. (2022). YouTube. Retrieved from [Link]
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Mikheeva, A. Yu. (2024). Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research of pure organic chemicals. Izmeritel'naya Tekhnika. Retrieved from [Link]
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3-(2-Chlorophenyl)-5-fluorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
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3-Chloro-5-fluorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
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Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2020). ResearchGate. Retrieved from [Link]
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Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]
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Recent Advances/Contributions in the Suzuki–Miyaura Reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved from [Link]
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Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved from [Link]
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Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. (n.d.). SunaTech. Retrieved from [Link]
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This compound. (n.d.). Beijing XY-Tech Co., Ltd.. Retrieved from [Link]
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This compound. (n.d.). Shanghai Canspec Scientific Instruments Co., Ltd.. Retrieved from [Link]
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3-Chlorobenzoic acid. (2024). In Wikipedia. Retrieved from [Link]
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An In-Depth Technical Guide to the Reaction Mechanisms of 3-(3-Chlorophenyl)-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Chlorophenyl)-5-fluorobenzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The unique arrangement of a chloro and a fluoro substituent on the biphenyl scaffold imparts specific physicochemical properties that can influence molecular interactions, metabolic stability, and bioavailability.[1][2] As a key intermediate, this compound serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3] Understanding the reaction mechanisms for the synthesis of this and related compounds is paramount for process optimization, yield improvement, and the rational design of novel chemical entities.
This technical guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the influence of the halogen substituents on the reaction pathways.
Core Synthetic Strategies: A Mechanistic Overview
The formation of the central carbon-carbon bond between the two phenyl rings is the key transformation in the synthesis of this compound. Two powerful transition-metal-catalyzed cross-coupling reactions are primarily employed for this purpose: the Suzuki-Miyaura coupling and the Ullmann reaction.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for creating biaryl structures.[4][5] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organohalide.[6][7]
For the synthesis of this compound, a plausible Suzuki-Miyaura approach involves the coupling of 3-bromo-5-fluorobenzoic acid with (3-chlorophenyl)boronic acid .
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[8]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromo-5-fluorobenzoic acid), forming a Pd(II) intermediate. The reactivity of the aryl halide is dependent on the carbon-halogen bond strength, with the general trend being I > Br > Cl.[5]
-
Transmetalation: In the presence of a base, the aryl group from the organoboron species ((3-chlorophenyl)boronic acid) is transferred to the palladium center. The base is crucial as it activates the boronic acid, facilitating the transfer of the organic moiety.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, this compound, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
The electronic and steric properties of the substituents on both the aryl halide and the boronic acid can significantly influence the reaction rate and yield.
-
Electronic Effects: Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, which is often the rate-determining step.[9] Conversely, electron-donating groups on the boronic acid can enhance the transmetalation step. The chloro and fluoro substituents on the respective reactants in this synthesis are electron-withdrawing, which can favorably impact the oxidative addition.
-
Steric Effects: While not a major factor with the meta-substituents in this specific synthesis, significant steric hindrance, particularly at the ortho positions, can impede the coupling reaction.[10]
The Ullmann Reaction
The Ullmann reaction is a copper-mediated coupling of two aryl halides to form a biaryl.[11][12] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern modifications have made it a more viable method.[13]
A potential Ullmann route to this compound could involve the coupling of 3-bromo-5-fluorobenzoic acid with an excess of 1-chloro-3-iodobenzene .
The mechanism of the Ullmann reaction is still a subject of some debate, but a generally accepted pathway involves the formation of organocopper intermediates.[12][14]
-
Formation of an Organocopper Intermediate: The reaction is thought to initiate with the formation of an organocopper species from one of the aryl halides.
-
Oxidative Addition/Metathesis: This organocopper intermediate then reacts with the second aryl halide.
-
Reductive Elimination: The final step involves the reductive elimination of the biaryl product, with the formation of a copper(I) salt.
The Ullmann reaction is sensitive to the electronic nature of the substituents on the aryl halides.[15]
-
Electronic Effects: The reaction is generally favored with electron-withdrawing groups on the aryl halide, as these groups activate the ring towards nucleophilic attack. The chloro and fluoro substituents in the proposed reactants would therefore be expected to facilitate the reaction.
-
Halide Reactivity: Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide follows the trend I > Br > Cl. This is why a more reactive aryl iodide is often used in conjunction with a less reactive aryl bromide or chloride in unsymmetrical Ullmann couplings.
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-fluorobenzoic Acid with (3-Chlorophenyl)boronic Acid (Adapted)
This protocol is adapted from a general method for the Suzuki coupling of bromobenzoic acids in an aqueous medium.[7]
Materials:
-
3-Bromo-5-fluorobenzoic acid (1.0 mmol)
-
(3-Chlorophenyl)boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
Degassed 1,4-Dioxane (5 mL)
-
Degassed deionized water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 mmol), (3-chlorophenyl)boronic acid (1.2 mmol), palladium(II) acetate (0.01 mmol), triphenylphosphine (0.03 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of water and acidify to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Data Presentation
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm with characteristic splitting patterns for the disubstituted phenyl rings. A downfield singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the aromatic carbons, with the carbon atoms attached to fluorine and chlorine showing characteristic coupling and chemical shifts. A downfield signal for the carboxylic acid carbon. |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and C-Cl and C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₃H₈ClFO₂). |
Conclusion
The synthesis of this compound is most effectively achieved through palladium-catalyzed Suzuki-Miyaura coupling, offering mild reaction conditions and high functional group tolerance. The Ullmann reaction presents an alternative, though often requiring more forcing conditions. A thorough understanding of the reaction mechanisms, including the catalytic cycles and the influence of electronic and steric effects of the chloro and fluoro substituents, is essential for optimizing the synthesis of this and other valuable biaryl compounds for applications in drug discovery and materials science. The provided adapted protocol serves as a robust starting point for the laboratory synthesis of this key intermediate.
References
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (2024, November 26). Retrieved January 15, 2026, from [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2021, May 20). Retrieved January 15, 2026, from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). Retrieved January 15, 2026, from [Link]
-
The interplay between steric and electronic effects in S(N)2 reactions - PubMed. (2009, August 3). Retrieved January 15, 2026, from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (1998, November 1). Retrieved January 15, 2026, from [Link]
-
Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC - PubMed Central. (2018, August 15). Retrieved January 15, 2026, from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Unlock the Potential of 3-Fluorobenzoic Acid: Properties and Applications. (n.d.). Retrieved January 15, 2026, from [Link]
-
Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). Retrieved January 15, 2026, from [Link]
-
Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Retrieved January 15, 2026, from [Link]
-
The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. (2006, August 17). Retrieved January 15, 2026, from [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (2013, September 1). Retrieved January 15, 2026, from [Link]
-
Ullmann condensation - Wikipedia. (2024, November 13). Retrieved January 15, 2026, from [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Retrieved January 15, 2026, from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Three-dimensional correlation of steric and electronic free energy relationships guides asymmetric propargylation - PubMed. (2011, September 30). Retrieved January 15, 2026, from [Link]
-
. (n.d.). Retrieved January 15, 2026, from [Link]
-
Interfacial electric fields catalyze Ullmann coupling reactions on gold surfaces. (n.d.). Retrieved January 15, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020, October 15). Retrieved January 15, 2026, from [Link]
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- 11. xray.uky.edu [xray.uky.edu]
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- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Chlorophenyl)-5-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 3-(3-Chlorophenyl)-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
I. Synthetic Overview: The Suzuki-Miyaura Coupling Approach
The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide and an organoboron compound.[2][4] For this specific synthesis, the key coupling partners are a derivative of 3-bromo-5-fluorobenzoic acid and 3-chlorophenylboronic acid.[5][6][7]
The general reaction scheme is as follows:
Sources
Technical Support Guide: Synthesis of 3-(3-Chlorophenyl)-5-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 3-(3-Chlorophenyl)-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis, which typically involves a Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth, experience-based answers to frequently asked questions and offer robust troubleshooting protocols to enhance your reaction yield and purity.
Section 1: Troubleshooting Common Side Reactions & Impurities
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, but it is not without its complexities.[1][2] Understanding and mitigating potential side reactions is crucial for a successful synthesis of this compound.
FAQ 1: My reaction yield is low, and I'm observing significant amounts of homocoupled byproducts. What is causing this and how can I prevent it?
Answer: The formation of symmetrical biaryls, resulting from the homocoupling of your boronic acid starting material (e.g., 3-chloro-5-fluorophenylboronic acid), is a well-documented side reaction in palladium-catalyzed cross-couplings.[3][4] This issue is often exacerbated by the presence of oxygen.[3][4][5]
Root Cause Analysis:
The mechanism for this homocoupling involves the palladium catalyst.[3][4][5][6] In the presence of dioxygen, a palladium(0) catalyst can form a peroxo complex.[3][4][5] This complex can then react with two molecules of the arylboronic acid, leading to the formation of the undesired homocoupled dimer and regenerating a palladium(II) species that can re-enter a catalytic cycle.[3][4][6]
Troubleshooting Protocol:
-
Deoxygenate Rigorously: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.[7] Maintaining a positive pressure of inert gas throughout the reaction is critical.[8]
-
Optimize Catalyst and Ligand: The choice of palladium source and ligand can influence the rate of homocoupling. For instance, using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ might be preferable to in-situ reduction of Pd(II) sources if oxygen contamination is a concern.
-
Control Reaction Temperature: Higher temperatures can sometimes promote side reactions. Evaluate if the reaction can proceed efficiently at a lower temperature to minimize byproduct formation.
FAQ 2: I am detecting a significant amount of 3-chlorofluorobenzene in my crude product. What is this byproduct and how do I minimize it?
Answer: The presence of 3-chlorofluorobenzene indicates that a protodeboronation side reaction is occurring. This reaction involves the cleavage of the carbon-boron bond of your boronic acid and its replacement with a carbon-hydrogen bond, effectively consuming your starting material.[9]
Root Cause Analysis:
Protodeboronation is a common side reaction for boronic acids, especially under the basic conditions required for the Suzuki-Miyaura coupling.[9][10] The mechanism can be catalyzed by either acid or base.[9] In the context of this synthesis, the base used to activate the boronic acid for transmetalation can also promote its protonolysis by a proton source, which is often water present in the reaction mixture.[9][10] The propensity for this side reaction is highly dependent on the specific boronic acid and the reaction conditions.[9]
Troubleshooting Protocol:
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[1][11] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the opportunity for this side reaction.[9]
-
Optimize the Base: The choice and concentration of the base are critical. Stronger bases can accelerate protodeboronation.[12] Consider screening milder bases such as K₃PO₄ or Cs₂CO₃. Using the minimum effective amount of base is also advisable.
-
Minimize Water Content: While a small amount of water is often necessary for the Suzuki-Miyaura reaction to proceed, excess water can facilitate protodeboronation.[1] Ensure your solvents are appropriately dried if you are using anhydrous conditions, or carefully control the amount of water in aqueous systems.
-
Accelerate the Cross-Coupling: Optimizing the catalyst system to achieve a faster rate of the desired cross-coupling can outcompete the slower protodeboronation side reaction.[9] This can involve screening different palladium catalysts and phosphine ligands.
FAQ 3: My final product is difficult to purify. What are the likely impurities and what purification strategies are effective?
Answer: Besides the side products from homocoupling and protodeboronation, other common impurities can include residual starting materials, palladium catalyst residues, and potentially dehalogenated products from the aryl halide starting material.[1] Purification of biphenyl carboxylic acids can be challenging due to their polarity and potential for zwitterion formation.
Troubleshooting & Purification Protocol:
-
Aqueous Workup: A standard aqueous workup is the first step. After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water. To separate the carboxylic acid product from neutral impurities, you can perform an acid-base extraction. Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃) to deprotonate the carboxylic acid, making it water-soluble. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer with HCl to precipitate your product, which can be collected by filtration.
-
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. For biphenyl carboxylic acids, solvent systems like aqueous ethanol, or a mixture of benzene and petroleum ether have been reported to be effective.[13] Experiment with different solvent systems to find the optimal conditions for your specific product.
-
Column Chromatography: If recrystallization is insufficient, column chromatography can be employed. A common mobile phase for purifying biphenyl carboxylic acids is a mixture of ethyl acetate and petroleum ether.[14]
-
Palladium Removal: Residual palladium can be a concern, especially for pharmaceutical applications. Treating the crude product with activated carbon or using specific palladium scavengers can effectively remove these residues.
Section 2: Experimental Workflow & Data
Illustrative Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the key steps in a typical Suzuki-Miyaura coupling reaction for the synthesis of this compound, highlighting the points where common side reactions can occur.
Caption: Suzuki-Miyaura reaction workflow and potential side reactions.
Catalytic Cycle and Points of Side Reaction
This diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction and where the key side reactions, homocoupling and protodeboronation, can interfere.
Caption: Suzuki-Miyaura catalytic cycle with key side reactions.
Quantitative Impact of Troubleshooting
The following table summarizes the potential impact of implementing the troubleshooting protocols on reaction outcomes. The values are illustrative and will vary based on specific reaction conditions.
| Parameter | Standard Conditions | With Troubleshooting |
| Desired Product Yield | 50-70% | >85% |
| Homocoupling Byproduct | 10-20% | <5% |
| Protodeboronation Byproduct | 5-15% | <2% |
| Final Purity (after workup) | 80-90% | >98% |
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 133(41), 16552-16562. [Link]
-
Cid, J., García-Álvarez, J., & Pérez, J. (2012). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 116(30), 8045-8052. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wikipedia. (2023). Protodeboronation. Wikipedia. [Link]
-
Al-Amin, M., & Böhmer, J. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 82(15), 8086-8093. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1599-1611. [Link]
-
Wikipedia. (2023). Boronic acid. Wikipedia. [Link]
-
Shields, J. D., & Ball, M. (2021). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. ResearchGate. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
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Al-Zoubi, R. M. (2018). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. KAUST Repository. [Link]
-
Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 4(5), 344-347. [Link]
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D'Andola, C., & Carboni, B. (2012). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]
-
Hudson, R., & Wang, Y. (2019). Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]
-
Reddit. (2022). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp. [Link]
-
Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. [Link]
-
Meyers, A. I., & Williams, B. E. (1978). 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses, 58, 42. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
ResearchGate. (2019). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
ResearchGate. (2019). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 10. chemrxiv.org [chemrxiv.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. ajgreenchem.com [ajgreenchem.com]
Purification challenges of 3-(3-Chlorophenyl)-5-fluorobenzoic acid
Initiating Data Collection
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Technical Support Center: Optimizing Reaction Conditions for 3-(3-Chlorophenyl)-5-fluorobenzoic Acid
Welcome to the Technical Support Center for the synthesis of 3-(3-Chlorophenyl)-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
Introduction to the Synthesis
The synthesis of this compound, a biaryl carboxylic acid, is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of various functional groups.[1][2][3] The primary challenge in this specific synthesis lies in the use of an aryl chloride as one of the coupling partners. Aryl chlorides are known to be less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[4][5] Therefore, careful selection of the catalyst, ligand, base, and solvent system is paramount for a successful reaction.
This guide will focus on the Suzuki-Miyaura coupling of 3-chloro-5-fluorobenzoic acid with 3-chlorophenylboronic acid .
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling the preferred method for synthesizing this compound?
A1: The Suzuki-Miyaura coupling offers several advantages for this synthesis. It is a robust and versatile method for creating carbon-carbon bonds with high functional group tolerance, meaning that the carboxylic acid and chloro/fluoro substituents on the starting materials do not interfere with the reaction.[2][3] The reaction conditions are generally mild, and the boronic acid starting materials are relatively stable, non-toxic, and commercially available.[6][7]
Q2: What are the most critical parameters to control in this reaction?
A2: For the coupling of an aryl chloride like 3-chloro-5-fluorobenzoic acid, the most critical parameters are:
-
The Palladium Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the aryl chloride to the palladium center.[4][8]
-
The Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7][9] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
The Solvent System: The solvent must solubilize the reactants and facilitate the interaction of aqueous and organic phases if a biphasic system is used. The presence of water can also be beneficial.[10][11]
-
Reaction Temperature: Higher temperatures are often needed to overcome the activation energy for the coupling of aryl chlorides.
Q3: Can I use 3-bromo-5-fluorobenzoic acid instead of the chloro- derivative?
A3: Yes, using 3-bromo-5-fluorobenzoic acid would likely result in a more facile reaction. The C-Br bond is weaker than the C-Cl bond, leading to a faster oxidative addition step.[2] This may allow for the use of less specialized catalysts and milder reaction conditions. However, 3-chloro-5-fluorobenzoic acid is often more cost-effective and readily available, making its use desirable.
Q4: My reaction is not going to completion. What are the likely causes?
A4: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst may have been deactivated by oxygen or impurities. Ensure all reagents and solvents are properly degassed.
-
Inefficient Ligand: The chosen phosphine ligand may not be electron-rich or bulky enough to promote the coupling of the aryl chloride.
-
Insufficient Base Strength or Solubility: The base may not be effectively activating the boronic acid.
-
Low Reaction Temperature: The temperature may be too low to overcome the activation barrier for the aryl chloride.
-
Protodeboronation of the Boronic Acid: The boronic acid may be degrading through reaction with protons in the reaction mixture.
Q5: I am observing significant amounts of side products. What are they and how can I minimize them?
A5: Common side products in Suzuki-Miyaura reactions include:
-
Homocoupling of the Boronic Acid: This forms a biaryl from two molecules of the boronic acid. It is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[8] Thoroughly degassing the reaction mixture is crucial.
-
Dehalogenation of the Aryl Halide: This results in the formation of 3-fluorobenzoic acid. It can occur if there are sources of hydride in the reaction mixture.
-
Protodeboronation: This converts the boronic acid back to its corresponding arene (chlorobenzene in this case). Using anhydrous conditions where appropriate and a suitable base can minimize this.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a starting point for optimization. Researchers should monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Materials:
-
3-Chloro-5-fluorobenzoic acid
-
3-Chlorophenylboronic acid[6]
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line or glovebox
Safety Precautions:
-
3-Chlorophenylboronic acid is harmful if swallowed, in contact with skin, or if inhaled.[15][16][17]
-
Palladium catalysts and phosphine ligands are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-chloro-5-fluorobenzoic acid (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (3.0 eq).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂) (0.02 eq) and SPhos (0.04 eq) in a minimal amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add degassed 1,4-dioxane and degassed water to the reaction flask to achieve a solvent ratio of approximately 10:1 (dioxane:water). The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Ensure the reaction mixture is thoroughly degassed by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by recrystallization. Common solvent systems for aromatic carboxylic acids include ethanol, or a mixture of hexane and ethyl acetate.[18][19] A slurry wash with a suitable solvent like ethanol can also be effective for removing impurities.[20]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | - Ensure the reaction is performed under a strict inert atmosphere. - Use a pre-catalyst or activate the catalyst in situ. |
| 2. Inefficient ligand for aryl chloride coupling. | - Switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or RuPhos.[21] | |
| 3. Insufficient base strength or poor solubility. | - Try a different base such as Cs₂CO₃ or K₂CO₃. - Ensure the base is finely powdered to maximize surface area. | |
| 4. Low reaction temperature. | - Gradually increase the reaction temperature in increments of 10 °C, monitoring for decomposition. | |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. | - Thoroughly degas all solvents and the reaction mixture before heating.[8] |
| 2. Use of a Pd(II) source without a pre-reduction step. | - The reaction conditions should facilitate the in-situ reduction of Pd(II) to Pd(0). If this is inefficient, consider a Pd(0) source like Pd₂(dba)₃. | |
| Dehalogenation of Starting Material | 1. Presence of a hydride source. | - Ensure solvents are pure and free from contaminants that could act as hydride donors. |
| Protodeboronation | 1. Presence of excess water or acidic protons. | - While some water is often beneficial, excess water can promote protodeboronation. Use anhydrous solvents if this is a persistent issue. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during workup. | - Add more brine to the aqueous layer to break the emulsion. |
| 2. Product is an oil or difficult to crystallize. | - Try different recrystallization solvent systems.[18][22] - Consider purification by column chromatography. |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki-Miyaura reaction issues.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from Harvard University Department of Chemistry and Chemical Biology website.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- J&K Scientific. (n.d.). 3-Chlorophenylboronic acid | 63503-60-6.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (2007). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Chlorophenylboronic acid.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ACS Publications. (2009). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc..
- Royal Society of Chemistry. (2013). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Chloro-5-fluorobenzoic acid.
- BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ACS Publications. (1999).
- TCI Chemicals. (2025). SAFETY DATA SHEET - 4-Carboxy-3-chlorophenylboronic Acid.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- ResearchGate. (2017). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
- Capot Chemical. (2009). MSDS of 3-Chloro-5-fluorobenzoic acid.
- ResearchGate. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Loba Chemie. (n.d.). 3-Chloro Phenyl Boronic Acid CAS No 63503-60-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid.
- ACS Publications. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc..
- ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- University of Rochester. (n.d.). Crystallization.
- ACS Publications. (2007). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development.
- Royal Society of Chemistry. (2011).
- University of Rochester. (n.d.). Crystallization Solvents.pdf.
- Sigma-Aldrich. (n.d.). 3-Chlorophenylboronic acid = 95 63503-60-6.
- ECHEMI. (n.d.). 3-Chlorophenylboronic acid SDS, 63503-60-6 Safety Data Sheets.
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- Scirp.org. (2012). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scientific Research Publishing.
- Google Patents. (n.d.). CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
- Ossila. (2023). 3-Chloro-2-fluorobenzoic acid - SAFETY DATA SHEET.
- ChemicalBook. (2025). 3-CHLORO-5-FLUOROBENZOIC ACID | 25026-64-6.
Sources
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- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 3-(3-Chlorophenyl)-5-fluorobenzoic acid
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-(3-Chlorophenyl)-5-fluorobenzoic acid. Its purpose is to provide in-depth, field-proven insights into the stability of this compound, offering practical troubleshooting solutions and foundational knowledge to ensure experimental integrity and reproducibility. The information herein is synthesized from established principles of chemical stability, drawing upon data from structurally related halogenated benzoic acids to provide a robust framework for your experimental design.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. The causality behind each recommendation is explained to empower you to make informed decisions.
Question 1: My quantitative assay (e.g., bioassay, binding assay) is showing inconsistent results or a time-dependent loss of potency. What is the likely cause?
Answer: This is a classic symptom of compound instability in your experimental medium. This compound, like many small molecules, can degrade under various conditions, leading to a lower effective concentration of the active parent compound.
-
Probable Cause 1: pH-Mediated Hydrolysis. While the core biphenyl and benzoic acid structure is relatively stable, extreme pH conditions can affect the molecule's ionization state and solubility, potentially leading to precipitation or facilitating slower-acting degradation reactions over long incubation periods.
-
Probable Cause 2: Oxidative Degradation. If your medium contains components that can generate reactive oxygen species (ROS), such as certain metal ions or redox-active compounds, the aromatic rings may be susceptible to oxidative attack. Studies on benzoic acid have shown it can undergo degradation in the presence of hydroxyl radicals or peroxyl radicals.[1][2][3]
-
Probable Cause 3: Photodegradation. Aryl chlorides are known photosensitive groups.[4] If your experimental setup involves prolonged exposure to ambient or high-intensity light, photolytic degradation could be a contributing factor.
Immediate Actions:
-
Prepare Fresh Solutions: Always prepare your working solutions fresh from a properly stored solid stock for each experiment. Avoid using aqueous solutions that have been stored for extended periods.
-
Control Experimental Parameters: Ensure consistency in pH, temperature, and light exposure across all experiments. Use amber vials or cover your plates/vials with foil to minimize light exposure.
-
Include Controls: Run a time-zero control and a vehicle control incubated for the full experiment duration. Analyze these by HPLC to check for any degradation of the parent compound under your specific assay conditions.
Question 2: I'm observing new, unexpected peaks in my HPLC/LC-MS chromatogram that are not present in my initial analysis of the solid material. How do I identify them?
Answer: The appearance of new peaks over time is a direct indication of chemical degradation. The goal is to identify these degradants to understand the stability profile of your compound.
-
Plausible Degradation Products:
-
Decarboxylation Product: Under significant thermal or oxidative stress, benzoic acids can undergo decarboxylation to form the corresponding benzene derivative (in this case, 3-chloro-5-fluorobiphenyl). Studies on benzoic acid derivatives have demonstrated this pathway at elevated temperatures.[5]
-
Hydroxylated Species: Oxidative stress can lead to the addition of hydroxyl groups to the aromatic rings.
-
Dehalogenation Products: While the C-F and C-Cl bonds are strong, harsh reductive or photolytic conditions could potentially lead to dehalogenation, though this is generally less common under typical laboratory conditions.
-
Systematic Approach to Identification:
-
Mass Spectrometry (MS) Analysis: This is the most powerful tool for initial identification. Determine the mass-to-charge ratio (m/z) of the new peaks. Compare these masses to the theoretical masses of potential degradation products. High-resolution mass spectrometry can provide the elemental composition.
-
Forced Degradation Study: Intentionally stress the compound under controlled conditions (acid, base, oxidation, heat, light) as outlined in ICH guidelines.[4][6] This creates a "fingerprint" of potential degradation products. You can then compare the retention times and mass spectra of the peaks from your experiment to those generated in the forced degradation study. This is the industry-standard method for developing stability-indicating analytical procedures.[7][8]
-
Analytical Method Comparison: Use different analytical techniques to confirm findings. Gas chromatography-mass spectrometry (GC/MS) can be particularly useful for identifying more volatile degradants like a potential decarboxylation product.[5][9]
Question 3: My compound is precipitating out of my aqueous buffer. How can I improve its solubility while maintaining stability?
Answer: Precipitation suggests that you are exceeding the compound's solubility limit in that specific medium. Both the parent compound and its potential degradants can have limited aqueous solubility.
-
Underlying Factors:
-
pH and pKa: The solubility of a carboxylic acid is highly dependent on pH. Below its pKa, the compound exists primarily in the less soluble neutral (protonated) form. Above the pKa, it exists as the more soluble carboxylate salt.
-
Buffer Composition: High salt concentrations in your buffer can decrease the solubility of organic molecules via the "salting out" effect.
-
Temperature: Solubility is temperature-dependent. Ensure your storage and experimental temperatures are consistent.
-
Troubleshooting Steps:
-
Determine Solubility: Empirically determine the solubility of your compound in the specific buffer system before preparing high-concentration stock solutions.
-
Adjust pH: If your experiment allows, adjusting the pH to be at least 1-2 units above the compound's pKa will significantly increase solubility.
-
Use Co-solvents: For stock solutions, use a water-miscible organic solvent like DMSO or ethanol. When preparing working solutions, ensure the final concentration of the organic solvent is low enough to not interfere with your experiment (typically <1%, often <0.1%). Be aware that co-solvents can also impact the rate of degradation.
-
Consider Formulation Strategies: For in-vivo or complex cell-based assays, formulation aids like cyclodextrins can be used to enhance solubility without resorting to high concentrations of organic solvents.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound? A1: The key stability-influencing factors are:
-
Temperature: Higher temperatures accelerate chemical degradation rates. Benzoic acid derivatives show increased degradation with rising temperature.[5] For long-term storage, keeping the compound cold is critical.
-
pH: The reactivity of the carboxylic acid group and the overall molecule's solubility are heavily influenced by pH.
-
Light: The presence of an aryl chloride moiety suggests potential photosensitivity.[4] Exposure to UV or even strong ambient light can induce photolytic degradation.
-
Oxidizing/Reducing Agents: The compound can be degraded by strong oxidizing agents (e.g., hydrogen peroxide, free radicals) or reducing agents.[1][3]
-
Solvent: The nature of the solvent (aqueous vs. organic, protic vs. aprotic) can influence degradation rates and pathways.
Q2: What are the recommended storage conditions for the solid compound and its solutions? A2:
-
Solid Compound: Store in a tightly sealed container, protected from light (e.g., in an amber vial), at a low temperature (-20°C is recommended for long-term storage). It should be kept in a desiccator to protect it from moisture.
-
Solutions:
-
Long-Term Storage: Prepare concentrated stock solutions in an anhydrous, aprotic solvent like DMSO or ethanol. Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -80°C, protected from light.
-
Short-Term (Working) Solutions: Aqueous solutions should be prepared fresh for each experiment. If temporary storage is unavoidable, keep them refrigerated (2-8°C) and protected from light for the shortest possible duration.
-
Q3: How can I proactively assess the stability of this compound in my specific experimental buffer? A3: Conduct a simple, small-scale stability study. Prepare a solution of the compound in your exact experimental buffer. Aliquot it and store it under the same conditions as your experiment (e.g., 37°C incubator, ambient light on a lab bench). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC. Quantify the peak area of the parent compound. A decrease of >5-10% in the parent peak area indicates a stability issue that needs to be addressed.
Q4: What are the likely degradation pathways for this molecule? A4: Based on its structure and data from related halogenated aromatics, the primary degradation pathways under forced conditions are likely:
-
Oxidation: Formation of hydroxylated derivatives on one or both aromatic rings.
-
Decarboxylation: Loss of the carboxylic acid group as CO₂, particularly under thermal stress.[2][5]
-
Photolysis: The C-Cl bond is generally more susceptible to photolytic cleavage than the C-F bond, which could lead to radical-mediated degradation pathways.
The following diagram illustrates a simplified potential degradation pathway under stress conditions.
Caption: Potential degradation pathways under forced stress conditions.
Section 3: Experimental Protocols
Protocol 1: General Workflow for a Forced Degradation Study
This workflow provides a systematic approach to investigating the stability of this compound, consistent with pharmaceutical industry practices.[6][8]
Caption: Workflow for conducting a forced degradation study.
Protocol 2: Step-by-Step Stress Testing Conditions
Objective: To generate degradation products for analytical method validation and to identify potential liabilities of the molecule. Aim for 5-20% degradation of the parent compound by adjusting time and stressor intensity.
Initial Setup:
-
Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
For each condition, add the stock solution to the stressor solution to achieve a final concentration of ~100 µg/mL.
-
Protect all samples from light unless photostability is being tested.
1. Acid Hydrolysis:
- Mix 1 part stock solution with 9 parts 0.1 M HCl.
- Incubate at 60°C.
- Sample at time points (e.g., 2, 6, 24 hours).
- Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
2. Base Hydrolysis:
- Mix 1 part stock solution with 9 parts 0.1 M NaOH.
- Keep at room temperature (hydrolysis is often faster in base).
- Sample at time points (e.g., 1, 4, 8 hours).
- Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
3. Oxidative Degradation:
- Mix 1 part stock solution with 9 parts 3% H₂O₂.
- Keep at room temperature.
- Sample at time points (e.g., 2, 6, 24 hours).
- Quench the reaction by adding a small amount of sodium bisulfite solution if necessary before injection.
4. Thermal Degradation:
- Prepare the sample in a neutral buffer (e.g., phosphate buffer, pH 7.4).
- Incubate at a high temperature (e.g., 70°C).
- Sample at time points (e.g., 1, 3, 7 days).
- Also, test the solid compound under the same conditions (dry heat).
5. Photostability:
- Expose the solution (in a quartz cuvette or other UV-transparent vessel) and solid compound to a light source compliant with ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).
- Include a dark control sample wrapped in aluminum foil.
- Analyze after the exposure period.
Section 4: Data Presentation
All quantitative data from stability studies should be summarized in a clear, tabular format.
Table 1: Example Summary of Forced Degradation Results
| Stress Condition | Duration/Temp | % Degradation | No. of Degradants | m/z of Major Degradant(s) |
| 0.1 M HCl | 24h @ 60°C | 3.2% | 1 | Not Applicable |
| 0.1 M NaOH | 8h @ RT | 15.8% | 2 | 232.0 (Decarboxylated), 266.0 (Hydroxylated) |
| 3% H₂O₂ | 24h @ RT | 11.5% | 3 | 266.0 (Hydroxylated) |
| Thermal (Solution) | 7d @ 70°C | 18.1% | 2 | 232.0 (Decarboxylated) |
| Photolytic (ICH) | 72h | 9.7% | 1 | 216.0 (Dechlorinated) |
| Control | 7d @ RT | <1.0% | 0 | Not Applicable |
Note: The data in this table is illustrative and should be replaced with your actual experimental results.
References
- R Discovery. (2019).
- Pouliquen-Sonaglia, I., et al. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. PubMed.
- ResearchGate. (n.d.). Degradation of benzoic acid in an advanced oxidation process: The effects of reducing agents. Request PDF.
- Alsante, K. M., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Krukonis, V. J., & Klemperer, W. G. (2010).
- MedCrave. (2016).
- Eawag-BBD. (2006).
- YMER. (n.d.).
- BenchChem. (n.d.). Stability issues of 3-fluorobenzoic acid, morpholide in solution.
- SciSpace. (2016).
- PharmaTutor. (2014).
- Singh, S., & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Engesser, K. H., et al. (1989).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Kish, J. L., et al. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry.
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- 4. scispace.com [scispace.com]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry [pubs.usgs.gov]
Technical Support Center: 3-(3-Chlorophenyl)-5-fluorobenzoic Acid Experiments
Welcome to the technical support center for experiments involving 3-(3-chlorophenyl)-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, and application of this compound.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound has a low yield. What are the common causes and how can I improve it?
Low yields in Suzuki-Miyaura coupling reactions are a frequent issue. The causes can often be traced back to the reactants' quality, catalyst activity, or reaction conditions. Here’s a breakdown of potential problems and their solutions:
-
Catalyst and Ligand Activity: Palladium(0) catalysts are sensitive to oxygen and can decompose into inactive palladium black.[1] Ensure all catalyst components are handled under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Quality of Boronic Acid: Boronic acids can degrade, especially through protodeboronation where the boron group is replaced by hydrogen.[1] It's recommended to use fresh, high-purity boronic acid. For better stability, consider using boronic esters like pinacol esters.[1][2]
-
Solvent and Base Choice: The solvent choice is crucial as it affects both catalyst activity and the solubility of your substrates.[2] Common solvent systems include mixtures like dioxane/water or toluene/water.[2] It is critical to thoroughly degas all solvents to remove dissolved oxygen that can deactivate the Pd(0) catalyst.[1] The type and strength of the base also significantly impact the reaction. Carbonates (like K₂CO₃, Na₂CO₃) and phosphates (like K₃PO₄) are common choices.[2]
-
Reaction Temperature: While many Suzuki couplings need heating (typically 80-110 °C), excessively high temperatures can lead to catalyst decomposition.[2] If you suspect this, try running the reaction at a lower temperature for a longer duration.[2]
-
Reactivity of the Organic Halide: The efficiency of the oxidative addition step depends on the halide's identity, with the general reactivity order being I > Br > OTf >> Cl.[1][3] Couplings involving aryl chlorides may require more specialized and active catalyst systems, often with bulky, electron-rich phosphine ligands.[1][4]
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Q2: I'm observing significant side products in my reaction mixture, such as homocoupling of the boronic acid or dehalogenation of my starting material. How can I minimize these?
The formation of side products is a common challenge in cross-coupling reactions. Here are some strategies to minimize them:
-
Homocoupling of Boronic Acid: This often occurs due to the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere throughout the reaction is crucial.[2] Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess can favor homocoupling.
-
Dehalogenation: This side reaction can be promoted by certain bases or by impurities in the reaction mixture. If you observe significant dehalogenation, consider using a milder base, such as potassium fluoride (KF).[5] Also, ensure the purity of your starting materials and solvents.
Purification & Characterization
Q3: What is the best way to purify crude this compound?
Purification of biphenyl carboxylic acids can often be achieved through recrystallization or column chromatography.
-
Recrystallization: A common method for purifying biphenyl carboxylic acids is recrystallization from a suitable solvent system.[6] For similar compounds, mixtures like aqueous ethanol, or benzene/petroleum ether have been used.[7][8] The choice of solvent will depend on the specific impurities present. It is often beneficial to perform a small-scale solvent screen to identify the optimal conditions. Acidification of an alkaline solution of the product can also be an effective purification step.[9]
-
Column Chromatography: If recrystallization is not effective, column chromatography using silica gel is a viable alternative. A common eluent system for similar compounds is a mixture of ethyl acetate and petroleum ether.[8]
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Scalable, can yield high purity material. | Solvent selection can be challenging, potential for product loss. |
| Column Chromatography | Good for separating complex mixtures. | Less scalable, requires more solvent, can be time-consuming. |
Q4: What are the expected spectral characteristics for this compound?
-
¹H NMR: The proton NMR spectrum would be expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the fluorinated ring will likely show coupling to the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbons. The carboxylic acid carbonyl carbon will appear downfield (typically >165 ppm). The carbon attached to the fluorine atom will exhibit a large C-F coupling constant. Aromatic carbons will resonate in the typical range of 115-145 ppm.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹) and a strong C=O stretching vibration (~1680-1710 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Handling & Solubility
Q5: I'm having trouble dissolving this compound for my next reaction. What solvents are recommended?
The solubility of substituted benzoic acids can be challenging in non-polar organic solvents.
-
General Solubility: Benzoic acids, in general, have limited solubility in cold water but are more soluble in hot water and many organic solvents.[10]
-
Self-Association: In apolar solvents or those with low hydrogen bond accepting ability, benzoic acid derivatives tend to form hydrogen-bonded dimers, which can affect their solubility and reactivity.[11][12] In solvents that can accept hydrogen bonds (like DMF, DMSO, or alcohols), this self-association is disrupted, often leading to better solubility.[11][12]
-
Practical Recommendations: For reactions, consider polar aprotic solvents like DMF or THF.[5] For analytical purposes like HPLC, mixtures of acetonitrile and water are often used.[13] If solubility remains an issue, converting the carboxylic acid to its corresponding salt (e.g., with a non-nucleophilic base) can significantly increase solubility in polar solvents.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This is a general protocol and may require optimization for specific substrates and scales.
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq), 3-chlorophenylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with water and acidify with aqueous HCl (e.g., 1M) to a pH of ~2.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common experimental issues.
References
- Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220–228.
- Mills, N. S., Spence, J. D., & Bushey, M. M. (1995). Capillary Electrophoresis Analysis of Substituted Benzoic Acids. An Experiment for the Organic Synthesis Laboratory. Journal of Chemical Education, 72(11), 1044.
- ResearchGate. How can I solve my problem with Suzuki coupling?
- Sigma-Aldrich. TLC analysis of substituted benzoic acids.
- Benchchem. Technical Support Center: Suzuki Coupling Reactions.
- Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- Semjonova, A., & Actiņš, A. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5136–5148.
- Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 5(1), 45–49.
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- Sigman, M. S., & Werner, E. W. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 45(6), 824–835.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Semjonova, A., & Actiņš, A. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery.
- Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp.
- Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl.
- Google Patents. DE19831817C1 - Production of biphenyl carboxylic acid compounds.
- PubChem. 3-Chlorobenzoic Acid.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
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- 3. tcichemicals.com [tcichemicals.com]
- 4. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
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- 6. Organic Syntheses Procedure [orgsyn.org]
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- 9. DE19831817C1 - Production of biphenyl carboxylic acid compounds - Google Patents [patents.google.com]
- 10. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(3-Chlorophenyl)-5-fluorobenzoic Acid
Welcome to the technical support center for the purification of 3-(3-Chlorophenyl)-5-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require methods to enhance its purity. My goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies drawn from established expertise in organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
The impurity profile is intrinsically linked to the synthetic route. A common method for synthesizing biaryl compounds like this is the Suzuki-Miyaura cross-coupling reaction. If this route is used, you can anticipate the following impurities:
-
Unreacted Starting Materials: 3-Bromo-5-fluorobenzoic acid and (3-chlorophenyl)boronic acid.
-
Homocoupling Byproducts: Biphenyls formed from the coupling of two boronic acid molecules or two aryl halide molecules.
-
Catalyst Residues: Residual palladium from the catalyst (e.g., Pd(PPh₃)₄) and its phosphine ligands.
-
Solvents: Residual solvents from the reaction and workup steps.
Q2: What is the most straightforward purification method to try first for this solid compound?
For solid aromatic carboxylic acids, recrystallization is almost always the most efficient and economical first-line purification strategy.[1][2] It leverages the difference in solubility between your target compound and impurities in a given solvent system at different temperatures.[3] A well-chosen solvent will dissolve the compound and impurities when hot but will allow only the desired compound to crystallize upon cooling, leaving the impurities behind in the mother liquor.[4]
Q3: When should I consider chromatography over recrystallization?
Chromatography is recommended under the following circumstances:
-
Impurities with Similar Solubility: If recrystallization fails to remove key impurities, it's likely they have very similar solubility profiles to your product.
-
Trace Impurity Removal: When very high purity (>99.5%) is required, flash column chromatography can be used to remove trace-level impurities that may persist after recrystallization.
-
Oily or Non-crystalline Product: If your crude product is an oil or fails to crystallize, chromatography is the primary method for purification.
-
Separating Structurally Similar Byproducts: Homocoupled byproducts can sometimes be difficult to separate by recrystallization alone, making chromatography a necessary second step.
Q4: My TLC plate shows significant streaking for the carboxylic acid spot. How can I fix this?
Streaking is a common problem when running carboxylic acids on silica gel TLC plates. This occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel.[5] To resolve this, you can add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent (e.g., ethyl acetate/hexanes). This keeps the carboxylic acid fully protonated, preventing its salt from forming and sticking to the silica, resulting in a much sharper spot.
Troubleshooting and Optimization Guides
Problem 1: Low recovery after recrystallization.
-
Causality & Solution: You may have used too much solvent. The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent necessary to fully dissolve the solid.[6] If too much is added, the solution will not become supersaturated upon cooling, and a significant portion of your product will remain in the mother liquor. To recover the product, you can try to evaporate some of the solvent and cool the solution again.
-
Causality & Solution: The cooling process was too rapid. Fast cooling leads to the formation of small, often impure crystals that trap solvent and impurities. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.[3] This promotes the growth of larger, purer crystals.
Problem 2: The product's melting point is still broad or low after one recrystallization.
-
Causality & Solution: A single recrystallization may not be sufficient if the initial purity was low or if impurities have very similar properties. A second recrystallization is often necessary. Ensure the crystals from the first round are completely dry before proceeding.
-
Causality & Solution: The wrong solvent was chosen. An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[6] Experiment with different solvent systems. A mixed-solvent system (e.g., ethanol/water, acetone/hexanes) can often provide the ideal solubility profile.
Problem 3: My final product has a grayish tint, and ICP-MS analysis shows palladium contamination.
-
Causality & Solution: Residual palladium from a cross-coupling reaction is a common and persistent impurity. Standard purification methods may not remove it completely. Before concentrating on your final workup, pass the reaction mixture through a short plug of Celite or silica gel.[7] This can trap a significant amount of the palladium catalyst. For more stubborn cases, specialized palladium scavengers can be employed. These are often silica-based materials functionalized with thiols or other ligands that chelate strongly with palladium, allowing it to be filtered off.[8][9]
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is exceptionally effective at separating your acidic product from any neutral or basic impurities.[10][11] The principle relies on converting the water-insoluble carboxylic acid into its water-soluble carboxylate salt with a weak base, allowing it to be extracted into an aqueous layer.[12]
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying a carboxylic acid via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5] Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that evolves.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Extract the organic layer again with a fresh portion of saturated NaHCO₃ solution to ensure all the carboxylic acid has been removed. Combine this aqueous extract with the first one.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (test with pH paper, target pH < 2).[13] Your purified product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization
This is the most common method for purifying solid organic compounds. The key is selecting an appropriate solvent.
Solvent Selection Comparison
| Solvent System | Suitability for Aromatic Acids | Advantages | Disadvantages |
| Water | Good | Inexpensive, non-flammable. Benzoic acids often have low solubility in cold water and high solubility in hot water.[4] | High boiling point can make drying difficult. |
| Ethanol/Water | Excellent | Highly tunable. The product can be dissolved in a minimum of hot ethanol, and water is then added dropwise until the solution becomes cloudy (the cloud point). A small amount of ethanol is added to re-clarify, and the solution is then cooled. | Requires careful optimization of the solvent ratio. |
| Acetone/Hexanes | Good | Good for moderately polar compounds. Acetone is a strong solvent, while hexanes is a non-solvent, allowing for fine control. | Both solvents are highly flammable. |
| Toluene | Fair | Can be effective, but often dissolves impurities as well as the product. | High boiling point; potential for aromatic impurities to co-crystallize. |
Step-by-Step Methodology (Using Ethanol/Water):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.
-
Induce Saturation: While keeping the solution hot, add hot water dropwise until you see persistent cloudiness.
-
Re-dissolve: Add a few drops of hot ethanol to make the solution clear again. At this point, the solution is saturated.
-
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals thoroughly under vacuum.
Protocol 3: Removal of Palladium Catalyst Residues
If your product is contaminated with palladium, a dedicated removal step is necessary.
Workflow Diagram: Palladium Scavenging
Caption: General workflow for removing residual palladium using a solid-supported scavenger.
Step-by-Step Methodology:
-
Dilute: After the synthetic reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Add Scavenger: Add a solid-supported palladium scavenger (many are commercially available, often based on silica functionalized with thiols or amines) to the solution.[8] The manufacturer's recommendation is typically 5-10 weight equivalents relative to the amount of palladium used.
-
Stir: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40 °C) for several hours.
-
Filter: Filter the mixture through a pad of Celite to remove the scavenger and the bound palladium.[7]
-
Wash: Wash the filter cake with additional solvent to recover any product that may have been retained.
-
Proceed: The resulting filtrate, now depleted of palladium, can be carried forward to subsequent purification steps like acid-base extraction or recrystallization.
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
-
Wikipedia. (2023). Acid–base extraction. [Link]
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
-
Welch, C. J., et al. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development, 18(11), 1433–1440. [Link]
-
Barham, J. P., & John, M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
PubMed. (2000). Chromatographic separations of aromatic carboxylic acids. [Link]
- Google Patents. (2005). US20050256327A1 - Method of removing palladium.
-
Millersville University. (n.d.). Recrystallization of Benzoic Acid. [Link]
-
University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. [Link]
- Google Patents. (2004).
- Google Patents. (2014).
-
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
StudyMoose. (2024). Recrystallization of Benzoic Acid. [Link]
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- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
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- 13. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Comparative Analysis of 3-(3-Chlorophenyl)-5-fluorobenzoic Acid and Other Benzoic Acid Derivatives
This guide provides a comprehensive comparison of the physicochemical and potential biological properties of 3-(3-Chlorophenyl)-5-fluorobenzoic acid against other substituted benzoic acids. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies used to characterize these compounds, offering both theoretical insights and practical protocols.
Introduction: The Significance of Substituted Benzoic Acids
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of various substituents onto the benzene ring dramatically alters the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, influence critical parameters such as acidity (pKa), solubility, melting point, and, most importantly, biological activity.
This compound is a biaryl-substituted benzoic acid. The presence of a chlorine atom and a fluorine atom, both electron-withdrawing groups, is expected to significantly impact its chemical behavior compared to unsubstituted benzoic acid or derivatives with electron-donating groups. This guide will explore these differences through a structured comparison and provide the experimental frameworks necessary for their empirical determination.
Comparative Physicochemical Properties
The physicochemical properties of a compound are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the predicted and known properties of this compound with other representative benzoic acids.
Acidity (pKa)
The acidity of a carboxylic acid is a measure of its ability to donate a proton. It is quantified by the pKa value, the negative logarithm of the acid dissociation constant (Ka). A lower pKa indicates a stronger acid. The acidity of substituted benzoic acids is influenced by the electronic effects of the substituents on the stability of the carboxylate anion.[1]
-
Electron-withdrawing groups (EWGs) , such as halogens (-Cl, -F) and nitro groups (-NO2), increase acidity by stabilizing the negative charge of the conjugate base through inductive effects.[2][3] This delocalization of the negative charge makes the corresponding anion more stable and thus, the acid stronger.[3]
-
Electron-donating groups (EDGs) , such as alkyl (-CH3) and hydroxyl (-OH) groups, decrease acidity by destabilizing the conjugate base.[4]
Table 1: Comparison of pKa Values for Selected Benzoic Acids
| Compound | Substituents | Expected pKa Trend | Reported pKa |
| Benzoic Acid | None | Baseline | 4.20[5][6][7] |
| 4-Chlorobenzoic Acid | -Cl (para) | Lower than Benzoic Acid | 3.98 |
| 4-Nitrobenzoic Acid | -NO2 (para) | Lower than Benzoic Acid | 3.44[8] |
| 4-Methylbenzoic Acid | -CH3 (para) | Higher than Benzoic Acid | 4.34 |
| This compound | -Cl, -F, -C6H5 | Significantly lower than Benzoic Acid | Not available |
Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is influenced by the strength of the intermolecular forces in the crystal lattice.
-
Purity: High-purity compounds typically have a sharp and consistent melting point. Impurities can depress the melting point.
-
Intermolecular Forces: Electron-withdrawing substituents can enhance intermolecular forces, leading to a higher melting point compared to unsubstituted benzoic acid. Conversely, electron-donating groups may lead to lower melting points.
Table 2: Comparison of Melting Points for Selected Benzoic Acids
| Compound | Melting Point (°C) |
| Benzoic Acid | 122.4[9] |
| 4-Chlorobenzoic Acid | 243 |
| 4-Nitrobenzoic Acid | 242 |
| 4-Methylbenzoic Acid | 180-182 |
| This compound | Not available |
Solubility
Solubility is a critical factor for bioavailability. The solubility of carboxylic acids is a balance between the polar carboxyl group and the non-polar hydrocarbon portion.[10]
-
In Water: Simple aliphatic carboxylic acids with up to four carbon atoms are miscible with water.[11][12][13] However, as the size of the non-polar hydrocarbon part increases, water solubility decreases.[11][12][13] Benzoic acid itself is only slightly soluble in cold water.[11][14] The introduction of a large non-polar group like a phenyl ring is expected to further decrease aqueous solubility.
-
In Organic Solvents: Carboxylic acids are generally soluble in less polar organic solvents like ethers and alcohols.[10][11]
Table 3: Comparison of Aqueous Solubility for Selected Benzoic Acids
| Compound | Aqueous Solubility (g/L at 25°C) |
| Benzoic Acid | 3.44[6] |
| 4-Chlorobenzoic Acid | 0.08 |
| 4-Nitrobenzoic Acid | 0.42 |
| 4-Methylbenzoic Acid | 0.3 |
| This compound | Expected to be very low |
Spectroscopic and Chromatographic Characterization
A comprehensive understanding of a novel compound requires detailed structural and purity analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. For benzoic acid derivatives, key characteristic absorptions include:
-
O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[15]
-
C=O Stretch: A strong absorption between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids.[16] Conjugation with the aromatic ring lowers the frequency compared to saturated carboxylic acids.[16]
-
C-O Stretch: An intense peak between 1320 and 1210 cm⁻¹.[16]
-
O-H Bend: A broad peak around 920 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR:
-
¹³C NMR:
-
Aromatic Carbons: Carbons within the aromatic ring typically absorb in the 120-150 ppm range.[17]
-
Carbonyl Carbon: The carbon of the carboxyl group is significantly deshielded and appears in the 165-185 ppm region.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for determining the purity of a compound and for quantitative analysis.[19][20][21] It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[21][22] For small molecules like benzoic acid derivatives, reversed-phase HPLC is commonly employed.[23]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments discussed.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly precise and common method.[24][25]
Caption: Workflow for Melting Point Determination by DSC.
Determination of Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound. [26]
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Conclusion
While this compound is not a widely characterized compound, its structure suggests it will be a significantly stronger acid with a higher melting point and lower aqueous solubility compared to unsubstituted benzoic acid. The presence of two electron-withdrawing halogens on different phenyl rings creates a complex electronic environment that warrants experimental investigation to fully understand its properties and potential applications. The protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and other novel benzoic acid derivatives, enabling researchers to make data-driven decisions in their discovery and development programs.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Efficacy of 3-(3-Chlorophenyl)-5-fluorobenzoic acid in Cannabinoid Receptor Assays
Executive Summary
The landscape of neuromodulatory and metabolic drug discovery is continually evolving, with a persistent focus on identifying novel ligands for well-validated targets. The compound 3-(3-Chlorophenyl)-5-fluorobenzoic acid presents a biphenyl carboxylic acid scaffold, a motif present in various biologically active molecules. While public domain data on its specific biological targets are sparse, its structural characteristics—notably the diaryl framework—suggest a plausible interaction with the endocannabinoid system, particularly the Cannabinoid Receptor 1 (CB1).
This guide provides a comprehensive framework for researchers to systematically validate the efficacy and characterize the mechanism of action of this compound. We hypothesize that this compound may function as a CB1 receptor antagonist, a class of drugs investigated for treating obesity and metabolic disorders.[1][2] This document is structured not as a rigid protocol but as a strategic workflow, explaining the causality behind each experimental choice. We will compare the hypothetical performance of our compound of interest against two well-characterized CB1 antagonists, Rimonabant and AM251 , providing the necessary protocols and data interpretation frameworks to ensure a scientifically rigorous evaluation.
Comparative Framework: Establishing Benchmarks
To validate a novel compound, its performance must be benchmarked against established alternatives. The choice of comparators is critical for contextualizing potency, selectivity, and mechanism of action.
-
Rimonabant (SR141716A): The first selective CB1 receptor antagonist/inverse agonist discovered.[1] Although withdrawn from the market due to CNS side effects, it remains the archetypal reference compound for in vitro and in vivo studies targeting CB1.[3]
-
AM251: A potent and highly selective CB1 receptor antagonist/inverse agonist, structurally related to Rimonabant.[4] It is extensively used in preclinical research to probe the function of the endocannabinoid system and is known to reduce food intake and body weight in animal models.[5][6] AM251 also exhibits known off-target activities, acting as a GPR55 agonist and a μ-opioid receptor antagonist, making it an excellent tool for assessing the selectivity of a new compound.[4]
The Endocannabinoid System & CB1 Antagonism: Mechanism of Action
The CB1 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system and to a lesser extent in peripheral tissues.[3] It is activated by endogenous cannabinoids (endocannabinoids) like anandamide. Upon activation, the CB1 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. CB1 receptor antagonists physically block endocannabinoids and other agonists from binding to the receptor, thereby preventing this downstream signaling cascade.
Caption: Phased experimental workflow for compound validation.
Detailed Experimental Protocols
The following protocols are foundational for characterizing a potential CB1 antagonist. They are designed to be self-validating by including appropriate positive and negative controls.
Protocol: Radioligand Displacement Assay for CB1/CB2 Affinity
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
Methodology Rationale: This competitive binding assay quantifies how effectively the test compound displaces a known high-affinity radiolabeled ligand from the receptor. This is the gold standard for determining binding affinity.
Materials:
-
Cell Membranes: CHO or HEK293 cell membranes overexpressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Test Compounds: this compound, Rimonabant, AM251.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Scintillation Cocktail and Microplates .
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and reference compounds (Rimonabant, AM251) in assay buffer. A typical concentration range is 0.1 nM to 10 µM.
-
Assay Setup: In a 96-well plate, combine the cell membranes (5-10 µg protein/well), the radioligand [³H]CP55,940 (at a final concentration near its Kd, typically 0.5-1.0 nM), and varying concentrations of the test compound.
-
Control Wells:
-
Total Binding: Contains membranes and radioligand only (no competitor).
-
Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration (e.g., 10 µM) of a potent unlabeled ligand like WIN55,212-2 to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.
-
Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that displaces 50% of the radioligand). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: cAMP Accumulation Functional Assay
Objective: To determine if this compound acts as a neutral antagonist or an inverse agonist at the CB1 receptor.
Methodology Rationale: Since CB1 is a Gi/o-coupled receptor, an agonist will inhibit cAMP production. An antagonist will block this agonist-induced inhibition. An inverse agonist will decrease the basal level of cAMP on its own. This assay directly measures the functional consequence of receptor binding.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human CB1 receptor.
-
Agonist: CP55,940 or WIN55,212-2.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compounds: this compound, Rimonabant, AM251.
-
cAMP Detection Kit: HTRF, ELISA, or similar immunoassay-based kit.
Step-by-Step Procedure:
-
Cell Plating: Seed the CB1-expressing cells into 96-well or 384-well plates and grow to 80-90% confluency.
-
Compound Addition (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of the test compound or reference antagonists for 15-30 minutes.
-
Add a fixed concentration of the agonist (e.g., the EC₈₀ concentration of CP55,940) to all wells except the basal control.
-
-
Compound Addition (Inverse Agonist Mode): Add serial dilutions of the test compound alone to the cells to observe any effect on basal signaling.
-
Stimulation: Add Forskolin (typically 1-10 µM) to all wells to stimulate adenylyl cyclase and induce cAMP production. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound. The data should show a dose-dependent reversal of the agonist's inhibitory effect. Calculate the IC₅₀ from this curve, which represents the functional potency of the antagonist.
-
Inverse Agonist Mode: Plot cAMP levels against the log concentration of the test compound. A dose-dependent decrease in basal cAMP levels indicates inverse agonism.
-
Comparative Data Summary
The primary goal of the validation workflow is to populate a data table that quantitatively compares the novel compound to the established benchmarks.
| Parameter | This compound | Rimonabant | AM251 | Reference |
| CB1 Binding Affinity (Ki) | To Be Determined | ~1-10 nM | ~7.5 nM | [1] |
| CB2 Binding Affinity (Ki) | To Be Determined | >1000 nM | ~2300 nM | [3] |
| Selectivity (CB2 Ki / CB1 Ki) | To Be Determined | >100-fold | ~306-fold | |
| Functional Activity (IC₅₀) | To Be Determined | Antagonist/Inverse Agonist | Antagonist/Inverse Agonist | [6] |
| Known Off-Target Activity | To Be Determined | CNS-related liabilities | GPR55 Agonist, μ-opioid Antagonist | [3][4] |
Conclusion & Future Directions
This guide outlines a robust, scientifically-grounded strategy for validating the efficacy of this compound as a potential CB1 receptor antagonist. By following the proposed workflow—from initial binding affinity determination to functional characterization and selectivity profiling—researchers can generate a comprehensive pharmacological profile of the molecule. The direct comparison with benchmark compounds like Rimonabant and AM251 is essential for interpreting the significance of the obtained data.
Positive results from these in vitro assays would provide a strong rationale for advancing the compound to in vivo models of metabolic disease or appetite control, where the therapeutic potential of CB1 antagonism has been previously demonstrated. [2][5]This systematic approach ensures that decisions on further development are based on high-quality, reproducible, and contextually relevant data.
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- The cannabinoid CB1 receptor inverse agonist AM 251 and antagonist AM 4113 produce similar effects on the behavioral satiety sequence in rats. Psychopharmacology (Berl). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3085871/]
- Effect of the CB1 receptor antagonists rimonabant and AM251 on the firing rate of dorsal raphe nucleus neurons in rat brain slices. The International Journal of Neuropsychopharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2640228/]
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A Comparative Benchmarking of 3-(3-Chlorophenyl)-5-fluorobenzoic Acid Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships
This guide provides a comprehensive comparative analysis of novel derivatives of 3-(3-Chlorophenyl)-5-fluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic strategies, bioactivity evaluation, and structure-activity relationships (SAR) of this promising class of compounds. By presenting detailed experimental protocols and comparative data, we aim to furnish a framework for the rational design and development of potent therapeutic agents based on this scaffold.
Introduction: The Therapeutic Potential of Fluorinated Biaryl Benzoic Acids
The this compound scaffold represents a privileged structure in medicinal chemistry. The biaryl arrangement offers a rigid backbone amenable to diverse functionalization, while the presence of halogen atoms—chlorine and fluorine—can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.[1][2] It is hypothesized that derivatives of this core could exhibit a range of biological activities, including but not limited to enzyme inhibition and antimicrobial effects, areas where similar benzoic acid derivatives have shown promise.[3][4] This guide will explore the synthesis of a focused library of derivatives and present a comparative study of their potential bioactivities.
Synthetic Strategy: A Modular Approach to Derivative Synthesis
The synthesis of this compound derivatives can be efficiently achieved through a convergent strategy, beginning with the core biaryl structure. The carboxylic acid moiety serves as a versatile handle for the introduction of various functional groups via amide bond formation. This approach allows for the systematic exploration of the chemical space around the core scaffold.
Experimental Protocol: General Procedure for Amide Derivative Synthesis
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amine Coupling: To the activated ester solution, add the desired primary or secondary amine (1.1 eq).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
This modular synthesis allows for the creation of a diverse library of derivatives for comparative analysis.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of amide derivatives.
Comparative Biological Evaluation
To objectively compare the performance of the synthesized derivatives, a panel of bioassays should be employed. Based on the activities of structurally related compounds, we will focus on evaluating their potential as enzyme inhibitors and antimicrobial agents.[3][4]
In Vitro Enzyme Inhibition Assay: A Focus on Kinases
Given that many biaryl compounds exhibit kinase inhibitory activity, we will assess the derivatives against a representative kinase, such as Src kinase.[5][6]
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare a stock solution of the test compounds in DMSO.
-
Assay Setup: In a 96-well plate, add the assay buffer, a suitable peptide substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant Src kinase to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a solution containing ATP and a detection reagent (e.g., a phosphospecific antibody). The signal, proportional to kinase activity, can be measured using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Antimicrobial Activity Screening
The increasing prevalence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents.[7] The synthesized derivatives will be screened for their activity against representative Gram-positive and Gram-negative bacterial strains.
-
Bacterial Culture Preparation: Grow bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in appropriate broth medium to the mid-logarithmic phase.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological assays will be used to establish a structure-activity relationship. This analysis is crucial for understanding how different functional groups on the amide moiety influence the biological activity of the compounds.
Hypothetical Comparative Data
To illustrate the SAR analysis, let's consider a hypothetical set of derivatives and their corresponding biological data.
| Compound ID | Amide Moiety | Src Kinase IC₅₀ (µM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent Acid | - | > 100 | > 128 | > 128 |
| DERIV-01 | N-methylamide | 52.3 | 64 | > 128 |
| DERIV-02 | N-phenylamide | 15.8 | 32 | 64 |
| DERIV-03 | N-(4-fluorophenyl)amide | 8.2 | 16 | 32 |
| DERIV-04 | N-benzylamide | 25.1 | 64 | 128 |
| DERIV-05 | Morpholinyl amide | 41.7 | > 128 | > 128 |
Interpretation of SAR
-
Amide formation is crucial for activity: The parent carboxylic acid is inactive.
-
Aromatic amides are preferred: The N-phenylamide (DERIV-02) is more potent than the N-methylamide (DERIV-01).
-
Electron-withdrawing groups on the phenyl ring enhance activity: The N-(4-fluorophenyl)amide (DERIV-03) exhibits the highest potency, suggesting that the fluorine substitution is beneficial for target engagement.[1]
-
Bulky aliphatic amides are less tolerated: The morpholinyl amide (DERIV-05) shows reduced activity, indicating a potential steric hindrance at the binding site.
SAR Visualization
Caption: Structure-Activity Relationship summary.
Conclusion and Future Directions
This guide outlines a systematic approach for the comparative study of this compound derivatives. The proposed synthetic strategy, coupled with a well-defined panel of biological assays, provides a robust framework for identifying lead compounds with therapeutic potential. The hypothetical SAR analysis demonstrates how systematic structural modifications can lead to a better understanding of the molecular determinants of activity, paving the way for the rational design of more potent and selective agents. Future work should focus on expanding the derivative library, exploring a wider range of biological targets, and conducting in-depth mechanistic studies for the most promising candidates.
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PubMed. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[3][8][9]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays.
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A Researcher's Guide to Benchmarking Novel NLRP3 Inflammasome Inhibitors: A Comparative Analysis of 3-(3-Chlorophenyl)-5-fluorobenzoic acid
Introduction
The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a cornerstone of the innate immune system. This multi-protein complex acts as a cellular sensor for a vast array of pathogenic and sterile danger signals, and its activation is critical for host defense.[1][2][3] However, aberrant NLRP3 activation is a key driver in the pathology of a wide range of inflammatory disorders, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, and neurodegenerative diseases.[3][4][5] This central role in disease has made the NLRP3 inflammasome a high-priority target for therapeutic intervention.
The development of small-molecule inhibitors targeting this pathway is an area of intense research. While several potent inhibitors have been identified, the search continues for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic properties. This guide focuses on 3-(3-Chlorophenyl)-5-fluorobenzoic acid, a compound of interest whose biological activity is not yet extensively characterized. Based on structural motifs present in other enzyme inhibitors, we hypothesize a potential role for this molecule as an inhibitor of the NLRP3 inflammasome.
This document provides a comprehensive framework for the experimental validation and benchmarking of this compound. We will compare its performance against two well-characterized inhibitors with distinct mechanisms of action: MCC950 , a potent and highly specific direct NLRP3 inhibitor, and BAY 11-7082 , which inhibits the inflammasome through both direct NLRP3 blockade and suppression of the NF-κB priming signal.[1][4][6][7] Our objective is to provide fellow researchers with a robust, self-validating system to objectively assess the potential of novel compounds in this critical therapeutic space.
Pillar 1: Understanding the Battlefield - The NLRP3 Inflammasome Pathway
Effective benchmarking requires a deep understanding of the target pathway. The canonical activation of the NLRP3 inflammasome is a tightly regulated two-step process, providing distinct points for therapeutic intervention.[2][8][9]
-
Signal 1 (Priming): The first signal is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate Toll-like receptors (TLRs). This triggers the NF-κB signaling pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor cytokine, pro-IL-1β.[8][9]
-
Signal 2 (Activation): A second, diverse stimulus, such as extracellular ATP, pore-forming toxins (e.g., nigericin), or crystalline matter, is required for activation.[3] This signal triggers a common downstream event, believed to be potassium (K+) efflux, which induces a conformational change in the NLRP3 protein.[3][10] This allows NLRP3 to oligomerize and recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1, leading to its proximity-induced auto-activation.[2][5]
Activated caspase-1 is the central executioner of the inflammasome. It proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms, which are then secreted.[2][11] Caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and an inflammatory form of cell death known as pyroptosis.[7][12]
As the diagram illustrates, BAY 11-7082 can suppress the pathway at two points: by inhibiting IκB-α phosphorylation to block NF-κB-mediated priming and by directly inhibiting the ATPase activity of NLRP3.[7][13][14] In contrast, MCC950 is highly specific, acting directly on the NLRP3 protein to prevent its conformational change and oligomerization, thereby blocking inflammasome assembly without affecting the priming step.[1][4][15]
Pillar 2: The Experimental Framework - A Validating Workflow
To benchmark this compound, we will employ a logical, multi-step in vitro workflow designed to quantitatively measure its inhibitory effect on the core outputs of inflammasome activation: caspase-1 activity and IL-1β secretion.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Comparative Analysis Using Gefitinib as a Model
Editor's Note: The subject of this guide, 3-(3-Chlorophenyl)-5-fluorobenzoic acid, is a novel small molecule for which extensive public data on biological activity and cross-reactivity is not yet available. To fulfill the educational purpose of this guide for researchers and drug development professionals, we will utilize the well-characterized and clinically relevant kinase inhibitor, Gefitinib , as our primary model compound. This approach allows us to provide a robust, data-supported framework for assessing cross-reactivity that is directly applicable to novel chemical entities like this compound. We will further compare Gefitinib with the multi-targeted inhibitor Dasatinib to illustrate the broad spectrum of kinase selectivity.
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic success of a small molecule inhibitor is fundamentally tied to its specificity for the intended biological target. While achieving absolute specificity is rare, understanding a compound's cross-reactivity—its tendency to bind to unintended "off-targets"—is critical. Off-target interactions can lead to a range of outcomes, from unexpected toxicities to beneficial polypharmacology, where inhibiting multiple targets provides a synergistic therapeutic effect.[1][2] For drug development professionals, a comprehensive cross-reactivity profile is not merely a regulatory checkbox; it is a foundational piece of the mechanistic puzzle that informs efficacy, safety, and clinical strategy.
Benzoic acid derivatives, a chemical class that includes our topic compound, have been investigated for a wide array of biological activities, including the inhibition of enzymes like α-amylase and protein phosphatases.[3][4] The addition of halogen atoms, such as chlorine and fluorine, can significantly alter a molecule's physicochemical properties, influencing its binding affinity and selectivity.[5] This guide provides an in-depth, practical framework for evaluating the cross-reactivity of such compounds, using established kinase inhibitors to illustrate core principles and state-of-the-art methodologies.
The Kinase Inhibitor Selectivity Spectrum: A Tale of Two Drugs
The human kinome consists of over 500 protein kinases, many of which share a structurally conserved ATP-binding pocket.[6] This similarity presents a significant challenge for designing selective inhibitors.[7] To contextualize this challenge, we will compare two FDA-approved drugs with distinct selectivity profiles:
-
Gefitinib (Iressa®): A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used primarily in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[8][9][10] Its therapeutic window is largely defined by its potent on-target activity.
-
Dasatinib (Sprycel®): A multi-targeted inhibitor designed to inhibit the BCR-ABL fusion protein and SRC-family kinases.[11] Its efficacy in treating chronic myeloid leukemia (CML) stems from its ability to hit several key signaling nodes, but its broader activity profile is also linked to a distinct set of side effects, such as pleural effusion and myelosuppression.[12][13]
This comparison underscores a fundamental concept: selectivity is not an absolute measure but a spectrum. The goal is not always to find the most selective compound, but the one with the optimal selectivity profile for the desired therapeutic outcome.
Comparative Selectivity Data
The following table summarizes the primary targets and notable off-targets for Gefitinib and Dasatinib, illustrating their different approaches to kinase inhibition. Dissociation constants (Kd) are a measure of binding affinity; a lower Kd value indicates a stronger interaction.
| Compound | Primary Target(s) | Kd (nM) | Key Off-Target(s) | Kd (nM) | Reference(s) |
| Gefitinib | EGFR | 2.5 | ERBB2 (HER2) | 3,700 | [8][9] |
| ABL1 | >10,000 | ||||
| SRC | >10,000 | ||||
| Dasatinib | ABL1 | <1 | SRC, LCK, LYN | <1 | [1][11] |
| c-KIT | 5 | ||||
| PDGFRβ | 28 |
This data clearly positions Gefitinib as a selective inhibitor and Dasatinib as a multi-targeted agent. The subsequent sections detail the experimental workflows used to generate such crucial comparative data.
Experimental Workflow for Cross-Reactivity Profiling
A robust assessment of cross-reactivity employs a tiered, multi-faceted approach, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays. This integrated strategy provides a self-validating system, where findings from one assay are confirmed and contextualized by another.
Caption: Integrated workflow for assessing small molecule cross-reactivity.
Tier 1: Broad Kinome Profiling via Competitive Binding Assay
The first step is to cast a wide net to identify all potential interactions across the kinome. Large-scale panels, such as the KINOMEscan® platform, are the industry standard for this purpose.
Causality Behind Experimental Choice: A competitive binding assay is chosen for its scalability and direct measurement of binding affinity (Kd).[14][15] Unlike enzymatic assays that measure functional inhibition, binding assays are not dependent on substrate phosphorylation and can detect interactions with both active and inactive kinase conformations, providing a more comprehensive view of potential interactions.[16]
Experimental Protocol: KINOMEscan® Competitive Binding Assay
-
Assay Principle: The test compound is incubated with a panel of DNA-tagged human kinases in the presence of an immobilized, active-site-directed ligand (the "bait"). The amount of kinase that binds to the solid support is inversely proportional to the affinity of the test compound for that kinase.[15]
-
Preparation: The test compound (e.g., Gefitinib) is prepared at a stock concentration (e.g., 100 µM in DMSO).
-
Binding Reaction: In a multi-well plate, the test compound is added to reaction wells containing a specific kinase and the immobilized bait ligand. The reaction is typically incubated for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Wash Step: Unbound kinase is removed by washing the plate.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to amplify the DNA tag.[15]
-
Data Analysis: The results are typically expressed as "% Control," where a lower percentage indicates stronger binding of the test compound. These values can then be used to calculate dissociation constants (Kd) for high-affinity interactions.
Tier 2: Confirming Target Engagement in a Cellular Milieu
A compound that binds a purified protein in a test tube may not necessarily engage that same target inside a living cell due to factors like cell permeability, efflux pumps, or rapid metabolism. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify target engagement in a physiological context.[17][18][19]
Causality Behind Experimental Choice: CETSA provides direct, label-free evidence of a physical interaction between a drug and its target inside intact cells.[20][21] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[17] This validation step is crucial to confirm that the high-affinity off-targets identified in biochemical screens are also engaged in a cellular environment.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture appropriate cells (e.g., A431 cells for EGFR) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM Gefitinib) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[17]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Separate the soluble protein fraction (containing folded, non-aggregated proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).[20]
-
Protein Quantification: Transfer the supernatant to a new tube. Quantify the total protein concentration to ensure equal loading for analysis.
-
Western Blot Analysis: Denature the soluble protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with a primary antibody specific to the target of interest (e.g., anti-EGFR antibody). Detect with a secondary antibody and visualize the protein bands.
-
Data Analysis: Quantify the band intensity at each temperature for both the vehicle- and drug-treated samples. Plot the relative intensity versus temperature to generate a "melting curve." A shift in the curve to the right for the drug-treated sample indicates thermal stabilization and confirms target engagement.
Visualizing Pathways and Relationships
EGFR Signaling Pathway
Gefitinib acts by blocking the ATP-binding site of EGFR, thereby inhibiting downstream signaling pathways like RAS/MAPK that drive cell proliferation.
Caption: Simplified EGFR signaling pathway inhibited by Gefitinib.
Comparative Selectivity Logic
The choice between a selective and a multi-targeted inhibitor depends on the underlying biology of the disease.
Caption: Logic for selecting inhibitor profiles based on disease biology.
Conclusion
Characterizing the cross-reactivity of a novel compound is a cornerstone of modern drug discovery. As demonstrated through the comparative analysis of Gefitinib and Dasatinib, a molecule's selectivity profile is a key determinant of its therapeutic potential and safety. By employing an integrated, multi-tiered experimental approach—beginning with broad biochemical screens and progressing to rigorous in-cell validation with methods like CETSA—researchers can build a comprehensive and reliable understanding of a compound's mechanism of action. This systematic process is essential for de-risking novel chemical entities, such as this compound, and paving the way for their successful clinical development.
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A Comparative Investigation of 3-(3-Chlorophenyl)-5-fluorobenzoic Acid: An In Vitro and In Vivo Efficacy Analysis
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The compound 3-(3-Chlorophenyl)-5-fluorobenzoic acid emerges as a molecule of significant interest, positioned at the intersection of structural motifs known to confer a spectrum of biological activities. While direct empirical data on this specific molecule is nascent, the extensive body of research on its structural analogs provides a compelling rationale for its investigation. Derivatives of fluorobenzoic acid and dichlorophenyl benzoic acid have demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide, therefore, outlines a comprehensive, multi-tiered experimental framework for the systematic evaluation of this compound, comparing its potential efficacy against established therapeutic agents.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a robust, scientifically-grounded roadmap for elucidating the biological profile of this novel compound. The experimental designs herein are rooted in established methodologies and aim to deliver a holistic understanding of the compound's activity, from initial in vitro screening to subsequent in vivo validation.
Rationale for Investigation: Learning from Analogs
The impetus to investigate this compound stems from the well-documented bioactivities of structurally related compounds. For instance, analogs of 3-fluorobenzoic acid have been reported to exhibit anticancer activity through the inhibition of tubulin polymerization, a critical process in cell division.[1] Similarly, dichlorophenyl benzoic acid derivatives have shown a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2] Furthermore, various chlorophenyl and fluorophenyl derivatives have been explored for their potential as antimicrobial and anticonvulsant agents.[3][4][5]
Given this precedent, our investigation will initially focus on the potential anticancer properties of this compound, with a secondary exploratory arm into its antimicrobial activity. For comparative purposes, we will benchmark its performance against Paclitaxel, a well-characterized microtubule-stabilizing agent, in our anticancer assays, and against Vancomycin, a standard antibiotic for Gram-positive bacteria, in our antimicrobial screens.
In Vitro Evaluation: A Stepwise Approach
The initial phase of our investigation will employ a battery of in vitro assays to determine the cytotoxic and antimicrobial potential of this compound.
Anticancer Activity Screening
Objective: To assess the cytotoxic effects of this compound against a panel of human cancer cell lines.
Experimental Workflow:
Caption: Workflow for In Vitro Anticancer Screening.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound and Paclitaxel are prepared in a series of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) in the culture medium. The old medium is replaced with the compound-containing medium, and the plates are incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Hypothetical Data |
| A549 | Hypothetical Data | |
| HCT116 | Hypothetical Data | |
| Paclitaxel (Control) | MCF-7 | Hypothetical Data |
| A549 | Hypothetical Data | |
| HCT116 | Hypothetical Data |
Antimicrobial Activity Screening
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.
Experimental Workflow:
Caption: Workflow for Antimicrobial Activity Screening.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: A two-fold serial dilution of this compound and Vancomycin is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculum Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown to the logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | S. aureus | Hypothetical Data |
| E. coli | Hypothetical Data | |
| Vancomycin (Control) | S. aureus | Hypothetical Data |
| E. coli | Hypothetical Data |
In Vivo Evaluation: Murine Xenograft Model
Should the in vitro anticancer screening yield promising results (e.g., low micromolar IC50 values), the next logical step is to evaluate the in vivo efficacy of this compound in a murine xenograft model.
Objective: To assess the anti-tumor activity of this compound in immunodeficient mice bearing human tumor xenografts.
Experimental Workflow:
Caption: Workflow for In Vivo Xenograft Study.
Detailed Protocol: Murine Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: 1 x 10^7 MCF-7 cells (or another sensitive cell line identified in vitro) in Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).
-
Randomization: Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound at two dose levels, Paclitaxel).
-
Treatment: The compounds are administered via an appropriate route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily for 14 days).
-
Monitoring: Tumor volume and body weight are measured twice weekly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration.
-
Analysis: Tumors are excised, weighed, and may be subjected to further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Hypothetical Data | N/A | Hypothetical Data |
| This compound (Low Dose) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| This compound (High Dose) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Paclitaxel | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Conclusion and Future Directions
This guide provides a foundational framework for the comprehensive evaluation of this compound. The proposed in vitro and in vivo studies will systematically elucidate its potential as a therapeutic agent, with an initial focus on anticancer and antimicrobial activities. The comparative approach, benchmarking against established drugs, will provide crucial context for its potency and potential clinical relevance.
Positive outcomes from these studies would warrant further investigation into the compound's mechanism of action, pharmacokinetic profile, and broader safety evaluation. The structural alerts within this compound, informed by the activities of its analogs, suggest a high probability of discovering novel biological functions, making it a compelling candidate for further drug discovery and development efforts.
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- An In-depth Technical Guide to 3-Fluorobenzoic Acid, its Morpholide Derivatives, and Analogs for Researchers - Benchchem.
- A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs - Benchchem.
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Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - MDPI. Available at: [Link]
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In vitro activities of 3-(halogenated phenyl)-5-acyloxymethyl- 2,5-dihydrofuran-2-ones against common and emerging yeasts and molds - PubMed. Available at: [Link]
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Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC - PubMed Central. Available at: [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. Available at: [Link]
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3-Chloro-5-fluorobenzoic acid | C7H4ClFO2 | CID 2734840 - PubChem. Available at: [Link]
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Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Available at: [Link]
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Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC - PubMed Central. Available at: [Link]
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(PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles - ResearchGate. Available at: [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Semantic Scholar. Available at: [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed. Available at: [Link]
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Efficacy Analysis of 3-(3-Chlorophenyl)-5-fluorobenzoic Acid: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive, head-to-head analysis of the potential efficacy of 3-(3-Chlorophenyl)-5-fluorobenzoic acid as an anticancer agent. In the absence of direct published data for this specific molecule, this document establishes a scientifically reasoned framework for its evaluation. By examining robust data from structurally related analogs and established chemotherapeutic agents, we propose a likely mechanism of action and benchmark its potential performance. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical evaluation of novel small molecule inhibitors.
Introduction: The Therapeutic Potential of Biphenyl Carboxylic Acids
The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity, often leading to enhanced therapeutic efficacy.[3] this compound combines these key features, making it a compound of significant interest for oncological research.
Based on extensive evidence from closely related analogs, this guide will analyze the efficacy of this compound through the lens of a hypothesized primary mechanism of action: inhibition of tubulin polymerization .
Hypothesized Mechanism of Action: Disruption of Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton essential for mitotic spindle formation during cell division.[2] Disruption of microtubule dynamics is a clinically validated and highly effective strategy in cancer therapy.[2] Several biphenyl-containing molecules have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[4][5] This binding prevents the assembly of tubulin dimers into microtubules, leading to a cascade of events:
-
Disruption of Mitotic Spindle: Inability to form a functional mitotic spindle prevents proper chromosome segregation.
-
Cell Cycle Arrest: The cell cycle is halted at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, selectively eliminating rapidly dividing cancer cells.[6]
This mechanism is shared by a class of highly successful anticancer agents, including the vinca alkaloids and combretastatins.[7] The structural features of this compound are consistent with those of other known tubulin polymerization inhibitors, making this a logical and compelling hypothesis for its mode of action.[4]
Caption: Workflow for the MTT Cell Viability Assay.
Protocol 2: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: Purified tubulin, in the presence of GTP and at 37°C, polymerizes into microtubules. This assembly process can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm over time. Inhibitors of polymerization will reduce the rate and extent of this increase. [6][8] Step-by-Step Methodology:
-
Reagent Preparation:
-
Use a commercially available tubulin polymerization assay kit containing >99% pure bovine tubulin, GTP, and a polymerization buffer (e.g., General Tubulin Buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA). [6] * Reconstitute lyophilized tubulin in buffer to a final concentration of 2-4 mg/mL on ice. [6] * Prepare 10x stocks of the test compound, a known inhibitor (e.g., Nocodazole or Combretastatin A-4), and a known stabilizer (e.g., Paclitaxel) in the polymerization buffer. [6]A vehicle control (DMSO in buffer) is essential.
-
-
Assay Setup:
-
Pre-warm a temperature-controlled microplate reader to 37°C. [6] * In a pre-chilled, clear, 96-well plate, add 10 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
On ice, prepare the final tubulin reaction mix containing tubulin and GTP in polymerization buffer.
-
-
Initiation and Data Acquisition:
-
Data Analysis:
-
Plot absorbance (OD₃₄₀) versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition of Vmax relative to the vehicle control.
-
Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ for tubulin polymerization. [5]
-
Conclusion and Future Directions
While direct experimental data for this compound is not yet publicly available, a robust scientific rationale exists for its investigation as a novel anticancer agent. Based on the well-documented activity of related biphenyl carboxylic acid derivatives, it is hypothesized to function as an inhibitor of tubulin polymerization.
The provided head-to-head comparison with a structural analog and a standard-of-care drug establishes a clear benchmark for efficacy. For this compound to be considered a viable candidate for further development, it should demonstrate potent cytotoxic activity against a panel of cancer cell lines, with IC₅₀ values in the low-micromolar to nanomolar range.
The detailed protocols for cytotoxicity and tubulin polymerization assays provide a clear, self-validating roadmap for the initial preclinical evaluation of this compound. Positive results from these foundational studies would warrant progression to more complex investigations, including cell cycle analysis, apoptosis assays, and ultimately, in vivo efficacy studies in xenograft models.
References
- Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
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- Benchchem. Application Notes: In Vitro Tubulin Polymerization Assay with Verubulin.
- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- SpringerLink. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- BroadPharm. Protocol for Cell Viability Assays.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- Benchchem. MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
- ResearchGate. IC50 (µg/mL) values for CA-4 analogue against MCF-7, MDA-MB231, and....
- Abcam. MTT assay protocol.
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- ResearchGate. IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines.
- Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
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- PubMed Central (PMC). Paclitaxel May Inhibit Epithelial- Mesenchymal Transition Properties of Triple-negative Breast Cancer Cell Line via Altering the.
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- PubMed. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Chlorophenyl)-5-fluorobenzoic Acid
This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(3-Chlorophenyl)-5-fluorobenzoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The protocols outlined herein are designed to ensure that this compound is managed responsibly from the moment it is deemed waste, adhering to the highest standards of laboratory safety and regulatory compliance. This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a framework of deep, actionable understanding.
Part 1: Hazard Characterization and Regulatory Imperative
This compound is a halogenated aromatic carboxylic acid. Its molecular structure, containing both chlorine and fluorine atoms on a benzene ring, dictates its chemical properties and, consequently, the stringent requirements for its disposal.
Inherent Hazards: According to Safety Data Sheets (SDS), this compound is classified as an irritant, capable of causing serious eye irritation and skin irritation.[1][2] Inhalation of dust may also lead to respiratory irritation.[1][2][3] While comprehensive toxicological data may not be fully available, the presence of carbon-halogen bonds is a key consideration for disposal.[3][4]
The Rationale for Specialized Disposal: The primary concern with halogenated organic compounds is their behavior during decomposition. Improper disposal, particularly through incineration at facilities not equipped to handle them, can lead to the formation of hazardous byproducts such as gaseous hydrogen fluoride (HF) and hydrogen chloride (HCl).[1] These acidic gases are corrosive and environmentally damaging. Therefore, disposal is not merely about discarding the chemical but about ensuring its destruction in a manner that neutralizes these harmful decomposition products.
Regulatory Framework: In the United States, the disposal of such chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) through its Hazard Communication and Laboratory standards.[5][6][7] As a halogenated organic compound, this compound must be managed as a hazardous waste.[4][8][9] Chemical waste generators are legally responsible for correctly identifying and classifying their waste.[10]
| Compound Identification and Hazard Summary | |
| Chemical Name | This compound |
| CAS Number | 25026-64-6 |
| Molecular Formula | C₇H₄ClFO₂ |
| GHS Hazard Classifications | Acute Toxicity, Oral (Harmful if swallowed)[2] Skin Irritation[1][2] Serious Eye Irritation[1][2] Specific target organ toxicity — single exposure (Respiratory tract irritation)[1][2] |
| Primary Disposal Concern | Halogenated Organic Compound |
Part 2: Step-by-Step Disposal Protocol
This protocol ensures a self-validating system of safety and compliance from the point of generation to final disposal.
Step 1: Don Personal Protective Equipment (PPE)
Causality: The first principle of safe handling is personal protection. Given that this compound is a known skin and eye irritant, direct contact must be avoided.[1]
-
Procedure:
-
Wear nitrile gloves that have been inspected for integrity before use.[3]
-
Wear safety glasses with side shields or chemical splash goggles.[1]
-
Wear a standard laboratory coat to protect skin and clothing.
-
If there is a risk of generating dust, work in a well-ventilated area or a chemical fume hood and consider a NIOSH-approved respirator.[1][3]
-
Step 2: Segregate the Waste Stream
Causality: This is the most critical step in chemical waste management. Halogenated organic wastes require specific disposal technologies, typically high-temperature incineration equipped with afterburners and scrubbers to neutralize the resulting acidic gases.[3][11] Mixing them with non-halogenated waste contaminates the entire container, escalating disposal costs and environmental risk.[5][8][12]
-
Procedure:
-
Designate a specific, clearly marked waste container exclusively for "Halogenated Organic Solids."
-
Do NOT mix this waste with non-halogenated solvents (like acetone, ethanol, hexane), acids, bases, or any other waste stream.[8]
-
Place this compound, and any materials heavily contaminated with it (e.g., weigh boats, contaminated paper towels), directly into this designated container.
-
Step 3: Container Selection and Labeling
Causality: Proper containment and communication are mandated by OSHA's Hazard Communication Standard.[7] A correctly labeled container prevents accidental mixing, informs emergency responders, and ensures the waste is handled appropriately by disposal technicians.
-
Procedure:
-
Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw cap). The container must be leak-proof and sealable.[5][12][13]
-
Affix a "Hazardous Waste" label to the container.
-
On the label, clearly write the full chemical name: "this compound." Do not use abbreviations.
-
List all constituents and their approximate percentages if it is a mixed waste (though this should be avoided).
-
Ensure the appropriate GHS hazard pictograms (e.g., an exclamation mark for irritant) are visible.
-
Step 4: Accumulation and Storage
Causality: Safe temporary storage prevents accidents and ensures compliance with accumulation time limits set by the EPA.[13]
-
Procedure:
-
Keep the waste container sealed when not in use.[5]
-
Store the container in a designated satellite accumulation area that is near the point of generation and under the supervision of laboratory personnel.[13]
-
The storage area should be well-ventilated and provide secondary containment to mitigate spills.[13]
-
Be aware of regulatory time limits for waste accumulation, which can be up to 90 days for large quantity generators before the waste must be transported to a licensed disposal facility.[13]
-
Step 5: Arrange for Professional Disposal
Causality: The treatment and disposal of halogenated organic waste is a highly regulated process that requires specialized facilities. It is illegal and unsafe for laboratory personnel to dispose of this chemical via standard drains or municipal trash.
-
Procedure:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
-
All disposal must be conducted through a licensed and approved professional waste disposal company.[3][13] This contractor is equipped to transport the material and ensure its final destruction in compliance with all federal and state regulations.[5][12]
-
Part 3: Spill Management Protocol
Causality: Accidental releases require a swift and safe response to mitigate exposure and environmental contamination.
-
Procedure for Small Spills (Solid):
-
Ensure the area is well-ventilated; turn off any ignition sources if applicable.[14]
-
Wearing the appropriate PPE (see Step 1), carefully sweep or vacuum up the solid material, avoiding dust creation.[3][10]
-
Place the spilled material and all cleanup materials (e.g., contaminated wipes) into the designated "Halogenated Organic Solids" hazardous waste container.
-
Clean the spill area with soap and water.[1]
-
Report the spill to your laboratory supervisor or EHS department.
-
Part 4: Visualization of Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
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Guardian Protocol: Personal Protective Equipment for Handling 3-(3-Chlorophenyl)-5-fluorobenzoic acid
This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-(3-Chlorophenyl)-5-fluorobenzoic acid. Designed for researchers, scientists, and drug development professionals, this protocol moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure, ensuring a self-validating system of laboratory safety.
Immediate Hazard Assessment: Understanding the Adversary
This compound is a halogenated aromatic carboxylic acid. While comprehensive toxicological data is not fully available, the compound and its structural analogs are classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2/2A) : Causes serious, potentially damaging eye irritation.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][3][4]
Given its physical form as a powder, there is a significant risk of generating airborne dust, which can be easily inhaled or come into contact with the eyes.
The Core Principle: A Multi-Layered Defense
Effective protection from this compound relies on a multi-layered approach to personal protective equipment (PPE). Each component serves a specific function, and their combined use provides comprehensive protection.
-
Laboratory Coat : A clean, buttoned lab coat is the minimum requirement to protect against incidental skin contact.[2][5][6] For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.
-
Gloves : The choice of glove material is critical. Halogenated aromatic hydrocarbons can penetrate some common glove materials.[7][8][9]
-
Recommended : Use Butyl rubber or Viton® gloves for extended handling.[10][11] Butyl rubber offers excellent resistance to polar organics like carboxylic acids.[11][12]
-
For Short-Term Splash Protection Only : Double-gloving with Nitrile gloves can be acceptable for brief tasks like weighing small quantities inside a fume hood. Nitrile has poor resistance to many halogenated hydrocarbons and should be replaced immediately upon any sign of contamination.[7][8][13]
-
Glove Discipline : Always inspect gloves for tears or holes before use.[2][3] Use proper removal techniques to avoid contaminating your skin.[2][3] Contaminated gloves should be disposed of as chemical waste.[3]
-
-
Chemical Safety Goggles : Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against airborne powder and splashes.[1][2]
-
Face Shield : When handling larger quantities (typically >25g) or when there is a significant risk of splashing (e.g., during dissolution in a large volume of solvent), a face shield must be worn in addition to safety goggles.[14] The face shield provides a broader barrier protecting the entire face.
All handling of powdered this compound that could generate dust must be performed in a certified chemical fume hood.[4][5][14]
-
Standard Operations : For weighing and preparing solutions within a fume hood, no additional respiratory protection is typically required. The fume hood serves as the primary engineering control.
-
In Case of Fume Hood Failure or Large Spills : If you must handle the material outside of a functioning fume hood, a respirator is required. Use a NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases.[14] For dust, a P95 or P100 particulate filter is necessary.[4] Fit testing of respirators is essential to ensure a proper seal.[14]
Operational Plan: From Weighing to Reaction
This section provides a step-by-step guide for safely handling the chemical in common laboratory scenarios.
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the scale of the operation.
-
Preparation : Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[15][16] Clear the workspace of any unnecessary items.[3]
-
Donning PPE :
-
Put on your lab coat and ensure it is fully buttoned.
-
Don chemical safety goggles.
-
If required, don a face shield and/or chemical-resistant apron.
-
Wash and dry your hands, then don the appropriate gloves (e.g., inner and outer nitrile, or single pair of butyl).
-
-
Handling the Chemical :
-
Perform all manipulations at least 6 inches inside the fume hood sash.[1][15][16]
-
When weighing, use a weigh boat or paper. Carefully open the container, avoiding any puff of powder. Use a spatula to transfer the solid.
-
Close the primary container immediately after dispensing.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
-
Post-Handling :
-
Clean any contaminated surfaces and equipment within the fume hood.
-
Securely cap all containers.[3]
-
-
Doffing PPE :
| Task | Scale | Eye/Face Protection | Glove Type | Body Protection | Respiratory Protection |
| Weighing | < 5g | Chemical Safety Goggles | Double Nitrile or Butyl | Lab Coat | Chemical Fume Hood |
| Solution Prep | 5 - 25g | Chemical Safety Goggles & Face Shield | Butyl Rubber | Lab Coat | Chemical Fume Hood |
| Reaction/Transfer | > 25g | Chemical Safety Goggles & Face Shield | Butyl Rubber | Lab Coat & Chemical Apron | Chemical Fume Hood |
Disposal Plan: A Cradle-to-Grave Responsibility
Contaminated materials and excess chemical must be treated as hazardous waste. Improper disposal can lead to environmental contamination and legal liability.
-
Halogenated Organic Waste : this compound is a halogenated organic compound.[17] All solid waste (contaminated weigh boats, paper, gloves, etc.) and solutions must be disposed of in a designated "Halogenated Organic Waste" container.[17][18][19]
-
Do Not Mix : Never mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[19] Also, do not mix with acids, bases, or oxidizers in the same waste container.[17][18]
-
Container : Use a clearly labeled, sealable waste container provided by your institution's Environmental Health & Safety (EHS) department.[18][19] The container must be compatible with the chemical.
-
Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[18][20]
-
Solid Waste : Place contaminated disposable items like gloves, weigh paper, and paper towels directly into the solid halogenated waste container.
-
Liquid Waste : Pour solutions containing the chemical into the liquid halogenated waste container. Use a funnel to prevent spills.
-
Storage : Keep the waste container sealed when not in use.[18][19] Store it in a designated satellite accumulation area within the lab.
-
Pickup : When the container is full, arrange for pickup by your institution's EHS department according to their specific procedures.[18] Do not pour this chemical down the drain.[6][21]
References
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
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- Lab Manager. (2025, September 13). Best Practices for Operating & Maintaining Your Chemical Fume Hood.
- AA Blocks. (2025, January 18).
- Fisher Scientific.
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- Unisan. (2023, December 14).
- University of Pennsylvania EHRS.
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- Braun Research Group.
- Capot Chemical. (2009, May 26). MSDS of 3-Chloro-5-fluorobenzoic acid.
- Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
- Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide.
- University of Connecticut EHS. Chemical Resistant Glove Guide.
- The Glove Guru. (2025, June 22). Butyl Gloves.
- Temple University. (2021, October).
- US Environmental Protection Agency. (2025, February 27).
- University of Otago. Laboratory chemical waste disposal guidelines.
- University of Connecticut EHS. Chemical Resistant Glove Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
